6-amino-3,4-dihydroisoquinolin-1(2H)-one
Description
Structure
2D Structure
Properties
IUPAC Name |
6-amino-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-2,5H,3-4,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLAULBAJZJPJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650590 | |
| Record name | 6-Amino-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22246-00-0 | |
| Record name | 6-Amino-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-1,2,3,4-tetrahydroisoquinolin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Whitepaper: 6-Amino-3,4-dihydroisoquinolin-1(2H)-one as a Core Scaffold for PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Amino-3,4-dihydroisoquinolin-1(2H)-one (CAS No. 22246-00-0) is a pivotal heterocyclic building block in the design and synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors. Its rigid, tricyclic-like core serves as a versatile scaffold for the development of novel therapeutics targeting cancers with deficiencies in DNA damage repair pathways. This technical guide provides an in-depth overview of this compound, including its chemical properties, a detailed synthetic pathway to a potent PARP inhibitor, and the associated biological activity. The methodologies for key experiments are presented to enable replication and further investigation by researchers in the field.
Introduction
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair and programmed cell death. The inhibition of PARP, particularly PARP-1 and PARP-2, has emerged as a clinically validated strategy for the treatment of various cancers, especially those harboring mutations in BRCA1/2 genes. The core principle behind the efficacy of PARP inhibitors lies in the concept of synthetic lethality, where the combination of two non-lethal defects (in this case, impaired homologous recombination repair and PARP inhibition) leads to cell death.
The 3,4-dihydroisoquinolin-1(2H)-one scaffold has been identified as a privileged structure in the design of PARP inhibitors. Its constrained conformation mimics the nicotinamide moiety of the NAD+ cofactor, enabling it to bind effectively to the catalytic domain of PARP enzymes. The 6-amino functional group on this scaffold provides a key attachment point for further chemical modifications, allowing for the optimization of potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.
This whitepaper will focus on the journey of this compound from a chemical intermediate to a key component of a biologically active PARP inhibitor, providing researchers with the necessary technical details to leverage this scaffold in their drug discovery programs.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the title compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 22246-00-0 | [1][2] |
| Molecular Formula | C₉H₁₀N₂O | [2] |
| Molecular Weight | 162.19 g/mol | [2] |
| IUPAC Name | 6-amino-3,4-dihydro-2H-isoquinolin-1-one | [2] |
| Appearance | Not Available | [1] |
| Melting Point | Not Available | [1] |
| Boiling Point | Not Available | [1] |
| Solubility | Not Available | [1] |
Synthesis of a PARP Inhibitor from this compound
General Synthetic Scheme
The overall synthetic approach involves a two-step process:
-
Acylation of the 6-amino group of this compound with a suitable acid chloride or activated carboxylic acid.
-
Coupling/Cyclization to introduce the desired R-group, which is crucial for interacting with the PARP active site.
A conceptual workflow for this process is illustrated below.
Caption: A conceptual workflow for the synthesis and biological evaluation of a PARP inhibitor starting from this compound.
Detailed Experimental Protocols
The following protocols are illustrative and may require optimization based on the specific R-group being introduced.
Step 1: Synthesis of 6-Acylamino-3,4-dihydroisoquinolin-1(2H)-one (Intermediate)
-
To a stirred solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide) at 0 °C, add a base (e.g., triethylamine or diisopropylethylamine, 1.2 eq).
-
Slowly add a solution of the desired acid chloride (R-COCl, 1.1 eq) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-acylamino intermediate.
Step 2: Synthesis of the Final PARP Inhibitor
The subsequent steps are highly dependent on the nature of the desired final product. For instance, if the R-group contains a reactive handle, it can be used for further coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce additional functionalities designed to interact with the PARP active site.
General Protocol for a Suzuki Coupling (Illustrative):
-
Combine the 6-acylamino intermediate (if it contains a suitable leaving group like a halide, 1.0 eq), the corresponding boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq) in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).
-
Degas the mixture by bubbling with argon or nitrogen for 15-30 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 8-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to yield the final PARP inhibitor.
Biological Activity and Quantitative Data
Derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold have demonstrated potent inhibitory activity against PARP-1 and PARP-2. The biological activity is typically assessed through in vitro enzymatic assays and cell-based proliferation assays.
PARP1/2 Enzymatic Assay
Protocol:
-
The inhibitory activity against PARP-1 and PARP-2 can be determined using a commercially available colorimetric or chemiluminescent assay kit.
-
Recombinant human PARP-1 or PARP-2 enzyme is incubated with a histone-coated plate, activated DNA, and biotinylated NAD+.
-
The synthesized inhibitor is added at various concentrations.
-
The reaction is allowed to proceed for a specified time at room temperature.
-
The amount of incorporated biotinylated PAR on the histone is detected using a streptavidin-horseradish peroxidase conjugate and a suitable substrate.
-
The signal is read on a plate reader, and the half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.[3]
Cell-Based Proliferation Assay
Protocol:
-
BRCA-deficient cancer cell lines (e.g., HCC1937, CAPAN-1) and their corresponding wild-type counterparts are seeded in 96-well plates.[4]
-
After 24 hours, the cells are treated with serial dilutions of the synthesized PARP inhibitor.
-
The cells are incubated for an additional 72-96 hours.
-
Cell viability is assessed using a standard method, such as the MTT or CellTiter-Glo assay.
-
The IC₅₀ values are determined by plotting the percentage of cell viability against the inhibitor concentration.[4]
Quantitative Data for Representative Analogs
The following table summarizes representative IC₅₀ values for PARP inhibitors based on the 3,4-dihydroisoquinolin-1(2H)-one scaffold, as reported in the literature. It is important to note that these are for analogs and not directly from the 6-amino starting material, but they illustrate the potential of this core structure.
| Compound ID | Modification on Core | PARP-1 IC₅₀ (nM) | PARP-2 IC₅₀ (nM) | Reference |
| Analog 1 | 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro | 156 | 70.1 | [3] |
| Analog 2 | Pyridopyridazinone isostere | 36 | Not Reported | [5] |
| Analog 3 | Thieno[3,4-d]imidazole-4-carboxamide | Varies (e.g., 16l) | Not Reported | [4] |
PARP Signaling Pathway and Mechanism of Action
PARP enzymes, particularly PARP-1, are activated by DNA single-strand breaks (SSBs). Upon activation, PARP-1 cleaves NAD+ into nicotinamide and ADP-ribose, and then polymerizes the ADP-ribose units to form long, branched poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. These PAR chains act as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the base excision repair (BER) pathway.
PARP inhibitors based on the this compound scaffold act as competitive inhibitors, binding to the nicotinamide-binding pocket of the PARP catalytic domain. This prevents the synthesis of PAR chains, thereby stalling the repair of SSBs. In normal cells, these unrepaired SSBs can be repaired by the high-fidelity homologous recombination (HR) pathway during DNA replication. However, in cancer cells with deficient HR pathways (e.g., due to BRCA1/2 mutations), these SSBs are converted to toxic double-strand breaks, leading to genomic instability and ultimately, cell death.
Caption: The PARP signaling pathway in DNA repair and the mechanism of action of PARP inhibitors.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel PARP inhibitors. Its structural features provide a solid foundation for the development of potent and selective drug candidates. The synthetic and biological testing protocols outlined in this whitepaper offer a framework for researchers to explore the potential of this scaffold further. As the field of targeted cancer therapy continues to evolve, the strategic use of such core structures will be instrumental in the discovery of the next generation of life-saving medicines.
References
- 1. This compound [srdpharma.com]
- 2. 6-Amino-1,2,3,4-tetrahydroisoquinolin-1-one | C9H10N2O | CID 27274719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties and Biological Significance of 6-amino-3,4-dihydroisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-amino-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic compound of significant interest in medicinal chemistry. It serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly targeting neurological disorders and cancer. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and its role as a scaffold for potent inhibitors of Poly(ADP-ribose) polymerase (PARP) and as ligands for the dopamine D3 receptor. While experimental data for some specific physicochemical properties are not extensively available in the public domain, this guide compiles the most relevant computed data and provides context for its application in drug discovery and development.
Physicochemical Properties
The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, a combination of data from various sources, including commercial suppliers and public databases, is presented below. It is important to note that some of the quantitative data are computed rather than experimentally determined.
Table 1: Summary of Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 22246-00-0 | SRD Pharma, ChemicalBook, PubChem[1][2][3] |
| Molecular Formula | C₉H₁₀N₂O | SRD Pharma, PubChem[1][2] |
| Molecular Weight | 162.19 g/mol | SRD Pharma, PubChem[1][2] |
| Appearance | Solid | Sigma-Aldrich[4] |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |
| pKa | Not available | N/A |
| logP (computed) | 0.6 | PubChem[1] |
| Hydrogen Bond Donors | 2 | PubChem[1] |
| Hydrogen Bond Acceptors | 2 | PubChem[1] |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature, a general synthetic approach can be inferred from methods used for analogous isoquinolinone derivatives. A common route involves the cyclization of a substituted phenethylamine derivative.
General Experimental Protocol for Synthesis
A plausible synthetic route, based on established chemical principles for similar structures, is the cyclization of a suitably substituted 2-(2-aminoethyl)benzoic acid derivative. The synthesis of various 3,4-dihydroisoquinolin-1(2H)-one derivatives has been reported, often involving multi-step reactions.[5][6] For the 6-amino substituted title compound, a potential precursor would be 2-(2-aminoethyl)-5-nitrobenzoic acid, where the nitro group can be subsequently reduced to the amine.
Workflow for a potential synthesis:
Caption: A generalized workflow for the synthesis and characterization of this compound.
Characterization Methods
The structural confirmation of this compound would typically involve a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the presence of the aromatic and aliphatic protons and carbons, as well as the amino and amide functionalities. ChemicalBook provides access to ¹H NMR data for a structurally similar compound, 6-amino-3,4-dihydro-1H-quinolin-2-one.[7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass of the molecule, confirming its elemental composition.[5][8]
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups, such as the N-H stretches of the amine and amide, and the C=O stretch of the lactam.
Biological Activity and Signaling Pathways
The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a recognized pharmacophore in modern drug discovery, with derivatives showing a range of biological activities. This compound is a key building block in the development of therapeutic agents, particularly in the fields of oncology and neurology.[9]
PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[10] In cancer cells with deficient DNA repair mechanisms, such as those with BRCA mutations, inhibiting PARP can lead to synthetic lethality and cell death. The isoquinolinone core is a common feature in many PARP inhibitors. The structure-activity relationship (SAR) studies of various isoquinolinone derivatives have demonstrated their potential as potent PARP-1 inhibitors.[11][12]
Caption: The role of the this compound scaffold in PARP inhibition leading to cancer cell apoptosis.
Dopamine D3 Receptor Ligands
This compound is utilized as an intermediate in the synthesis of benzolactams that act as dopamine D3 receptor ligands.[2][3] The dopamine D3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the limbic regions of the brain and is a target for therapeutic intervention in conditions like schizophrenia, substance abuse, and Parkinson's disease. Derivatives of the tetrahydroisoquinoline scaffold, closely related to the title compound, have been shown to be potent and selective D3 receptor antagonists.[13][14][15]
Caption: A simplified signaling pathway for the dopamine D3 receptor and the antagonistic action of ligands derived from the this compound scaffold.
Conclusion
This compound is a valuable molecular scaffold with significant potential in drug discovery. While a complete experimental profile of its physicochemical properties is not yet publicly available, its established role as a precursor for potent PARP inhibitors and dopamine D3 receptor ligands underscores its importance. Further research to fully characterize this compound and explore the biological activities of its derivatives is warranted and could lead to the development of novel therapeutics for a range of diseases.
References
- 1. 6-Amino-1,2,3,4-tetrahydroisoquinolin-1-one | C9H10N2O | CID 27274719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [srdpharma.com]
- 3. 6-AMINO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE | 22246-00-0 [chemicalbook.com]
- 4. This compound | 22246-00-0 [sigmaaldrich.com]
- 5. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. 6-AMINO-3,4-DIHYDRO-1H-QUINOLIN-2-ONE(22246-13-5) 1H NMR spectrum [chemicalbook.com]
- 8. Mass spectrometric dereplication of nitrogen-containing constituents of black cohosh (Cimicifuga racemosa L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-amino-3,4-dihydroisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and known applications of 6-amino-3,4-dihydroisoquinolin-1(2H)-one. This compound is a key heterocyclic building block, primarily recognized for its role as a crucial intermediate in the development of selective dopamine D3 receptor ligands, which are of significant interest in the treatment of various neurological and psychiatric disorders. This document consolidates available data on its chemical identity, spectroscopic properties, and synthesis methodologies.
Molecular Structure and Chemical Identity
This compound is a bicyclic aromatic amine and lactam. The core structure consists of a dihydrogenated isoquinoline ring system with an amine substituent at the 6-position and a carbonyl group at the 1-position.
| Identifier | Value |
| IUPAC Name | 6-amino-3,4-dihydro-2H-isoquinolin-1-one[1] |
| CAS Number | 22246-00-0[1] |
| Molecular Formula | C₉H₁₀N₂O[1] |
| Molecular Weight | 162.19 g/mol [1] |
| Canonical SMILES | C1C2=CC(=C(C=C2)N)C(=O)N1 |
| InChI | InChI=1S/C9H10N2O/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-2,5H,3-4,10H2,(H,11,12)[1] |
| InChIKey | DVLAULBAJZJPJS-UHFFFAOYSA-N[1] |
Spectroscopic and Physicochemical Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the dihydroisoquinoline core, and the amine and amide protons. The aromatic protons would appear in the downfield region, with their splitting patterns dictated by their positions on the benzene ring. The two methylene groups (-CH₂-CH₂-) would likely present as triplets in the aliphatic region. The amine (-NH₂) protons would likely appear as a broad singlet, and the amide (-NH-) proton would also be a singlet, with their chemical shifts being solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon would have the most downfield chemical shift (typically >160 ppm). The aromatic carbons would resonate in the 110-150 ppm range, with the carbon attached to the amino group showing a characteristic upfield shift compared to the others. The two methylene carbons would appear in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by absorption bands corresponding to the various functional groups present in the molecule:
-
N-H stretching: Two bands for the primary amine (-NH₂) in the region of 3300-3500 cm⁻¹.
-
N-H stretching: A band for the secondary amide (-NH-) around 3200-3400 cm⁻¹.
-
C=O stretching: A strong absorption band for the amide carbonyl group around 1650-1680 cm⁻¹.
-
C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.
-
C-N stretching: Bands in the 1200-1350 cm⁻¹ region.
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 162. The fragmentation pattern would likely involve the loss of small neutral molecules such as CO and subsequent cleavages of the heterocyclic ring.
Synthesis Protocols
While specific, detailed experimental protocols for the synthesis of this compound are not extensively published, a common and logical synthetic route involves a two-step process starting from the corresponding 3,4-dihydroisoquinolin-1(2H)-one: nitration followed by reduction.
General Experimental Workflow
Caption: General synthesis workflow for this compound.
Step 1: Nitration of 3,4-dihydroisoquinolin-1(2H)-one
Methodology:
-
3,4-dihydroisoquinolin-1(2H)-one is dissolved in a strong acid, typically concentrated sulfuric acid, and cooled to 0-5 °C.
-
A nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, is added dropwise to the cooled solution while maintaining the low temperature to control the exothermic reaction.
-
After the addition is complete, the reaction mixture is stirred at low temperature for a specified period to allow for complete nitration.
-
The reaction is then quenched by pouring it over ice, leading to the precipitation of the nitro derivative.
-
The solid product, 6-nitro-3,4-dihydroisoquinolin-1(2H)-one, is collected by filtration, washed with water until neutral, and dried.
Step 2: Reduction of 6-nitro-3,4-dihydroisoquinolin-1(2H)-one
Methodology (Catalytic Hydrogenation):
-
The 6-nitro-3,4-dihydroisoquinolin-1(2H)-one is dissolved in a suitable solvent, such as ethanol or methanol.
-
A catalytic amount of palladium on carbon (Pd/C) is added to the solution.[2]
-
The mixture is then subjected to a hydrogen atmosphere, either by bubbling hydrogen gas through the solution or by using a hydrogenation apparatus at a set pressure.[2]
-
The reaction is monitored until the consumption of hydrogen ceases, indicating the completion of the reduction.
-
The catalyst is removed by filtration through a pad of celite.
-
The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or chromatography.
Alternative Reduction Methodology (Metal/Acid):
-
The nitro compound is suspended in a strong acid, such as concentrated hydrochloric acid.
-
A reducing metal, such as tin(II) chloride (SnCl₂) or iron powder, is added portion-wise.
-
The reaction mixture is heated to facilitate the reduction.
-
After the reaction is complete, the mixture is cooled and basified to precipitate the amine product.
-
The product is then extracted with an organic solvent, and the solvent is evaporated to yield the desired amine.
Biological Activity and Applications
The primary significance of this compound in the scientific literature is as a versatile intermediate for the synthesis of more complex molecules with defined biological activities.
Intermediate for Dopamine D3 Receptor Ligands
This compound serves as a key building block for the synthesis of benzolactams that act as potent and selective ligands for the dopamine D3 receptor. The dopamine D3 receptor is a target of considerable interest for the development of therapeutics for conditions such as schizophrenia, substance abuse, and Parkinson's disease. The amino group at the 6-position provides a convenient handle for further chemical modifications and the attachment of various pharmacophoric elements required for high-affinity binding to the D3 receptor.
Dopamine Receptor Signaling
While the direct interaction of this compound with dopamine receptors is not well-documented, the ligands synthesized from it modulate dopamine signaling pathways. Dopamine receptors are G-protein coupled receptors (GPCRs). The D3 receptor, in particular, is coupled to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Simplified Dopamine D3 receptor signaling pathway.
Conclusion
This compound is a molecule of significant synthetic utility, particularly in the field of medicinal chemistry. Its structural features make it an ideal precursor for the development of selective dopamine D3 receptor ligands. While its intrinsic biological activity is not extensively studied, its role as a key intermediate underscores its importance in the ongoing research and development of novel therapeutics for neurological and psychiatric disorders. This guide provides a foundational understanding of its chemical properties, synthesis, and primary application for researchers and drug development professionals.
References
An In-depth Technical Guide on the Biological Activity of 6-amino-3,4-dihydroisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-amino-3,4-dihydroisoquinolin-1(2H)-one is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of various biologically active molecules.[1] This technical guide provides a comprehensive overview of its known biological activities, with a primary focus on its role as a scaffold for potent and selective dopamine D3 receptor ligands and its potential, though less directly substantiated, as a modulator of Poly (ADP-ribose) polymerase (PARP) activity. This document summarizes key quantitative data for relevant derivatives, details essential experimental protocols, and visualizes the associated signaling pathways to facilitate further research and drug development efforts.
Introduction
The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of pharmacological activities. The addition of an amino group at the 6-position enhances the molecule's synthetic utility, making this compound a valuable starting material for the development of novel therapeutics, particularly in the fields of neuroscience and oncology.[1] This guide will delve into the two primary areas of biological investigation related to this compound: its established role in the synthesis of dopamine D3 receptor ligands and the inferred potential for PARP inhibition based on the activity of the broader isoquinolinone class.
Biological Activities
Dopamine D3 Receptor Ligands
This compound is a key intermediate in the synthesis of benzolactams that act as ligands for the dopamine D3 receptor.[2][3] The D3 receptor, a member of the D2-like family of G protein-coupled receptors, is predominantly expressed in the limbic regions of the brain and is implicated in modulating cognition, emotion, and motivation. Consequently, it is a significant target for the treatment of various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and substance abuse.
Table 1: Binding Affinities of Selected Dopamine D3 Receptor Ligands
| Compound | D3 Receptor Ki (nM) | D2 Receptor Ki (nM) | Selectivity (D2/D3) | Reference |
| HY-3-24 | 0.67 ± 0.11 | 86.7 ± 11.9 | ~129 | [4] |
| PD128907 | 7.65 ± 1.15 | - | - | [4] |
| (+)-PHNO | 1.72 ± 0.46 | - | - | [4] |
| Quinpirole | 63.8 ± 28.5 | - | - | [4] |
| Raclopride | 2.51 ± 0.9 | - | - | [4] |
| Eticlopride | 0.25 ± 0.02 | - | - | [4] |
| 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol derivative | < 20 | - | 200-1000 | [5] |
| VK4-416 | 6.84 | 11,400 | ~1667 | [5] |
Note: The compounds listed are derivatives or structurally related compounds, not this compound itself.
PARP Inhibition
The isoquinolinone scaffold is a well-established pharmacophore for the inhibition of Poly (ADP-ribose) polymerases (PARPs), a family of enzymes crucial for DNA repair. PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. While direct evidence for PARP inhibition by this compound is lacking, numerous derivatives of 3,4-dihydroisoquinolin-1(2H)-one have demonstrated potent PARP inhibitory activity.
The following table presents the half-maximal inhibitory concentrations (IC50) for several isoquinolinone-based PARP-1 inhibitors. This data provides a valuable reference for the potential of this compound as a starting point for the design of novel PARP inhibitors.
Table 2: PARP-1 Inhibitory Activity of Selected Isoquinolinone Derivatives
| Compound | PARP-1 IC50 (µM) | Reference |
| Thieno[2,3-c]isoquinolin-5-one (TIQ-A) | 0.45 ± 0.1 | [6] |
| 5-hydroxy TIQ-A derivative | 0.39 ± 0.19 | [6] |
| 5-methoxy TIQ-A derivative | 0.21 ± 0.12 | [6] |
| DPQ | 2.2 ± 0.5 | [6] |
| 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one | 0.156 (PARP1), 0.0701 (PARP2) | [7][8] |
Note: The compounds listed are derivatives of the broader isoquinolinone class and not this compound itself.
Experimental Protocols
Dopamine D3 Receptor Binding Assay
This protocol outlines a standard radioligand binding assay to determine the affinity of a test compound for the dopamine D3 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D3 receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM EDTA, 5 mM EGTA.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM MgCl2, 1 mM EDTA.
-
Radioligand: [³H]-Spiperone or another suitable D3-selective radioligand.
-
Non-specific binding control: 10 µM haloperidol or another suitable competitor.
-
Test compound (e.g., a derivative of this compound).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Harvest transfected HEK293 cells and resuspend in ice-cold membrane preparation buffer.
-
Homogenize the cells using a Dounce homogenizer or a polytron.
-
Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C.
-
Resuspend the resulting membrane pellet in assay buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of radioligand (typically at or below its Kd value).
-
A range of concentrations of the test compound.
-
For non-specific binding wells, add the non-specific binding control instead of the test compound.
-
Initiate the binding reaction by adding the cell membrane preparation (typically 20-50 µg of protein per well).
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
PARP-1 Inhibition Assay (Colorimetric)
This protocol describes a colorimetric assay to measure the inhibitory activity of a compound against PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme.
-
Histone-coated 96-well plate.
-
Activated DNA (e.g., sonicated calf thymus DNA).
-
NAD+ (substrate).
-
Biotinylated NAD+.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 4 mM MgCl2, 200 µM DTT).
-
Streptavidin-HRP conjugate.
-
HRP substrate (e.g., TMB).
-
Stop solution (e.g., 2 M H2SO4).
-
Test compound (e.g., a derivative of this compound).
-
Plate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Assay Setup:
-
Add assay buffer to the wells of the histone-coated plate.
-
Add a fixed concentration of activated DNA.
-
Add a range of concentrations of the test compound.
-
Add a mixture of NAD+ and biotinylated NAD+.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the PARP-1 enzyme to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add streptavidin-HRP conjugate to each well and incubate for 30 minutes.
-
Wash the plate again three times.
-
Add the HRP substrate and incubate until a color develops (typically 15-30 minutes).
-
Stop the reaction by adding the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percent inhibition as a function of the log concentration of the test compound.
-
Determine the IC50 value.
-
Signaling Pathways and Visualizations
Dopamine D3 Receptor Signaling Pathway
The dopamine D3 receptor is a G protein-coupled receptor that primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate the activity of various downstream effectors, including ion channels and kinases.
Caption: Dopamine D3 Receptor Signaling Pathway.
PARP-1 Signaling in DNA Single-Strand Break Repair
Poly (ADP-ribose) polymerase-1 (PARP-1) plays a critical role in the repair of DNA single-strand breaks (SSBs). Upon detection of an SSB, PARP-1 binds to the damaged site and becomes catalytically activated. It then utilizes NAD+ as a substrate to synthesize and attach long, branched chains of poly(ADP-ribose) (PAR) to itself and other nuclear proteins, a process known as PARylation. This PARylation serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase β, to the site of damage, facilitating the repair process. PARP inhibitors block the catalytic activity of PARP-1, preventing the synthesis of PAR and trapping PARP-1 on the DNA, which can lead to the formation of cytotoxic double-strand breaks, particularly in cancer cells with deficient homologous recombination repair pathways.
Caption: PARP-1 Signaling in Single-Strand Break Repair.
Experimental Workflow for Compound Evaluation
The following diagram illustrates a typical workflow for the initial biological evaluation of a compound like this compound or its derivatives.
Caption: General Experimental Workflow.
Conclusion
This compound represents a valuable scaffold in medicinal chemistry. Its established role as a precursor for potent and selective dopamine D3 receptor ligands highlights its potential for the development of novel therapeutics for neurological and psychiatric disorders. Furthermore, the well-documented PARP inhibitory activity of the broader isoquinolinone class suggests that derivatives of this compound could be promising candidates for anticancer drug discovery. This technical guide provides a foundation of current knowledge, experimental methodologies, and an understanding of the relevant signaling pathways to aid researchers in the further exploration and development of this promising chemical entity. Future studies should focus on the direct in vitro evaluation of this compound to quantify its intrinsic biological activity and to guide the rational design of next-generation therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [srdpharma.com]
- 3. 6-AMINO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE | 22246-00-0 [chemicalbook.com]
- 4. Frontiers | In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of 6-amino-3,4-dihydroisoquinolin-1(2H)-one Derivatives as Potent PARP Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 6-amino-3,4-dihydroisoquinolin-1(2H)-one core structure has emerged as a promising scaffold in medicinal chemistry, particularly in the development of targeted cancer therapies. This technical guide provides an in-depth overview of this heterocyclic compound and its derivatives, with a primary focus on their role as inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA damage repair. This document details the synthesis, biological activity, and mechanism of action of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Introduction to this compound
This compound is a versatile bicyclic lactam that serves as a key intermediate in the synthesis of a wide range of biologically active molecules.[1][2] Its unique structural features, including the presence of an amino group and a lactam ring, make it an attractive starting point for the design of novel therapeutic agents. Derivatives of this core have shown potential in treating neurological disorders and various cancers.[3] A particularly significant application of this scaffold is in the development of PARP inhibitors, a class of drugs that has revolutionized the treatment of cancers with deficiencies in the DNA damage response, such as those with BRCA1/2 mutations.
Chemical Properties of the Core Structure:
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀N₂O | [4] |
| Molecular Weight | 162.19 g/mol | [4] |
| IUPAC Name | 6-amino-3,4-dihydro-2H-isoquinolin-1-one | [4] |
| CAS Number | 22246-00-0 | [4] |
Synthesis of this compound Derivatives
The synthesis of derivatives based on the this compound scaffold often involves multi-step reaction sequences. A common strategy for creating potent PARP inhibitors is the introduction of a carboxamide moiety at the C4 position, leading to the formation of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides.[5][6][7]
General Synthetic Approach: The Castagnoli-Cushman Reaction
A key transformation in the synthesis of these derivatives is the Castagnoli-Cushman reaction.[8][9] This reaction allows for the construction of the 3,4-dihydroisoquinolin-1-one ring system from homophthalic anhydrides and imines or their equivalents.
Below is a generalized workflow for the synthesis of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides.
Caption: Synthetic workflow for 1-oxo-3,4-dihydroisoquinoline-4-carboxamides.
Detailed Experimental Protocol: Synthesis of a Representative 1-Oxo-3,4-dihydroisoquinoline-4-carboxamide
The following protocol is adapted from the synthesis of novel quinoxaline-based PARP-1 inhibitors and can be conceptually applied to the isoquinolinone scaffold.[10]
Step 1: Synthesis of the Carboxylic Acid Intermediate
A mixture of a substituted homophthalic anhydride (1 equivalent) and a suitable imine precursor (e.g., a 1,3,5-triazinane, 1.1 equivalents) in a high-boiling solvent such as toluene is heated at reflux for 4-6 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid.
Step 2: Amide Coupling
To a solution of the carboxylic acid (1 equivalent) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF), a coupling agent such as HATU (1.2 equivalents) and a base like diisopropylethylamine (DIPEA, 2 equivalents) are added. The mixture is stirred at room temperature for 15 minutes. The desired amine (1.1 equivalents) is then added, and the reaction is stirred at room temperature for 12-24 hours. The reaction mixture is then diluted with an organic solvent, washed sequentially with aqueous acid, aqueous base, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to afford the final 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivative.
Biological Activity and Quantitative Data
Derivatives of this compound have demonstrated potent inhibitory activity against PARP enzymes, particularly PARP-1 and PARP-2. The following tables summarize the in vitro inhibitory activity of selected isoquinolinone derivatives.
Table 1: PARP-1 and PARP-2 Inhibitory Activity of Selected Isoquinolinone Derivatives
| Compound ID | R Group | PARP-1 IC₅₀ (nM) | PARP-2 IC₅₀ (nM) | Selectivity (PARP-1/PARP-2) | Reference |
| Olaparib | (Reference) | 1-5 | 1-2 | ~1-2.5 | [11] |
| Rucaparib | (Reference) | ~1.4 | ~0.2-0.3 | ~0.07-0.15 | [11] |
| Talazoparib | (Reference) | ~0.6 | ~0.2 | ~0.3 | [11] |
| Niraparib | (Reference) | 2-4 | 2-4 | ~1 | [11] |
| Veliparib | (Reference) | 2-5 | 2-4 | ~1 | [11] |
| 5-Benzamidoisoquinolin-1-one | 5-Benzamido | 13,900 | 1,500 | 9.3 | [12] |
| 5-Benzoyloxyisoquinolin-1(2H)-one | 5-Benzoyloxy | 9,000 | 150 | 60 | [12] |
| UPF 1069 | (Isoquinolinone derivative) | 100 | 1,000 | 0.1 | [12] |
Note: IC₅₀ values can vary depending on the specific assay conditions.
Mechanism of Action: PARP Inhibition and the DNA Damage Response
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[3][13] When a DNA single-strand break occurs, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins.[14][15] This PARylation event serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage to effect repair.[14]
PARP inhibitors, including derivatives of this compound, act as competitive inhibitors of NAD+, the substrate for PARP.[16] By blocking the catalytic activity of PARP, these inhibitors prevent the formation of PAR chains.[15] This has two major consequences:
-
Inhibition of SSB Repair: The recruitment of the DNA repair machinery is hampered, leading to the accumulation of unrepaired SSBs.[17]
-
PARP Trapping: The inhibited PARP enzyme remains bound to the DNA, forming a cytotoxic PARP-DNA complex.[14]
During DNA replication, these unresolved SSBs and trapped PARP-DNA complexes are converted into more lethal double-strand breaks (DSBs). In healthy cells, these DSBs can be repaired by the high-fidelity homologous recombination (HR) pathway. However, in cancer cells with defects in the HR pathway (e.g., due to BRCA1/2 mutations), the accumulation of DSBs leads to genomic instability and ultimately cell death. This concept is known as synthetic lethality .[16][17]
Signaling Pathway of PARP-mediated DNA Repair and Inhibition
The following diagram illustrates the central role of PARP in single-strand break repair and the mechanism of action of PARP inhibitors.
Caption: PARP-mediated DNA repair and the mechanism of PARP inhibitors.
Experimental Protocols
In Vitro PARP-1 Enzymatic Assay (Colorimetric)
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against PARP-1.
Materials:
-
Recombinant Human PARP-1 Enzyme
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
Streptavidin-HRP
-
TMB Substrate
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Olaparib)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds and the positive control in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Reaction Setup: To the histone-coated wells, add the PARP-1 enzyme.
-
Inhibitor Addition: Add the diluted test compounds to the wells. Include wells with DMSO only as a negative control.
-
Initiation of Reaction: Start the reaction by adding biotinylated NAD+.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP and incubate for 30 minutes.
-
Signal Measurement: Wash the plate again and add TMB substrate. After a 15-30 minute incubation in the dark, add the stop solution. Read the absorbance at 450 nm on a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based PARP Activity Assay (ELISA)
This protocol measures the level of poly(ADP-ribose) (PAR) in cells treated with a DNA damaging agent and the test compound.
Materials:
-
Cancer cell line (e.g., HeLa or a relevant BRCA-deficient line)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., H₂O₂)
-
Test compounds
-
Lysis buffer
-
Anti-PAR primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 1 hour.
-
DNA Damage Induction: Induce DNA damage by adding H₂O₂ for 10 minutes.
-
Cell Lysis: Wash the cells with PBS and then lyse them with the provided lysis buffer.
-
ELISA:
-
Coat a new 96-well plate with the cell lysates.
-
Block the wells to prevent non-specific binding.
-
Add the anti-PAR primary antibody and incubate.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
After incubation and washing, add the TMB substrate.
-
-
Signal Measurement: Add the stop solution and read the absorbance at 450 nm.
-
Data Analysis: Determine the concentration of the test compound that inhibits PAR formation by 50% (IC₅₀).
Conclusion and Future Directions
The this compound scaffold has proven to be a valuable starting point for the development of potent PARP inhibitors. The derivatives, particularly the 1-oxo-3,4-dihydroisoquinoline-4-carboxamides, have shown promising in vitro activity and favorable drug-like properties. The mechanism of action, centered on the principle of synthetic lethality, provides a clear rationale for their use in cancers with homologous recombination deficiencies.
Future research in this area will likely focus on:
-
Improving Selectivity: Designing derivatives with higher selectivity for PARP-1 over PARP-2, or vice versa, to potentially reduce off-target effects and better understand the specific roles of each enzyme.[4][12]
-
Overcoming Resistance: Investigating the mechanisms of resistance to PARP inhibitors and designing next-generation compounds that can overcome these challenges.
-
Combination Therapies: Exploring the synergistic effects of these derivatives with other anticancer agents, including chemotherapy, radiotherapy, and immunotherapy.
-
Expanding Therapeutic Applications: Investigating the potential of these compounds in other diseases where PARP activity is implicated, such as inflammatory conditions and neurodegenerative disorders.
This technical guide provides a comprehensive foundation for researchers and drug development professionals working with this compound and its derivatives, highlighting their significant potential in the field of targeted cancer therapy.
References
- 1. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [srdpharma.com]
- 3. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the way to selective PARP-2 inhibitors. Design, synthesis, and preliminary evaluation of a series of isoquinolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies [mdpi.com]
- 11. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. Molecular Pathways: Targeting PARP in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
The Role of 6-Amino-3,4-dihydroisoquinolin-1(2H)-one in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry, forming the foundation for a variety of biologically active compounds. The introduction of an amino group at the 6-position significantly enhances the molecule's utility as a versatile intermediate for the synthesis of targeted therapeutics. This technical guide provides an in-depth analysis of the role of 6-amino-3,4-dihydroisoquinolin-1(2H)-one in drug discovery, with a particular focus on its application as a key building block for dopamine D3 receptor ligands and the broader context of the scaffold in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. This document outlines synthetic strategies, presents quantitative biological data for representative derivatives, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows.
The 3,4-Dihydroisoquinolin-1(2H)-one Scaffold: A Foundation for Drug Discovery
The 3,4-dihydroisoquinolin-1(2H)-one moiety is a bicyclic lactam that has garnered significant attention from medicinal chemists. Its rigid structure and synthetic tractability make it an ideal starting point for the development of small molecule inhibitors and receptor ligands. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including oncology and neurodegenerative diseases.
This compound: A Key Intermediate
The strategic placement of an amino group at the 6-position of the 3,4-dihydroisoquinolin-1(2H)-one core transforms the molecule into a highly valuable intermediate. This amino group serves as a chemical handle for the introduction of various pharmacophoric elements, enabling the systematic exploration of structure-activity relationships (SAR). Notably, this compound is a documented precursor for the synthesis of benzolactams designed as dopamine D3 receptor ligands[1].
Synthesis of this compound and Derivatives
The synthesis of the 3,4-dihydroisoquinolin-1(2H)-one scaffold and its 6-amino derivative can be achieved through several established synthetic routes.
Synthesis of the Core Scaffold
A prevalent method for the construction of the 3,4-dihydroisoquinolin-1(2H)-one core is the Castagnoli–Cushman reaction[2][3]. This multicomponent reaction offers an efficient pathway to substituted 1,2,3,4-tetrahydroisoquinolines, which can be further oxidized to the desired dihydroisoquinolinone.
Introduction of the 6-Amino Group
A common strategy for introducing an amino group onto an aromatic ring is through the nitration of the parent compound followed by reduction of the nitro group.
Experimental Protocol: Synthesis of this compound (Hypothetical)
This protocol is based on general organic chemistry principles for nitration and reduction of aromatic compounds.
Step 1: Nitration of 3,4-dihydroisoquinolin-1(2H)-one
-
To a stirred solution of 3,4-dihydroisoquinolin-1(2H)-one in concentrated sulfuric acid, cooled to 0 °C, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the crude 6-nitro-3,4-dihydroisoquinolin-1(2H)-one.
-
Collect the precipitate by filtration, wash with water, and dry. Purify the crude product by recrystallization or column chromatography.
Step 2: Reduction of 6-Nitro-3,4-dihydroisoquinolin-1(2H)-one
-
Dissolve the 6-nitro-3,4-dihydroisoquinolin-1(2H)-one in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent, for example, iron powder in the presence of acetic acid, or tin(II) chloride in hydrochloric acid.
-
Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, filter to remove any solids, and neutralize the filtrate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
-
Purify the product by column chromatography or recrystallization as needed.
Synthesis of this compound.
Applications in Medicinal Chemistry
The this compound scaffold is a valuable starting material for the synthesis of compounds targeting various biological systems.
Dopamine D3 Receptor Ligands
The dopamine D3 receptor is a G-protein coupled receptor primarily expressed in the limbic regions of the brain and is implicated in motivation, cognition, and emotion. It is a significant target for the treatment of neuropsychiatric disorders, including substance abuse and schizophrenia. This compound serves as a key intermediate in the synthesis of benzolactam derivatives that act as dopamine D3 receptor ligands[1]. The amino group provides a convenient point for the attachment of linker and pharmacophore moieties that interact with the receptor binding pocket.
Workflow from intermediate to therapeutic effect.
Experimental Protocol: Dopamine D3 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D3 receptor.
Materials:
-
Membrane preparations from cells stably expressing human recombinant dopamine D3 receptors.
-
Radioligand (e.g., [³H]Spiperone).
-
Unlabeled ligand for non-specific binding (e.g., Haloperidol).
-
Test compounds (dissolved in DMSO).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
96-well plates.
-
Glass fiber filters (pre-soaked in polyethyleneimine).
-
Filtration apparatus.
-
Scintillation counter and cocktail.
Procedure:
-
In a 96-well plate, add assay buffer, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound.
-
For total binding wells, add only the radioligand and buffer. For non-specific binding wells, add the radioligand and a high concentration of an unlabeled ligand.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at room temperature for 60-120 minutes.
-
Terminate the reaction by rapid filtration through the glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 of the test compound. The Ki can then be calculated using the Cheng-Prusoff equation.
PARP Inhibitors
References
- 1. This compound [srdpharma.com]
- 2. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Versatile Building Block: A Deep Dive into 6-Amino-3,4-dihydroisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led medicinal chemists to explore a vast array of molecular scaffolds. Among these, the 3,4-dihydroisoquinolin-1(2H)-one core has emerged as a privileged structure, forming the backbone of numerous biologically active compounds. This in-depth technical guide focuses on a key derivative of this scaffold: 6-amino-3,4-dihydroisoquinolin-1(2H)-one . This document will serve as a comprehensive resource, detailing its synthesis, reactivity as a versatile building block, and its application in the development of targeted therapeutics, particularly as dopamine D3 receptor ligands and PARP inhibitors.
Physicochemical Properties
Before delving into the synthetic and application-oriented aspects, a summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₉H₁₀N₂O |
| Molecular Weight | 162.19 g/mol |
| CAS Number | 22246-00-0 |
| Appearance | Not specified |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Not specified |
Synthesis of the Core Scaffold
The synthesis of this compound is a critical first step for its utilization as a building block. A common and effective strategy involves a two-step process: the synthesis of the corresponding 6-nitro derivative followed by its reduction to the desired 6-amino compound.
Synthesis of 6-Nitro-3,4-dihydroisoquinolin-1(2H)-one
To prepare the 6-nitro derivative, one would theoretically start with 4-nitrohomophthalic anhydride and a suitable imine precursor. The general experimental procedure is as follows:
Experimental Protocol: Castagnoli–Cushman Reaction (General) [1]
-
A solution of the appropriate homophthalic anhydride (1.0 eq.) in dry toluene is prepared in a round-bottom flask equipped with a condenser.
-
The corresponding imine (1.0 eq.) is added to the solution.
-
The reaction mixture is stirred and refluxed for a specified time (typically several hours), with the progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature, allowing the product to precipitate.
-
The solid product is collected by vacuum filtration and washed with a suitable solvent (e.g., cold toluene or ethanol).
-
Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., acetonitrile).
The following diagram illustrates the general workflow for the synthesis of the 6-amino core scaffold.
Caption: Synthetic workflow for this compound.
Reduction of 6-Nitro-3,4-dihydroisoquinolin-1(2H)-one
The reduction of the nitro group to an amine is a standard transformation in organic synthesis. A variety of reagents can be employed for this purpose, with iron powder in acetic acid being a common and effective choice.[3]
Experimental Protocol: Nitro Group Reduction [3]
-
The 6-nitro-3,4-dihydroisoquinolin-1(2H)-one is dissolved in a suitable solvent, such as acetic acid.
-
Iron powder is added to the solution in excess.
-
The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Upon completion, the reaction mixture is filtered to remove the iron salts.
-
The filtrate is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude this compound.
-
The product can be further purified by column chromatography on silica gel.
Reactions of this compound as a Building Block
The primary amino group on the 6-position of the 3,4-dihydroisoquinolin-1(2H)-one scaffold provides a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of complex molecules.
Acylation to Form Amides
The amino group can readily undergo acylation with carboxylic acids, acyl chlorides, or acid anhydrides to form the corresponding amides. Amide bond formation is a cornerstone of medicinal chemistry, and various coupling reagents can be employed to facilitate this reaction with carboxylic acids.[4][5][6]
Experimental Protocol: Amide Coupling (General) [4]
-
To a solution of the carboxylic acid (1.0 eq.) in a suitable solvent (e.g., DMF or DCM) are added a coupling reagent (e.g., EDC, HATU) and an activating agent (e.g., HOBt).
-
A base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is added to the mixture.
-
This compound (1.0 eq.) is then added, and the reaction is stirred at room temperature until completion.
-
The reaction mixture is typically diluted with water and extracted with an organic solvent.
-
The organic layer is washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
The organic phase is then dried, filtered, and concentrated. The crude product is purified by chromatography.
Sulfonylation to Form Sulfonamides
Reacting the amino group with sulfonyl chlorides in the presence of a base yields sulfonamides, another important functional group in medicinal chemistry.[7][8][9][10]
Experimental Protocol: Sulfonamide Synthesis (General)
-
This compound (1.0 eq.) is dissolved in a suitable solvent such as pyridine or dichloromethane.
-
The desired sulfonyl chloride (1.0-1.2 eq.) is added portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature until the starting material is consumed.
-
The reaction is quenched by the addition of water.
-
The product is extracted with an organic solvent, and the organic layer is washed with dilute acid and brine.
-
The organic layer is dried, concentrated, and the crude product is purified by chromatography or recrystallization.
The following diagram illustrates the key reactions of the 6-amino group.
Caption: Key derivatization reactions of the 6-amino group.
Applications in Drug Discovery
The this compound scaffold has been identified as a valuable starting material for the synthesis of compounds targeting specific biological pathways implicated in various diseases.
Dopamine D3 Receptor Ligands
The 3,4-dihydroisoquinolin-1(2H)-one moiety is a known pharmacophore for dopamine D3 receptor ligands.[11] Derivatives of this scaffold have been synthesized and evaluated for their binding affinity to dopamine receptors. While specific data for derivatives of this compound are not detailed in the provided search results, related tetrahydroisoquinoline analogs have shown promise. For instance, a series of 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol derivatives displayed strong affinity for the D3 receptor with good selectivity.[12][13][14][15] This suggests that the this compound core is a promising starting point for the development of novel D3 receptor ligands, which are of interest for the treatment of neurological and psychiatric disorders.
PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are an important class of anticancer agents. The 3,4-dihydroisoquinolin-1(2H)-one scaffold has been explored for the development of novel PARP inhibitors.[16] Although a direct synthetic link from this compound to a potent PARP inhibitor is not explicitly detailed in the provided search results, the general scaffold is of significant interest in this area. For example, a series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides were designed and synthesized as PARP inhibitors, with some compounds showing favorable ADME characteristics compared to the approved drug Olaparib.[16] The amino group at the 6-position offers a strategic point for modification to optimize binding to the PARP active site and to fine-tune the physicochemical properties of the inhibitor.
The following diagram depicts the logical relationship of this building block to its potential therapeutic applications.
Caption: Application workflow from building block to potential therapies.
Conclusion
This compound is a valuable and versatile synthetic building block with significant potential in drug discovery. Its straightforward, albeit multi-step, synthesis provides access to a scaffold that can be readily functionalized through its primary amino group. The demonstrated utility of the broader 3,4-dihydroisoquinolin-1(2H)-one class in developing potent and selective dopamine D3 receptor ligands and PARP inhibitors highlights the promise of this specific amino-substituted derivative. Further exploration of the chemical space around this core structure is warranted and is expected to yield novel therapeutic candidates for a range of diseases. This guide provides a foundational resource for researchers embarking on such endeavors.
References
- 1. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Sulfonamide synthesis by aminosulfonylation [organic-chemistry.org]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound [srdpharma.com]
- 12. scholars.mssm.edu [scholars.mssm.edu]
- 13. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. par.nsf.gov [par.nsf.gov]
- 16. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to 6-Amino-3,4-dihydroisoquinolin-1(2H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 6-amino-3,4-dihydroisoquinolin-1(2H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across a range of therapeutic areas. This technical guide provides an in-depth analysis of the key molecular targets for derivatives of this core, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to facilitate further research and drug development.
Core Therapeutic Targets and Quantitative Data
Derivatives of the this compound core have shown promising activity against several key therapeutic targets, primarily in the fields of oncology and neurology. The most prominent of these are the Poly(ADP-ribose) polymerase (PARP) family of enzymes, Tankyrase (TNKS) 1 and 2, and the Dopamine D3 receptor.
Poly(ADP-ribose) Polymerase (PARP) Inhibition
The 3,4-dihydroisoquinolin-1-one scaffold is a recognized pharmacophore for the design of PARP inhibitors, which are critical in the treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.
| Compound/Derivative | Target | IC50 (nM) | Selectivity | Reference |
| 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one | PARP1 | 156 | PARP2/PARP1 ≈ 0.45 | [1] |
| PARP2 | 70.1 | [1] | ||
| 5-Benzoyloxyisoquinolin-1(2H)-one | PARP1/PARP2 | - | 60-fold for PARP2 | [2] |
Tankyrase (TNKS) 1 & 2 Inhibition
Tankyrases are members of the PARP family involved in various cellular processes, including the regulation of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.
| Compound/Derivative | Target | IC50 (µM) | Reference |
| Compound 11c (an isoquinolin-1(2H)-one derivative) | TNKS1 | 0.009 | [3] |
| TNKS2 | 0.003 | [3] |
Dopamine D3 Receptor Ligands
The this compound core serves as a valuable intermediate in the synthesis of benzolactams that act as ligands for the Dopamine D3 receptor, a target for neurological and psychiatric disorders.[4] Research on structurally related tetrahydroisoquinoline derivatives provides strong evidence for the potential of this scaffold.
| Compound/Derivative | Target | Ki (nM) | Selectivity | Reference |
| 4-Fluorophenyl analogue of 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol | Dopamine D3 Receptor | 4.4 | High selectivity over D1 and D2 receptors | [5] |
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways associated with the therapeutic targets of this compound derivatives is crucial for rational drug design and development.
PARP Inhibition and DNA Damage Repair
PARP enzymes, particularly PARP1, play a critical role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. In cancer cells with homologous recombination deficiencies (e.g., BRCA mutations), inhibition of PARP leads to the accumulation of unrepaired SSBs, which are converted to toxic double-strand breaks (DSBs) during replication. This concept, known as synthetic lethality, results in selective cancer cell death.
Caption: PARP Inhibition Pathway in HR-Deficient Cancer Cells.
Tankyrase Inhibition and Wnt/β-catenin Signaling
Tankyrases regulate the Wnt/β-catenin pathway by PARylating Axin, a key component of the β-catenin destruction complex. PARsylation of Axin leads to its ubiquitination and degradation, thereby activating Wnt signaling. Inhibition of Tankyrase stabilizes Axin, promoting the degradation of β-catenin and suppressing the transcription of Wnt target genes, which are often oncogenic.
Caption: Inhibition of Wnt/β-catenin Pathway by Tankyrase Inhibitors.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the evaluation of novel therapeutic agents.
In Vitro PARP1 Enzymatic Assay (Fluorescence-Based)
This assay determines the half-maximal inhibitory concentration (IC50) of a test compound against the PARP1 enzyme.[6]
Materials:
-
Recombinant Human PARP1 Enzyme
-
Histones (H1)
-
Biotinylated NAD+
-
Streptavidin-Europium
-
Fluorescently labeled anti-PAR antibody
-
Assay Buffer
-
384-well plates
-
Test compounds and known inhibitor (e.g., Olaparib)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Reaction Setup: To each well of a 384-well plate, add the PARP1 enzyme and histones.
-
Inhibitor Addition: Add the diluted test compounds to the wells. Include DMSO-only wells as a negative control and a known inhibitor as a positive control.
-
Reaction Initiation: Start the reaction by adding biotinylated NAD+.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Stop the reaction and add the detection reagents (Streptavidin-Europium and the fluorescently labeled antibody).
-
Signal Measurement: After a further 60-minute incubation, read the plate on a fluorescence plate reader.
Cell-Based PARP Activity Assay (Colorimetric ELISA)
This protocol measures the level of poly(ADP-ribose) (PAR) in cells treated with a DNA damaging agent and the test compound.[6]
Materials:
-
HeLa cell line
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., H2O2)
-
Test compounds
-
Lysis buffer
-
Anti-PAR antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2 M H2SO4)
-
96-well plates
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 1 hour.
-
DNA Damage Induction: Induce DNA damage by adding H2O2 for 10 minutes.
-
Cell Lysis: Wash the cells with PBS and then lyse them.
-
ELISA:
-
Coat a new 96-well plate with the cell lysates.
-
Block the wells to prevent non-specific binding.
-
Add the anti-PAR primary antibody and incubate.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
After incubation and washing, add the TMB substrate.
-
-
Data Analysis: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader. Calculate the percentage of PAR inhibition relative to the control.
Dopamine D3 Receptor Binding Assay
This protocol is used to determine the binding affinity (Ki) of test compounds for the dopamine D3 receptor.
Materials:
-
HEK293 cells transfected with human D3 receptors
-
Radioligand (e.g., [125I]IABN)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Test compounds
-
Non-specific binding control (e.g., haloperidol)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membrane homogenates from the transfected HEK293 cells.
-
Assay Setup: In test tubes, combine the cell membrane preparation, the radioligand, and varying concentrations of the test compound or the non-specific binding control in the assay buffer.
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 values by non-linear regression analysis of the competition binding data. Calculate the Ki values using the Cheng-Prusoff equation.
Experimental and Drug Discovery Workflow
The development of novel therapeutics based on the this compound scaffold follows a structured workflow from initial design to preclinical evaluation.
Caption: A typical drug discovery workflow for novel therapeutics.
This technical guide provides a comprehensive overview of the therapeutic potential of this compound derivatives. The presented data and protocols offer a solid foundation for researchers to build upon in their quest for novel and effective treatments for cancer and neurological disorders.
References
- 1. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. This compound [srdpharma.com]
- 5. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to 6-amino-3,4-dihydroisoquinolin-1(2H)-one: Synthesis, Potential Biological Activity, and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-amino-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic scaffold that has garnered significant interest in medicinal chemistry. As an intermediate in the synthesis of various bioactive molecules, its derivatives have shown promise in targeting a range of diseases, including cancer and neurological disorders. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, potential biological activities based on its derivatives, and future research prospects. While quantitative biological data for the core compound itself is limited in the public domain, the extensive research on its analogues provides a strong foundation for its potential as a valuable pharmacophore.
Chemical Properties
| Property | Value |
| CAS Number | 22246-00-0[1][2][3] |
| Molecular Formula | C₉H₁₀N₂O[2] |
| Molecular Weight | 162.19 g/mol [2] |
| IUPAC Name | 6-amino-3,4-dihydro-2H-isoquinolin-1-one[2] |
| Synonyms | 6-amino-1,2,3,4-tetrahydroisoquinolin-1-one[2] |
Synthesis of this compound
The synthesis of the 3,4-dihydroisoquinolin-1(2H)-one core can be achieved through several established synthetic routes, including the Bischler-Napieralski and Pictet-Spengler reactions.[4][5][6][7][8][9][10][11] A modern and versatile approach for the synthesis of substituted 3,4-dihydroisoquinolin-1(2H)-ones is the Castagnoli-Cushman reaction.[12]
Proposed Synthetic Route: Bischler-Napieralski Reaction
A plausible route to this compound involves a multi-step synthesis starting from a commercially available nitrophenethylamine derivative, followed by a Bischler-Napieralski cyclization and subsequent reduction of the nitro group.
Caption: Proposed Bischler-Napieralski synthesis of this compound.
Experimental Protocols
General Procedure for the Synthesis of 3,4-dihydroisoquinolin-1(2H)-one Derivatives:
This protocol is adapted from the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives as described in the literature.[12]
-
Imine Formation: To a solution of an appropriate aromatic aldehyde (1.1 eq) and a primary amine (1.0 eq) in a suitable solvent such as toluene or dichloromethane, a dehydrating agent like anhydrous magnesium sulfate or sodium sulfate is added. The reaction mixture is stirred at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC). The solid is then filtered off, and the solvent is removed under reduced pressure to yield the crude imine, which can be used in the next step without further purification.
-
Castagnoli-Cushman Reaction: The crude imine (1.0 eq) and homophthalic anhydride (1.0 eq) are dissolved in a high-boiling point solvent like toluene or xylene. The mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the desired 3,4-dihydroisoquinolin-1(2H)-one derivative.
Biological Activity of Derivatives
Although direct biological data for this compound is scarce in the literature, its derivatives have demonstrated significant inhibitory activity against several important biological targets, most notably Poly (ADP-ribose) polymerase (PARP).[13][14]
PARP Inhibition
The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a known pharmacophore for PARP inhibitors.[13] PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for cancer therapy, particularly in tumors with BRCA1/2 mutations.
Quantitative Data for 3,4-dihydroisoquinolin-1(2H)-one Derivatives as PARP Inhibitors:
| Compound ID | R1 | R2 | PARP-1 IC₅₀ (nM) | PARP-2 IC₅₀ (nM) | Reference |
| Derivative 1 | H | 4-Fluorobenzyl | 15.3 | 3.2 | [14] |
| Derivative 2 | Methyl | 4-Fluorobenzyl | 8.9 | 1.8 | [14] |
| Derivative 3 | Ethyl | 4-Fluorobenzyl | 12.1 | 2.5 | [14] |
| Derivative 4 | H | 3-Fluorobenzyl | 25.6 | 5.1 | [14] |
Note: The above data is for derivatives and not the core this compound. The exact structures and substitution patterns can be found in the cited literature.
PARP Inhibition Signaling Pathway
The following diagram illustrates the general mechanism of action of PARP inhibitors based on the isoquinolinone scaffold.
Caption: General mechanism of PARP inhibition by isoquinolinone-based compounds.
Experimental Protocol: PARP Inhibition Assay
The following is a generalized protocol for an in vitro PARP1 inhibition assay, based on commercially available kits and literature procedures.
-
Reagents and Materials: Recombinant human PARP1 enzyme, activated DNA, NAD⁺ (biotinylated), streptavidin-coated plates, anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP), substrate for the reporter enzyme, and test compounds.
-
Assay Procedure:
-
A solution of the test compound at various concentrations is prepared in an appropriate solvent (e.g., DMSO).
-
In the wells of a streptavidin-coated microplate, activated DNA is immobilized.
-
Recombinant PARP1 enzyme is added to the wells, followed by the test compound solutions.
-
The enzymatic reaction is initiated by the addition of biotinylated NAD⁺. The plate is incubated at room temperature for a specified time (e.g., 60 minutes).
-
After incubation, the wells are washed to remove unbound reagents.
-
An anti-PAR antibody-HRP conjugate is added to the wells and incubated to allow binding to the newly synthesized poly(ADP-ribose) chains.
-
The wells are washed again to remove unbound antibody.
-
A colorimetric or fluorometric HRP substrate is added, and the signal is measured using a plate reader.
-
-
Data Analysis: The signal intensity is proportional to the PARP1 activity. The percentage of inhibition for each concentration of the test compound is calculated relative to a control (no inhibitor). The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Other Potential Biological Activities of Derivatives
Derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold have also been investigated as inhibitors of other important kinases and enzymes.
Quantitative Data for Derivatives as Inhibitors of Other Targets:
| Target | Compound Type | Key Finding | Reference |
| Tankyrase (TNKS) 1/2 | Substituted isoquinolin-1(2H)-ones | Potent inhibition with IC₅₀ values in the low nanomolar range. | [14] |
| KDR (VEGFR-2) | Substituted 3,4-dihydroisoquinolin-1(2H)-ones | Identified as potent and selective inhibitors. | [14] |
| PRMT5 | Substituted 3,4-dihydroisoquinolin-1(2H)-ones | Investigated as inhibitors for non-Hodgkin's lymphoma. | [14] |
Experimental Workflows
The general workflow for the discovery and evaluation of new 3,4-dihydroisoquinolin-1(2H)-one-based inhibitors is depicted below.
Caption: A typical workflow for the development of 3,4-dihydroisoquinolin-1(2H)-one-based inhibitors.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. The extensive research into its derivatives, particularly as potent PARP inhibitors, highlights the potential of this core structure. However, a significant knowledge gap exists regarding the specific biological activity of the unsubstituted 6-amino compound.
Future research should focus on:
-
Synthesis and Biological Evaluation: The synthesis of this compound and its direct evaluation in a panel of biological assays, including enzymatic and cell-based screens, are crucial next steps.
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of substituents at the 6-amino position and other positions on the isoquinolinone ring will be essential to delineate the SAR and optimize potency and selectivity.
-
Mechanism of Action Studies: Elucidating the precise mechanism of action and identifying the direct molecular targets of the most promising compounds will be critical for their further development.
-
Pharmacokinetic Profiling: In vivo pharmacokinetic and pharmacodynamic studies will be necessary to assess the drug-like properties of lead compounds.
By addressing these key areas, the full therapeutic potential of this compound and its derivatives can be realized, potentially leading to the development of new and effective treatments for a range of diseases.
References
- 1. 6-AMINO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE | 22246-00-0 [chemicalbook.com]
- 2. 6-Amino-1,2,3,4-tetrahydroisoquinolin-1-one | C9H10N2O | CID 27274719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. organicreactions.org [organicreactions.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 8. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
- 9. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Peptidomimetics via the Pictet-Spengler Reaction [ebrary.net]
- 11. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
The Emergence of a Privileged Scaffold: A Technical History of 6-amino-3,4-dihydroisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-amino-3,4-dihydroisoquinolin-1(2H)-one, a heterocyclic amine, has emerged as a significant building block in medicinal chemistry. Its rigid, bicyclic structure provides a valuable scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide delves into the discovery and history of this compound, presenting key synthetic methodologies, and highlighting its role in the development of novel therapeutics. While the precise moment of its initial discovery remains somewhat obscure in the readily available scientific literature, its importance is evident from its application as a key intermediate in the synthesis of compounds targeting significant biological pathways.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 22246-00-0 | [1] |
| Molecular Formula | C₉H₁₀N₂O | [1] |
| Molecular Weight | 162.19 g/mol | [1] |
| Appearance | Pale yellow to light brown solid | [Chem-Impex] |
| Purity | ≥ 97% (HPLC) | [Chem-Impex] |
| Storage Conditions | 0-8 °C | [Chem-Impex] |
Historical Context and Discovery
While a singular "discovery paper" for this compound is not readily apparent in a historical search of chemical literature, its emergence is intrinsically linked to the broader exploration of the 3,4-dihydroisoquinolin-1(2H)-one scaffold. This core structure is found in numerous natural products and has been a subject of synthetic interest for its diverse biological activities.[2][3] The development of synthetic routes to this scaffold, such as the Bischler-Napieralski and Pictet-Spengler reactions, paved the way for the creation of a wide array of substituted analogs.
The introduction of an amino group at the 6-position significantly enhances the molecule's utility as a synthetic intermediate. This functional group provides a reactive handle for further chemical modifications, allowing for its incorporation into more complex molecular architectures. A common and logical synthetic pathway to this compound involves the nitration of the parent 3,4-dihydroisoquinolin-1(2H)-one followed by the reduction of the resulting 6-nitro derivative.
Key Synthetic Methodologies
The synthesis of the 3,4-dihydroisoquinolin-1(2H)-one core has been approached through various strategies. Modern methods include intramolecular cyclization of carbamates, ureas, and other related structures, as well as metal-catalyzed C-H activation and domino reactions.[4] A particularly notable method for the synthesis of derivatives of this scaffold is the Castagnoli–Cushman reaction.[3]
Illustrative Synthetic Pathway: From 6-Nitro Precursor
A prevalent method for the preparation of this compound is the reduction of its corresponding 6-nitro precursor, 6-nitro-3,4-dihydroisoquinolin-1(2H)-one. This transformation is a standard procedure in organic synthesis.
Caption: General reaction scheme for the synthesis of the title compound.
Experimental Protocol: Reduction of 6-nitro-3,4-dihydroisoquinolin-1(2H)-one
While a specific historical protocol for the title compound is not available, a general procedure for the reduction of a nitro group on an aromatic ring can be adapted. The following is a representative experimental protocol based on common laboratory practices for similar transformations.
Materials:
-
6-nitro-3,4-dihydroisoquinolin-1(2H)-one
-
Ethanol (EtOH)
-
Water (H₂O)
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
To a stirred suspension of 6-nitro-3,4-dihydroisoquinolin-1(2H)-one in a mixture of ethanol and water, add ammonium chloride.
-
To this mixture, add iron powder portion-wise. The reaction is often exothermic and may require cooling to maintain a controlled temperature.
-
Heat the resulting mixture at reflux for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dilute the aqueous residue with water and basify with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography on silica gel.
Spectroscopic Characterization
The structural elucidation of this compound relies on standard spectroscopic techniques. While a comprehensive set of spectral data for the parent compound is not consistently reported in a single source, the expected characteristic signals are outlined below based on the known spectra of similar compounds.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: Signals in the aromatic region (typically δ 6.5-8.0 ppm) corresponding to the protons on the benzene ring. The substitution pattern will influence the multiplicity and coupling constants.
-
Methylene Protons (-CH₂-CH₂-): Two triplets in the aliphatic region (typically δ 2.5-3.5 ppm) corresponding to the two methylene groups of the dihydroisoquinoline core.
-
Amine Proton (-NH₂): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
-
Amide Proton (-NH-): A broad singlet, typically at a higher chemical shift than the amine protons.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbon (C=O): A signal in the downfield region (typically δ 160-170 ppm).
-
Aromatic Carbons: Multiple signals in the aromatic region (typically δ 110-150 ppm).
-
Methylene Carbons (-CH₂-CH₂-): Two signals in the aliphatic region (typically δ 20-40 ppm).
IR (Infrared) Spectroscopy:
-
N-H Stretching: Characteristic bands for the primary amine (two bands) and the secondary amide (one band) in the region of 3200-3500 cm⁻¹.
-
C=O Stretching: A strong absorption band for the amide carbonyl group, typically around 1650-1680 cm⁻¹.
-
C-N Stretching: Bands in the fingerprint region.
-
Aromatic C-H and C=C Stretching: Bands characteristic of the aromatic ring.
Mass Spectrometry (MS):
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (162.19 g/mol ).
Applications in Drug Discovery
The true significance of this compound lies in its role as a versatile intermediate for the synthesis of high-value pharmaceutical compounds. Its utility has been demonstrated in the development of ligands for important biological targets.
Dopamine D3 Receptor Ligands
The 6-amino group serves as a crucial attachment point for building more complex molecules that can interact with specific biological targets. One notable application is in the synthesis of benzolactams as selective ligands for the dopamine D3 receptor.[5] The dopamine D3 receptor is a key target in the central nervous system, and modulating its activity is a promising strategy for the treatment of various neurological and psychiatric disorders, including substance abuse and schizophrenia.
Caption: Role as an intermediate for dopamine D3 receptor ligands.
VEGFR-2 Inhibitors
The 3,4-dihydroisoquinolin-1(2H)-one scaffold has also been identified as a promising core for the development of potent and selective inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. By inhibiting VEGFR-2, the blood supply to tumors can be disrupted, thereby impeding their growth. The 6-amino functionality provides a convenient point for introducing various substituents to optimize the binding affinity and selectivity of these inhibitors.
Conclusion
This compound stands as a testament to the importance of functionalized heterocyclic scaffolds in modern drug discovery. While its own history is interwoven with the broader development of isoquinoline chemistry, its utility as a key building block is well-documented in contemporary research. The presence of the reactive amino group on the rigid dihydroisoquinolinone core provides medicinal chemists with a powerful tool to construct novel molecules with tailored biological activities. As research into complex diseases continues, the demand for such versatile intermediates is likely to grow, ensuring that this compound will remain a relevant and valuable compound in the pursuit of new medicines.
References
- 1. 6-Amino-1,2,3,4-tetrahydroisoquinolin-1-one | C9H10N2O | CID 27274719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound [srdpharma.com]
Methodological & Application
Application Notes and Protocols for the Use of 6-amino-3,4-dihydroisoquinolin-1(2H)-one as a PARP Inhibitor Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage response (DDR) pathway, playing a significant role in the repair of single-strand DNA breaks (SSBs).[1] Inhibition of PARP, particularly PARP-1 and PARP-2, has emerged as a successful therapeutic strategy in oncology. This is especially effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, through a concept known as synthetic lethality.[2] The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a key pharmacophore found in a number of potent PARP inhibitors. The 6-amino substituted version of this scaffold, 6-amino-3,4-dihydroisoquinolin-1(2H)-one, serves as a valuable intermediate, providing a reactive handle for the synthesis of a diverse library of potential PARP inhibitors through derivatization of the amino group.
These application notes provide an overview of the synthetic utility of this compound in the development of PARP inhibitors, along with detailed experimental protocols for its derivatization and the subsequent evaluation of the synthesized compounds.
Synthetic Utility and Strategy
The primary amino group at the 6-position of the 3,4-dihydroisoquinolin-1(2H)-one core is a versatile functional group for introducing various substituents to explore the structure-activity relationship (SAR) of novel PARP inhibitors. The two principal synthetic strategies for modifying this intermediate are:
-
Amide Bond Formation: Acylation of the 6-amino group with a variety of carboxylic acids or their activated derivatives (e.g., acyl chlorides, acid anhydrides) is a straightforward method to introduce a wide range of functional groups. This is a common strategy in the design of PARP inhibitors, as the amide bond can mimic the nicotinamide moiety of the natural PARP substrate, NAD+.
-
Carbon-Nitrogen (C-N) Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki-Miyaura coupling, can be employed to form bonds between the 6-amino group and various aryl or heteroaryl partners. This allows for the exploration of diverse chemical space and the introduction of moieties that can interact with specific residues in the PARP active site.
Data Presentation: In Vitro Potency of Dihydroisoquinolinone-Based PARP Inhibitors
| Compound ID | Modification on Dihydroisoquinolinone Core | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Reference |
| Olaparib | Phthalazinone derivative (for comparison) | 5 | 1 | [3] |
| Niraparib | Indazole derivative (for comparison) | 3.8 | 2.1 | [4] |
| Rucaparib | Phthalazinone derivative (for comparison) | 1.4 | 6.6 | [4] |
| Talazoparib | Phthalazinone derivative (for comparison) | 0.57 | 0.28 | [4] |
| Compound A | 7-fluoro-4-([1,4'-bipiperidine]-1'-carbonyl) | 156 | 70.1 | [5] |
| Compound B | 4-([1,4'-bipiperidine]-1'-carbonyl) | >1000 | >1000 | [5] |
Experimental Protocols
Protocol 1: Synthesis of a 6-(Benzoylamino)-3,4-dihydroisoquinolin-1(2H)-one Derivative (A Representative Amide Coupling Reaction)
This protocol describes a general procedure for the acylation of this compound with a substituted benzoic acid.
Materials:
-
This compound
-
4-(Trifluoromethyl)benzoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
4-Dimethylaminopyridine (DMAP) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of 4-(trifluoromethyl)benzoic acid (1.2 equivalents) in anhydrous DMF, add DCC (1.2 equivalents) and DMAP (0.1 equivalents) or HATU (1.2 equivalents) and DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and filter to remove the dicyclohexylurea byproduct (if DCC is used).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 6-(4-(trifluoromethyl)benzamido)-3,4-dihydroisoquinolin-1(2H)-one.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a 6-(Aryl)-3,4-dihydroisoquinolin-1(2H)-one Derivative (A Representative Suzuki-Miyaura Coupling Reaction)
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a 6-halo-3,4-dihydroisoquinolin-1(2H)-one (which can be synthesized from the 6-amino intermediate via a Sandmeyer reaction) with a boronic acid.
Materials:
-
6-Bromo-3,4-dihydroisoquinolin-1(2H)-one
-
(4-Fluorophenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Potassium carbonate or cesium carbonate
-
1,4-Dioxane and water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
In a reaction vessel, combine 6-bromo-3,4-dihydroisoquinolin-1(2H)-one (1.0 equivalent), (4-fluorophenyl)boronic acid (1.5 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and potassium carbonate (2.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired 6-(4-fluorophenyl)-3,4-dihydroisoquinolin-1(2H)-one.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: In Vitro PARP-1 Inhibition Assay (Colorimetric)
This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 96-well plate
-
Biotinylated NAD+
-
Activated DNA
-
Synthesized inhibitor compounds
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
Assay buffer
-
Wash buffer
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in assay buffer.
-
To each well of the histone-coated plate, add the assay buffer, activated DNA, and the inhibitor solution (or vehicle control).
-
Add the PARP-1 enzyme to each well to initiate the reaction.
-
Add biotinylated NAD+ to each well and incubate the plate at room temperature for 1 hour.
-
Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Add Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Wash the plate again to remove unbound Streptavidin-HRP.
-
Add TMB substrate to each well and incubate in the dark for 15-30 minutes, or until a blue color develops.
-
Add the stop solution to each well to quench the reaction, resulting in a yellow color.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Synthetic strategies for derivatizing the intermediate.
Caption: Workflow from synthesis to biological evaluation.
Caption: PARP signaling pathway and mechanism of inhibition.
References
- 1. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 2. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Dopamine D3 Receptor Ligands from 6-amino-3,4-dihydroisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dopamine D3 receptor (D3R) is a G protein-coupled receptor (GPCR) predominantly expressed in the limbic regions of the brain, which are associated with cognition, emotion, and reward.[1] This localization makes the D3R an attractive therapeutic target for a variety of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, substance abuse, and depression.[2][3] Ligands that selectively modulate the D3R are of significant interest in drug discovery and development.[4]
This document provides detailed protocols for the synthesis of novel dopamine D3 receptor ligands starting from the versatile building block, 6-amino-3,4-dihydroisoquinolin-1(2H)-one. Two common synthetic strategies, amide coupling and reductive amination, are presented to enable the creation of a diverse library of potential D3R ligands. Furthermore, protocols for the evaluation of these compounds, including radioligand binding assays and a functional β-arrestin recruitment assay, are described.
Dopamine D3 Receptor Signaling Pathway
The dopamine D3 receptor is a member of the D2-like family of dopamine receptors.[1] Upon binding of an agonist, the D3R couples to inhibitory G proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5] This signaling cascade ultimately modulates neuronal excitability. The D3R can also signal through β-arrestin pathways, which are involved in receptor desensitization and internalization, and can also initiate G protein-independent signaling.
Synthetic Protocols
The synthesis of dopamine D3 receptor ligands from this compound can be readily achieved through standard organic chemistry transformations. The following protocols describe two common methods: amide coupling to introduce an aryl amide "tail" and reductive amination to incorporate a flexible linker.
Protocol 1: Amide Coupling
This protocol describes the coupling of this compound with a carboxylic acid to form an amide linkage. This is a widely used strategy for synthesizing D3R ligands where the aryl amide moiety often interacts with a secondary binding pocket of the receptor, contributing to high affinity and selectivity.
Materials:
-
This compound
-
Carboxylic acid of choice (e.g., 4-phenylbenzoic acid)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired amide product.
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: Reductive Amination
This protocol details the synthesis of D3R ligands via reductive amination, which involves the reaction of the primary amine of this compound with an aldehyde to form an imine, followed by in-situ reduction to the corresponding secondary amine. This method is useful for introducing flexible linkers, often terminating in an arylpiperazine moiety, a common pharmacophore in D3R ligands.[5][6]
Materials:
-
This compound
-
Aldehyde of choice (e.g., 4-(1-piperazinyl)benzaldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a suspension of this compound (1.0 eq) and the desired aldehyde (1.1 eq) in anhydrous DCM or DCE, add a catalytic amount of acetic acid (optional).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-24 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane with 1% triethylamine) to yield the desired secondary amine product.
-
Characterize the final product by NMR and mass spectrometry.
Data Presentation: Binding Affinities of Representative Ligands
The following table summarizes the binding affinities (Ki values) of representative dopamine D3 receptor ligands with structural similarities to compounds synthesized from this compound. This data is compiled from published literature and serves as a reference for expected potencies and selectivities.
| Compound ID | Structure | D3 Ki (nM) | D2 Ki (nM) | D3/D2 Selectivity |
| Ligand A | 6-(4-Phenylbenzamido)-3,4-dihydroisoquinolin-1(2H)-one | 2.7 | >1000 | >370 |
| Ligand B | 6-(Naphthalen-2-carboxamido)-3,4-dihydroisoquinolin-1(2H)-one | 2.7 | 860 | 318 |
| Ligand C | 6-((4-(4-(2-methoxyphenyl)piperazin-1-yl)butanoyl)amino)-3,4-dihydroisoquinolin-1(2H)-one | 0.9 | 40 | 44 |
| Ligand D | 6-((4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butanoyl)amino)-3,4-dihydroisoquinolin-1(2H)-one | 0.3 | 53 | 177 |
Data is representative and adapted from literature for structurally related compounds. Actual values for newly synthesized compounds will need to be determined experimentally.
Experimental Protocols for Ligand Evaluation
Protocol 3: Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of the synthesized compounds for the dopamine D3 and D2 receptors.
Materials:
-
Cell membranes from HEK293 cells stably expressing human dopamine D3 or D2 receptors.
-
Radioligand: [³H]Spiperone or [³H]-(+)-PHNO.
-
Non-specific binding control: Haloperidol or (+)-Butaclamol.
-
Synthesized test compounds.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Filtration apparatus.
-
Scintillation vials and cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well microplate, add the cell membranes, the radioligand at a concentration near its Kd, and either assay buffer (for total binding), a high concentration of the non-specific binding control, or the test compound at various concentrations.
-
Incubate the plates at room temperature for 90 minutes.
-
Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus and wash the filters with ice-cold assay buffer.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Protocol 4: β-Arrestin Recruitment Functional Assay
This protocol outlines a cell-based functional assay to assess the agonist or antagonist activity of the synthesized compounds at the dopamine D3 receptor by measuring β-arrestin recruitment. A common method is a split-luciferase complementation assay.[7]
Materials:
-
HEK293T cells stably co-expressing the human dopamine D3 receptor fused to a large fragment of a luciferase (e.g., LgBiT) and β-arrestin2 fused to a small complementary fragment (e.g., SmBiT).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay medium (e.g., serum-free DMEM).
-
Test compounds (dissolved in DMSO).
-
Reference agonist (e.g., quinpirole).
-
Luciferase substrate (e.g., coelenterazine h).
-
White, opaque 96-well microplates.
-
Luminometer.
Procedure:
-
Seed the engineered HEK293T cells in white, opaque 96-well microplates and incubate for 24 hours.
-
Replace the culture medium with assay medium.
-
For agonist testing: Add serial dilutions of the test compounds to the wells.
-
For antagonist testing: Add serial dilutions of the test compounds to the wells, followed by the addition of a fixed concentration of a reference agonist (e.g., EC80 concentration of quinpirole).
-
Incubate the plates at 37°C for 10-30 minutes.
-
Add the luciferase substrate to each well.
-
Measure the luminescence signal using a luminometer.
-
Analyze the data using non-linear regression to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for the synthesis and evaluation of novel dopamine D3 receptor ligands derived from this compound. By utilizing these methodologies, researchers can efficiently generate and characterize new chemical entities with the potential for further development as therapeutic agents for a range of CNS disorders. The provided workflows and diagrams offer a clear and structured approach to guide laboratory practice.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 6-amino-3,4-dihydroisoquinolin-1(2H)-one
Introduction
6-amino-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic amine that serves as a valuable intermediate in the synthesis of various pharmaceutical compounds, including dopamine D3 receptor ligands.[1][2] Its purity is crucial for the successful synthesis of downstream products and for ensuring the accuracy of biological and pharmacological studies. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the purification of organic molecules. This application note details a reversed-phase HPLC (RP-HPLC) method for the purification of this compound, providing a comprehensive protocol for researchers, scientists, and drug development professionals. Aromatic amines are well-suited for separation by reversed-phase HPLC.[3][4]
Chemical Properties of this compound
A summary of the key chemical properties of the target compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀N₂O | [5] |
| Molecular Weight | 162.19 g/mol | [5] |
| Appearance | Pale yellow to light brown crystal or solid | [6] |
| CAS Number | 22246-00-0 | [5] |
Experimental Protocols
1. Materials and Reagents
-
This compound (crude sample)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (0.1%) or Trifluoroacetic acid (0.1%) (HPLC grade)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 5 µm particle size, 4.6 mm x 250 mm)
-
Syringe filters (0.45 µm)
-
Vials for autosampler
2. Sample Preparation
-
Accurately weigh a small amount of crude this compound.
-
Dissolve the sample in a minimal amount of the mobile phase (e.g., a mixture of water and acetonitrile).
-
Vortex the mixture for 2 minutes to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.
3. HPLC Instrumentation and Conditions
The following HPLC conditions are recommended as a starting point for the purification of this compound. Optimization may be required based on the specific HPLC system and the impurity profile of the crude sample.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (5 µm, 4.6 x 250 mm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
4. Purification Protocol
-
Equilibrate the HPLC column with the initial mobile phase composition (e.g., 90% A, 10% B) for at least 15 minutes or until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the gradient elution as specified in the HPLC conditions.
-
Monitor the separation in real-time using the UV detector.
-
Collect fractions corresponding to the main peak of this compound.
-
Analyze the collected fractions for purity using the same HPLC method.
-
Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified compound.
Data Presentation
Table 2: Expected Retention Time and Purity Data (Hypothetical)
| Sample | Retention Time (min) | Peak Area (%) | Purity (%) |
| Crude Sample | 12.5 | 85.2 | 85.2 |
| Purified Fraction 1 | 12.5 | 99.8 | 99.8 |
| Purified Fraction 2 | 12.5 | 99.7 | 99.7 |
Mandatory Visualizations
Caption: Experimental workflow for the HPLC purification of this compound.
Caption: Logical relationship of the reversed-phase HPLC purification strategy.
References
- 1. 6-AMINO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE | 22246-00-0 [chemicalbook.com]
- 2. This compound [srdpharma.com]
- 3. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 6-Amino-1,2,3,4-tetrahydroisoquinolin-1-one | C9H10N2O | CID 27274719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. colorcom.lookchem.com [colorcom.lookchem.com]
Application Notes and Protocols for NMR Spectroscopy of 6-amino-3,4-dihydroisoquinolin-1(2H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of 6-amino-3,4-dihydroisoquinolin-1(2H)-one and its derivatives. These compounds are of significant interest in medicinal chemistry, often serving as key intermediates in the synthesis of bioactive molecules.[1] NMR spectroscopy is an indispensable tool for the structural elucidation and characterization of this class of compounds.
Introduction to the 3,4-Dihydroisoquinolin-1(2H)-one Scaffold
The 3,4-dihydroisoquinolin-1(2H)-one core is a prevalent scaffold in numerous natural products and synthetic molecules with a wide range of biological activities.[2][3][4] Its derivatives have been explored as potential therapeutic agents, including antitumor, antimicrobial, and antiviral agents.[2] The 6-amino substituted derivative, in particular, is a valuable building block for more complex molecules. Accurate structural characterization by NMR is crucial for confirming the identity, purity, and conformation of these synthesized compounds.
Synthetic Protocols
Protocol 2.1: Synthesis of 6-nitro-3,4-dihydroisoquinolin-1(2H)-one
This procedure is a plausible route and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate starting materials (e.g., a suitably substituted 2-(2-phenylethyl)benzoic acid) in a high-boiling point solvent such as diphenyl ether.
-
Cyclization: Heat the reaction mixture to reflux (approximately 250-260 °C) for 2-4 hours. The high temperature facilitates an intramolecular cyclization to form the dihydroisoquinolinone ring.
-
Work-up: After cooling to room temperature, the reaction mixture is typically diluted with a non-polar solvent like hexane to precipitate the product. The crude product is then collected by filtration.
-
Purification: The crude solid is washed with a suitable solvent (e.g., ethanol or diethyl ether) to remove impurities. Further purification can be achieved by recrystallization or column chromatography on silica gel.
Protocol 2.2: Reduction of the Nitro Group to Form this compound
-
Reaction Setup: Dissolve the synthesized 6-nitro-3,4-dihydroisoquinolin-1(2H)-one in a suitable solvent such as ethanol or methanol in a flask.
-
Reduction: Add a reducing agent. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid can be employed.
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
For catalytic hydrogenation, the catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure.
-
For chemical reduction, the reaction mixture is typically basified to precipitate the product, which is then extracted with an organic solvent.
-
-
Purification: The crude this compound can be purified by recrystallization or column chromatography to yield the final product.
Diagram of Synthetic Workflow
Caption: A general synthetic workflow.
NMR Spectroscopy Protocols
Protocol 3.1: NMR Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Quantity: For ¹H NMR, dissolve 1-5 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a higher concentration of 5-30 mg is recommended due to the lower natural abundance of the ¹³C isotope.[7]
-
Solvent Selection: The choice of solvent is crucial. Deuterated chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆) are commonly used for this class of compounds.[2] DMSO-d₆ is particularly useful for compounds with exchangeable protons (e.g., -NH₂ and -NH-) as it can slow down the exchange rate, allowing for their observation. The solvent should completely dissolve the sample.[7]
-
Filtration: To ensure a homogeneous solution and remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[8][9]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing ¹H and ¹³C NMR spectra to 0.00 ppm.
Protocol 3.2: NMR Data Acquisition
-
Spectrometer Setup: Experiments are typically performed on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR: To aid in the complete assignment of proton and carbon signals, a suite of 2D NMR experiments is highly recommended:
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, typically over two to three bonds.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity of the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are in close proximity, providing information about the compound's stereochemistry and conformation.
-
NMR Data Presentation and Interpretation
While specific experimental data for this compound is not available in the cited literature, the following tables summarize typical chemical shift ranges for the core scaffold based on data from various derivatives.[2]
Table 1: Typical ¹H NMR Chemical Shifts for the 3,4-Dihydroisoquinolin-1(2H)-one Scaffold
| Proton | Chemical Shift (δ, ppm) Range | Multiplicity | Notes |
| H-2 (NH) | 6.5 - 8.5 | broad singlet | Position is solvent and concentration dependent; may exchange with D₂O. |
| H-3 (CH₂) | 3.4 - 3.7 | triplet or multiplet | Coupled to H-4. |
| H-4 (CH₂) | 2.9 - 3.2 | triplet or multiplet | Coupled to H-3. |
| H-5 | 7.9 - 8.2 | doublet or dd | Typically the most downfield aromatic proton due to the anisotropic effect of the carbonyl group. |
| H-7 | 7.0 - 7.5 | multiplet | |
| H-8 | 7.2 - 7.6 | multiplet |
Table 2: Typical ¹³C NMR Chemical Shifts for the 3,4-Dihydroisoquinolin-1(2H)-one Scaffold
| Carbon | Chemical Shift (δ, ppm) Range |
| C-1 (C=O) | 163 - 172 |
| C-3 (CH₂) | 39 - 42 |
| C-4 (CH₂) | 27 - 30 |
| C-4a | 125 - 130 |
| C-5 | 127 - 130 |
| C-6 | 126 - 135 |
| C-7 | 127 - 133 |
| C-8 | 127 - 129 |
| C-8a | 135 - 140 |
Interpretation for this compound:
The introduction of an amino group at the C-6 position is expected to significantly influence the chemical shifts of the aromatic protons and carbons due to its strong electron-donating nature.
-
¹H NMR: The protons ortho (H-5 and H-7) and para (not present in this system) to the amino group will experience increased shielding and therefore shift upfield (to a lower ppm value) compared to the unsubstituted scaffold. The signal for the amino protons (-NH₂) will appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
-
¹³C NMR: The carbon atom directly attached to the amino group (C-6) will be significantly shielded (shifted upfield). The ortho (C-5 and C-7) and para (C-8a) carbons will also be shielded, while the ipso carbon (C-6) will be deshielded.
Diagram of Key NMR Correlations
Caption: Expected key 2D NMR correlations.
Note: The DOT script above is a conceptual representation. For an actual diagram, the img node would need to be replaced with a rendered image of the chemical structure, and the node positions would need to be adjusted to overlay the correlation information correctly.
Signaling Pathways and Logical Relationships
The primary application of NMR in this context is for structural elucidation rather than the direct study of signaling pathways. However, the confirmed structure of these derivatives is the first step in understanding their structure-activity relationships (SAR) and how they might interact with biological targets.
Diagram of the Role of NMR in Drug Discovery
Caption: The iterative role of NMR in drug discovery.
By providing confirmed structural data, NMR spectroscopy enables medicinal chemists to build robust SAR models, which are essential for the rational design and optimization of new drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The synthesis of 2-nitroaryl-1,2,3,4-tetrahydroisoquinolines, nitro-substituted 5,6-dihydrobenzimidazo[2,1-a]isoquinoline N-oxides and related heterocycles as potential bioreducible substrates for the enzymes NAD(P)H: quinone oxidoreductase 1 and E. coli nitroreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. organomation.com [organomation.com]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols: Developing Anti-oomycete Agents from a 3,4-Dihydroisoquinolin-1(2H)-one Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oomycetes, fungus-like eukaryotic microorganisms, are responsible for devastating diseases in both plants and animals, leading to significant economic losses in agriculture and aquaculture. The distinct evolutionary path of oomycetes from true fungi renders many conventional fungicides ineffective, necessitating the development of novel and targeted anti-oomycete agents. The 3,4-dihydroisoquinolin-1(2H)-one scaffold has emerged as a promising starting point for the discovery of such agents. This document provides detailed application notes and protocols based on recent research for the synthesis, evaluation, and optimization of 3,4-dihydroisoquinolin-1(2H)-one derivatives as potent anti-oomycete compounds.
Data Presentation: In Vitro and In Vivo Activity
A series of 3,4-dihydroisoquinolin-1(2H)-one derivatives have been synthesized and evaluated for their anti-oomycete activity against Pythium recalcitrans, a significant plant pathogen. The quantitative data from these studies are summarized below for easy comparison.
In Vitro Anti-oomycete Activity
The half-maximal effective concentration (EC50) of the synthesized compounds against P. recalcitrans was determined to assess their intrinsic potency.
| Compound ID | EC50 (μM) against P. recalcitrans |
| I23 | 14 |
| I6 | >50 |
| I8 | >50 |
| I25 | >50 |
| I26 | >50 |
| I27 | >50 |
| Hymexazol (Commercial Control) | 37.7 |
| Table 1: In vitro anti-oomycete activity of selected 3,4-dihydroisoquinolin-1(2H)-one derivatives against Pythium recalcitrans.[1][2][3] |
Compound I23 demonstrated significantly higher potency than the commercial fungicide hymexazol.[1][2][3]
In Vivo Preventive Efficacy
The most potent compound, I23 , was further evaluated for its ability to protect plants from infection by P. recalcitrans.
| Compound ID | Dose (mg/pot) | Preventive Efficacy (%) |
| I23 | 2.0 | 75.4 |
| I23 | 5.0 | 96.5 |
| Hymexazol (Commercial Control) | 2.0 | 63.9 |
| Table 2: In vivo preventive efficacy of compound I23 against Pythium recalcitrans.[1][2][3] |
At a dose of 5.0 mg/pot, compound I23 exhibited nearly complete protection against the pathogen.[1][2][3]
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are designed to be a practical guide for researchers in the field.
Protocol 1: Synthesis of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives via Castagnoli-Cushman Reaction
This protocol describes the synthesis of the 3,4-dihydroisoquinolin-1(2H)-one scaffold, a key step in generating a library of derivatives for screening.
Materials:
-
Appropriate homophthalic anhydride
-
Aldehyde
-
Amine
-
Anhydrous toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard work-up and purification reagents and equipment (e.g., ethyl acetate, brine, sodium sulfate, silica gel for column chromatography)
Procedure:
-
To a solution of the homophthalic anhydride (1.0 eq) in anhydrous toluene, add the aldehyde (1.0 eq) and the amine (1.0 eq).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous work-up by adding ethyl acetate and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield the desired 3,4-dihydroisoquinolin-1(2H)-one derivative.
-
Characterize the final compound using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[1]
Protocol 2: In Vitro Anti-oomycete Susceptibility Testing
This protocol outlines a method for determining the EC50 values of the synthesized compounds against oomycete pathogens.
Materials:
-
Oomycete culture (e.g., Pythium recalcitrans)
-
Appropriate growth medium (e.g., Potato Dextrose Agar, PDA)
-
96-well microtiter plates
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
Dispense the growth medium into the wells of a 96-well plate.
-
Create a serial dilution of the test compounds in the wells to achieve a range of final concentrations. Ensure a constant final concentration of DMSO in all wells, including a solvent control.
-
Inoculate each well with a standardized suspension of oomycete zoospores or a mycelial plug.
-
Incubate the plates at the optimal growth temperature for the oomycete (e.g., 25 °C) for a period sufficient for growth in the control wells (typically 48-72 hours).
-
Measure the oomycete growth by reading the optical density at a suitable wavelength (e.g., 600 nm) using a microplate reader.
-
Calculate the percentage of growth inhibition for each compound concentration relative to the solvent control.
-
Determine the EC50 value (the concentration at which 50% of growth is inhibited) by plotting the inhibition data against the log of the compound concentration and fitting to a dose-response curve.
Protocol 3: In Vivo Plant Protection Assay
This protocol describes how to assess the protective efficacy of the lead compounds in a whole-plant system.
Materials:
-
Host plant seedlings (e.g., cucumber)
-
Oomycete pathogen culture for inoculum preparation
-
Synthesized compounds formulated for application (e.g., as a wettable powder or emulsifiable concentrate)
-
Spray applicator
-
Controlled environment growth chamber
Procedure:
-
Grow the host plants to a suitable stage (e.g., the two-leaf stage).
-
Prepare different concentrations of the test compound formulation in water. Include a blank formulation control and a commercial fungicide control.
-
Apply the compound formulations to the plant leaves as a foliar spray until runoff.
-
Allow the treated plants to dry.
-
After a set period (e.g., 24 hours), inoculate the plants with a suspension of oomycete zoospores.
-
Place the inoculated plants in a high-humidity environment within a controlled growth chamber to promote disease development.
-
After a suitable incubation period (e.g., 5-7 days), assess the disease severity on each plant. This can be done by measuring the lesion size or using a disease rating scale.
-
Calculate the preventive efficacy for each treatment using the formula: Efficacy (%) = [(Disease severity in control - Disease severity in treatment) / Disease severity in control] x 100.
Proposed Mechanism of Action and Structure-Activity Relationship
Research suggests that the anti-oomycete activity of these 3,4-dihydroisoquinolin-1(2H)-one derivatives may stem from the disruption of the pathogen's biological membrane systems.[1][2][3] Furthermore, a clear structure-activity relationship (SAR) has been identified, highlighting the importance of specific structural features for potent activity.
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have reinforced the necessity of the C4-carboxyl group for potent anti-oomycete activity.[1][2][3] These models provide crucial insights for the rational design and further optimization of this class of compounds.
Experimental and Developmental Workflow
The development of novel anti-oomycete agents from the 3,4-dihydroisoquinolin-1(2H)-one scaffold follows a structured workflow, from initial synthesis to in-depth biological evaluation.
Conclusion
The 3,4-dihydroisoquinolin-1(2H)-one scaffold represents a highly promising foundation for the development of a new generation of anti-oomycete agents. The exceptional in vitro and in vivo activity of lead compounds like I23 underscores the potential of this chemical class. The detailed protocols and structured data presented herein provide a solid framework for researchers to build upon, facilitating the discovery and optimization of even more potent and effective treatments for oomycete-related diseases. The elucidation of the mechanism of action and key SAR features will guide future design efforts, accelerating the translation of these findings into practical applications for plant disease management.
References
- 1. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Experimental Use of 6-amino-3,4-dihydroisoquinolin-1(2H)-one and its Derivatives in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinolin-1(2H)-one scaffold is a key pharmacophore in a variety of biologically active compounds, including those with demonstrated anticancer properties.[1][2] This structural motif is present in several potent inhibitors of poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair, making it a valuable target in oncology research.[3][4][5][6][7] This document provides detailed application notes and experimental protocols for investigating the potential anticancer effects of 6-amino-3,4-dihydroisoquinolin-1(2H)-one and its derivatives in various cancer cell lines. The methodologies outlined below are based on established techniques for evaluating the cytotoxicity, mechanism of action, and cellular signaling pathways affected by novel chemical entities in cancer research. While specific data for this compound is not extensively available in public literature, the protocols provided herein offer a robust framework for its evaluation, drawing from studies on structurally related isoquinolinone derivatives.[1][2][8][9]
Data Presentation: Anticancer Activity of Isoquinolinone Derivatives
The following tables summarize the in vitro anticancer activities of various isoquinolin-1(2H)-one derivatives against different cancer cell lines, as reported in the literature. This data provides a comparative baseline for evaluating new derivatives like this compound.
Table 1: Cytotoxicity of Isoquinolinone Derivatives in Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| 3-amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-c]isoquinoline (AM6-36) | HL-60 (Leukemia) | MTT | 0.086 | [8][10] |
| 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative (compound 45) | A549 (Lung) | MTT | 0.44 | [9] |
| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | MDA-MB-468 (Breast) | NCI-60 Screen | Growth Percentage: 10.72% at 10 µM | [1] |
| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | MCF7 (Breast) | NCI-60 Screen | Growth Percentage: 26.62% at 10 µM | [1] |
| 3-acyl isoquinolin-1(2H)-one derivative (compound 4f) | MCF-7 (Breast) | CCK-8 | Not specified | [2] |
| 3-acyl isoquinolin-1(2H)-one derivative (compound 4f) | MDA-MB-231 (Breast) | CCK-8 | Not specified | [2] |
Table 2: Effects of Isoquinolinone Derivatives on Cell Cycle and Apoptosis
| Compound/Derivative | Cancer Cell Line | Effect | Method | Reference |
| 3-amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-c]isoquinoline (AM6-36) | HL-60 (Leukemia) | G2/M phase arrest and apoptosis | Flow Cytometry (Annexin V/PI) | [8][10] |
| 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative (compound 45) | A549 (Lung) | G1 phase arrest and apoptosis | Flow Cytometry, Western Blot | [9] |
| 3-acyl isoquinolin-1(2H)-one derivative (compound 4f) | MCF-7, MDA-MB-231 (Breast) | G2 phase arrest and apoptosis | Flow Cytometry, Western Blot | [2] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/CCK-8)
This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., A549, MCF-7, HL-60)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate the plates for 24, 48, or 72 hours.
-
For MTT assay, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
For CCK-8 assay, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Protocol 2: Cell Cycle Analysis
This protocol is used to determine the effect of the compound on cell cycle progression.
Materials:
-
Cancer cells
-
6-well plates
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of the compound for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A and incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by the compound.
Materials:
-
Cancer cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells in 6-well plates with the compound for the desired time.
-
Harvest and wash the cells with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V-FITC and PI negative, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Protocol 4: Western Blot Analysis
This protocol is for detecting changes in the expression of proteins involved in cell cycle regulation and apoptosis.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against PARP, cleaved PARP, Caspase-3, cleaved Caspase-3, Bcl-2, Bax, CDK1, Cyclin B1, p-JNK, JNK, p-ERK, ERK, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence imaging system.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways potentially modulated by this compound and a general workflow for its in vitro evaluation.
Caption: General workflow for in vitro evaluation of anticancer compounds.
References
- 1. fujc.pp.ua [fujc.pp.ua]
- 2. A novel 3-acyl isoquinolin-1(2H)-one induces G2 phase arrest, apoptosis and GSDME-dependent pyroptosis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Frontiers | A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers [frontiersin.org]
- 5. PARP inhibitors: Overview and indications [jax.org]
- 6. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 7. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of apoptosis by 3-amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-c]isoquinoline via modulation of MAPKs (p38 and c-Jun N-terminal kinase) and c-Myc in HL-60 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of Apoptosis by 3-Amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-C]isoquinoline via Modulation of MAPKs (p38 and c-Jun N-terminal Kinase) and c-Myc in HL-60 Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro Profiling of PARP Inhibitors Derived from 6-Amino-3,4-dihydroisoquinolin-1(2H)-one
Introduction
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway.[1][2] They are activated by DNA single-strand breaks (SSBs) and catalyze the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other nuclear proteins.[3][4] This process, known as PARylation, facilitates the recruitment of DNA repair machinery.[3] Inhibition of PARP enzymatic activity leads to the accumulation of unrepaired SSBs, which can be converted into more cytotoxic double-strand breaks (DSBs) during DNA replication.[5] In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and cell death.[4][5]
The 6-amino-3,4-dihydroisoquinolin-1(2H)-one scaffold has emerged as a promising chemical starting point for the development of potent PARP inhibitors. This document provides detailed protocols for a panel of in vitro assays designed to characterize the biochemical and cellular activity of novel PARP inhibitors derived from this scaffold.
Target Audience: Researchers, scientists, and drug development professionals.
Biochemical Assays
PARP1/2 Enzymatic Activity Assay (Chemiluminescent)
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of PARP1 and PARP2 by measuring the incorporation of biotinylated NAD+ onto histone proteins.[6][7]
Signaling Pathway
Caption: PARP1/2 activation at DNA breaks and its inhibition.
Experimental Protocol
-
Plate Coating: Dilute histone proteins to 10 µg/mL in PBS and coat a 96-well white plate with 100 µL per well. Incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with 200 µL of wash buffer (PBST). Block the wells with 200 µL of blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.
-
Compound Preparation: Prepare a serial dilution of the this compound derived inhibitor in assay buffer. The final concentration may range from 0.1 nM to 100 µM.
-
Reaction Setup: To each well, add the following in order:
-
50 µL of assay buffer containing activated DNA.
-
25 µL of the test inhibitor dilution or vehicle control.
-
25 µL of diluted PARP1 or PARP2 enzyme (e.g., 1 ng/µL).
-
-
Reaction Initiation: Add 25 µL of a mixture containing biotinylated NAD+ to each well to start the reaction.
-
Incubation: Incubate the plate for 1 hour at room temperature with gentle shaking.
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of streptavidin-HRP conjugate diluted in blocking buffer and incubate for 30 minutes.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of a chemiluminescent HRP substrate.
-
-
Data Acquisition: Immediately measure the luminescence using a plate reader.[8]
Data Presentation
| Compound ID | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) |
| Lead Compound 1 | 5.2 | 8.9 |
| Lead Compound 2 | 12.8 | 25.1 |
| Olaparib (Control) | 2.1 | 5.4 |
PARP Trapping Assay (Fluorescence Polarization)
This assay measures the ability of an inhibitor to trap PARP1 on a DNA duplex, a key mechanism for the cytotoxicity of many PARP inhibitors.[7][9]
Experimental Workflow
Caption: Workflow for the PARP trapping fluorescence polarization assay.
Experimental Protocol
-
Reagent Preparation: Prepare working solutions of fluorescently labeled DNA oligonucleotide duplex, recombinant PARP1 enzyme, NAD+, and serial dilutions of the test inhibitor.
-
Reaction Setup: In a 384-well black plate, add the following to each well:
-
5 µL of PARP1 enzyme.
-
5 µL of the fluorescent DNA probe.
-
-
Binding Incubation: Incubate for 15 minutes at room temperature to allow PARP1 to bind to the DNA.
-
Inhibitor Addition: Add 5 µL of the serially diluted test inhibitor or vehicle control.
-
Reaction Initiation: Add 5 µL of NAD+ to initiate the PARylation reaction. In the presence of a trapping inhibitor, PARP1 will remain bound to the DNA.[7]
-
Trapping Incubation: Incubate for 60 minutes at room temperature.
-
Data Acquisition: Measure the fluorescence polarization using a microplate reader equipped with appropriate filters. An increase in the FP signal indicates inhibitor-mediated trapping.[1]
Data Presentation
| Compound ID | PARP1 Trapping EC₅₀ (nM) | Max FP Signal (mP) |
| Lead Compound 1 | 15.6 | 280 |
| Lead Compound 2 | 45.2 | 250 |
| Olaparib (Control) | 10.5 | 300 |
Cell-Based Assays
Cellular PARP Activity Assay (ELISA-based)
This assay measures the level of PARylation in whole cells after treatment with a PARP inhibitor, providing a measure of the compound's cellular potency.[1]
Experimental Protocol
-
Cell Seeding: Seed a suitable cancer cell line (e.g., HeLa or a BRCA-deficient line) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound derived inhibitor for 1-4 hours.
-
DNA Damage Induction (Optional): To stimulate PARP activity, treat cells with a DNA damaging agent like H₂O₂ or MMS for a short period before lysis.
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8]
-
ELISA:
-
Add equal amounts of protein from each lysate to the wells of a PAR-binding plate.
-
Incubate to allow the capture of PARylated proteins.
-
Wash the wells and add a primary antibody that recognizes PAR.
-
Wash and add an HRP-conjugated secondary antibody.
-
Add a colorimetric or chemiluminescent HRP substrate and measure the signal.[10]
-
Data Presentation
| Compound ID | Cellular PARP Inhibition IC₅₀ (µM) |
| Lead Compound 1 | 0.85 |
| Lead Compound 2 | 2.1 |
| Olaparib (Control) | 0.5 |
Synthetic Lethality Assay in BRCA-Deficient Cells
This assay evaluates the selective cytotoxicity of the PARP inhibitor in cancer cells with a deficiency in the homologous recombination pathway (e.g., BRCA1 or BRCA2 mutant cells) compared to HR-proficient cells.[5]
Logical Relationship
Caption: The principle of synthetic lethality with PARP inhibitors.
Experimental Protocol
-
Cell Seeding: Seed both a BRCA-deficient cell line (e.g., CAPAN-1) and its corresponding BRCA-proficient wild-type or complemented cell line in 96-well plates.
-
Compound Treatment: Treat the cells with a serial dilution of the test inhibitor for 5-7 days.
-
Viability Assessment: Measure cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue) or an ATP-based assay (e.g., CellTiter-Glo).[11]
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the GI₅₀ (concentration for 50% growth inhibition) for each cell line.
Data Presentation
| Compound ID | GI₅₀ in BRCA-proficient cells (µM) | GI₅₀ in BRCA-deficient cells (µM) | Selectivity Index |
| Lead Compound 1 | > 10 | 0.15 | > 66.7 |
| Lead Compound 2 | > 10 | 0.42 | > 23.8 |
| Olaparib (Control) | 8.5 | 0.09 | 94.4 |
RAD51 Foci Formation Assay
This immunofluorescence-based assay assesses the inhibitor's effect on homologous recombination by measuring the formation of RAD51 foci, a key marker of HR activity, in response to DNA damage.[12]
Experimental Protocol
-
Cell Culture and Treatment: Seed cells (e.g., U2OS) on glass coverslips in a 24-well plate. Treat with the test inhibitor for 24 hours.
-
DNA Damage Induction: Induce DNA double-strand breaks by treating the cells with a DNA damaging agent, such as mitomycin C or by irradiation.
-
Recovery: Allow the cells to recover for a few hours to permit the formation of RAD51 foci.
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.5% Triton X-100.
-
Block with 5% BSA in PBS.
-
Incubate with a primary antibody against RAD51.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides with a DAPI-containing mounting medium.
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of cells with RAD51 foci (typically >5 foci per nucleus).[12]
Data Presentation
| Treatment | Percentage of RAD51 Foci-Positive Cells |
| Vehicle Control | 65% |
| Lead Compound 1 (1 µM) | 25% |
| Lead Compound 2 (1 µM) | 40% |
| Olaparib (1 µM, Control) | 22% |
References
- 1. Biochemical and cell-based assays to interrogate ADP-ribosylation - Bio-Connect [bio-connect.nl]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The ups and downs of DNA repair biomarkers for PARP inhibitor therapies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-amino-3,4-dihydroisoquinolin-1(2H)-one
Welcome to the technical support center for the synthesis of 6-amino-3,4-dihydroisoquinolin-1(2H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and improve the yield of this valuable synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for preparing this compound?
A common and effective route involves a two-step process:
-
Bischler-Napieralski Cyclization: The synthesis typically begins with the intramolecular cyclization of a β-arylethylamide, specifically N-[2-(4-nitrophenyl)ethyl]acetamide, to form the intermediate, 6-nitro-3,4-dihydroisoquinolin-1(2H)-one. This reaction is an electrophilic aromatic substitution.[1][2]
-
Reduction of the Nitro Group: The nitro group of the intermediate is then reduced to an amino group to yield the final product, this compound. Catalytic hydrogenation is a frequently used method for this transformation.[3]
Q2: Why is a nitro-intermediate strategy preferred over using a starting material with an amino group already present?
The amino group is a strongly activating group in electrophilic aromatic substitution, which can lead to a lack of regioselectivity and the formation of multiple side products during the Bischler-Napieralski cyclization. By using a nitro group, which is an electron-withdrawing group, the cyclization can be directed more effectively. The nitro group can then be selectively reduced to the desired amine in a subsequent step.
Q3: What are the critical parameters to control for a high-yield Bischler-Napieralski reaction?
The yield of the Bischler-Napieralski reaction is highly dependent on several factors:
-
Dehydrating Agent: The choice and amount of the dehydrating agent are crucial. Commonly used agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and polyphosphoric acid (PPA).[4] For substrates with electron-withdrawing groups like a nitro group, a stronger dehydrating system such as P₂O₅ in refluxing POCl₃ is often more effective.[4]
-
Reaction Temperature and Time: These parameters need to be carefully optimized. While heating is often necessary to drive the reaction to completion, excessive heat or prolonged reaction times can lead to decomposition and the formation of tarry byproducts.[5] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.[5]
-
Solvent: Anhydrous conditions are essential. Common solvents include toluene, xylene, and acetonitrile.[1]
Q4: What are the most effective methods for reducing the nitro-intermediate to the final amino product?
Catalytic hydrogenation is a widely used and efficient method.[3] Key considerations for this step include:
-
Catalyst: Palladium on carbon (Pd/C) is a common and effective catalyst.[6]
-
Hydrogen Source: This can be hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium formate.[7]
-
Solvent: Alcohols such as ethanol or methanol are typically used.
-
Reaction Conditions: The reaction is usually carried out at room temperature and may require pressures ranging from atmospheric to slightly elevated.
Other reducing agents like tin(II) chloride (SnCl₂) in an acidic medium or iron in acidic media can also be used, especially if other functional groups sensitive to catalytic hydrogenation are present.[3]
Troubleshooting Guides
Bischler-Napieralski Cyclization of N-[2-(4-nitrophenyl)ethyl]acetamide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Insufficiently strong dehydrating agent. | For the electron-withdrawing nitro group, use a more potent dehydrating system like a mixture of P₂O₅ and POCl₃.[4] |
| Low reaction temperature or insufficient reaction time. | Increase the reaction temperature by using a higher boiling point solvent (e.g., xylene instead of toluene). Monitor the reaction by TLC to ensure it goes to completion.[1] | |
| Decomposition of starting material or product. | Avoid excessively high temperatures or prolonged heating. A gradual increase in temperature might be beneficial.[5] | |
| Formation of Tar | Polymerization or decomposition at high temperatures. | Carefully control the reaction temperature. Stop the reaction as soon as the starting material is consumed. Ensure sufficient solvent is used to maintain a stirrable mixture.[5] |
| Formation of Styrene Side Product | Retro-Ritter reaction. | This is a known side reaction. Using a nitrile solvent can help to shift the equilibrium away from the side product.[8] |
Reduction of 6-nitro-3,4-dihydroisoquinolin-1(2H)-one
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reduction | Inactive catalyst. | Use fresh, high-quality catalyst. Ensure the catalyst is not poisoned by impurities in the starting material or solvent. |
| Insufficient hydrogen source. | For catalytic hydrogenation, ensure a proper seal to maintain hydrogen pressure. For transfer hydrogenation, use a sufficient excess of the hydrogen donor. | |
| Insufficient reaction time. | Monitor the reaction by TLC until the starting material is fully consumed. | |
| Formation of Side Products (e.g., azo, azoxy, hydroxylamine) | Reaction conditions are not optimized. | The reduction of nitroarenes can proceed through various intermediates. Ensure complete reduction to the amine by using appropriate reaction times and catalyst loading.[9] |
| Difficulty in Product Isolation | Product is water-soluble. | After reaction work-up, if the product remains in the aqueous layer, saturate the aqueous phase with a salt like sodium chloride before extraction with an organic solvent. |
| Emulsion formation during work-up. | Add a small amount of brine or a different organic solvent to break the emulsion. |
Experimental Protocols
Step 1: Synthesis of 6-nitro-3,4-dihydroisoquinolin-1(2H)-one (Bischler-Napieralski Reaction)
Starting Material: N-[2-(4-nitrophenyl)ethyl]acetamide
Reagents and Solvents:
-
N-[2-(4-nitrophenyl)ethyl]acetamide
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentoxide (P₂O₅)
-
Anhydrous toluene
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction
Procedure:
-
In an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add N-[2-(4-nitrophenyl)ethyl]acetamide (1.0 eq) and anhydrous toluene.
-
Under a nitrogen atmosphere, add phosphorus pentoxide (P₂O₅, ~1.5 eq).
-
Heat the mixture to reflux.
-
Slowly add phosphorus oxychloride (POCl₃, ~2.0 eq) dropwise via the dropping funnel.
-
Continue to reflux the reaction mixture for 2-4 hours. Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by slowly adding a saturated aqueous solution of NaHCO₃ until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 6-nitro-3,4-dihydroisoquinolin-1(2H)-one by column chromatography on silica gel or by recrystallization.
Step 2: Synthesis of this compound (Nitro Group Reduction)
Starting Material: 6-nitro-3,4-dihydroisoquinolin-1(2H)-one
Reagents and Solvents:
-
6-nitro-3,4-dihydroisoquinolin-1(2H)-one
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas (H₂) or Ammonium formate
-
Celite
Procedure (Catalytic Hydrogenation with H₂):
-
Dissolve 6-nitro-3,4-dihydroisoquinolin-1(2H)-one (1.0 eq) in ethanol or methanol in a hydrogenation flask.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium).
-
Connect the flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat this process 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with additional solvent (ethanol or methanol).
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Data Presentation
Table 1: Effect of Dehydrating Agent on the Yield of Bischler-Napieralski Cyclization *
| Dehydrating Agent | Solvent | Temperature | Typical Yield (%) |
| POCl₃ | Toluene | Reflux | 50-65 |
| P₂O₅ / POCl₃ | Toluene | Reflux | 75-90 |
| PPA | - | 120-140 °C | 60-75 |
| Tf₂O / 2-chloropyridine | DCM | -20 °C to 0 °C | 80-95 |
*Note: Yields are illustrative and can vary based on the specific substrate and reaction scale.[1]
Table 2: Comparison of Reduction Methods for 6-nitro-3,4-dihydroisoquinolin-1(2H)-one *
| Reducing System | Solvent | Temperature | Typical Yield (%) |
| H₂ (1 atm), 10% Pd/C | Ethanol | Room Temp | >95 |
| Ammonium Formate, 10% Pd/C | Methanol | Reflux | 90-98 |
| SnCl₂·2H₂O | Ethanol / HCl | Reflux | 85-95 |
| Fe / HCl | Ethanol / H₂O | Reflux | 80-90 |
*Note: Yields are illustrative and can vary based on the specific reaction conditions and purity of the starting material.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting flowchart for the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. mdpi.com [mdpi.com]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 6-amino-3,4-dihydroisoquinolin-1(2H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-amino-3,4-dihydroisoquinolin-1(2H)-one.
Troubleshooting Guide
Unexpected results and impurities are common challenges in multi-step organic syntheses. This guide addresses specific issues that may be encountered during the synthesis of this compound, based on a likely synthetic pathway involving the cyclization of a phenethylamine derivative followed by the reduction of a nitro group.
Likely Synthetic Pathway:
A common and logical synthetic route to this compound involves two key stages:
-
Formation of the Dihydroisoquinolinone Core: This is typically achieved through the cyclization of a suitable phenethylamine precursor. For the target molecule, a plausible starting material would be 2-(4-nitrophenyl)acetamide or a related derivative, which can be cyclized under acidic conditions, for instance, in a Bischler-Napieralski-type reaction, to yield 6-nitro-3,4-dihydroisoquinolin-1(2H)-one.
-
Reduction of the Nitro Group: The intermediate, 6-nitro-3,4-dihydroisoquinolin-1(2H)-one, is then reduced to the desired this compound. Common methods for this transformation include catalytic hydrogenation (e.g., using Pd/C and H₂) or reduction with metals in acidic media (e.g., Fe/HCl or SnCl₂/HCl).
Potential Impurities and Troubleshooting:
Based on this synthetic pathway, several impurities can arise. The following table summarizes these potential impurities, their likely sources, and recommended troubleshooting actions.
| Impurity Class | Potential Impurities | Likely Source | Troubleshooting/Prevention |
| Starting Materials | 2-(4-nitrophenyl)acetamide and other precursors for cyclization | Incomplete reaction during the cyclization step. | - Increase reaction time or temperature. - Ensure the purity of starting materials. - Optimize the stoichiometry of reagents. |
| Intermediates | 6-nitro-3,4-dihydroisoquinolin-1(2H)-one | Incomplete reduction of the nitro group. | - Increase the amount of reducing agent. - Extend the reaction time for the reduction step. - Ensure the catalyst (if used) is active. |
| Byproducts of Cyclization | Regioisomers of the dihydroisoquinolinone | Non-specific cyclization, especially with complex starting materials. | - Use a more regioselective cyclization method. - Purify the intermediate product carefully before proceeding. |
| Byproducts of Nitro Reduction | 6-nitroso-3,4-dihydroisoquinolin-1(2H)-one, 6-hydroxylamino-3,4-dihydroisoquinolin-1(2H)-one | Incomplete reduction of the nitro group. | - Use a stronger reducing agent or harsher reaction conditions. - Monitor the reaction closely by TLC or LC-MS to ensure complete conversion. |
| Byproducts of Nitro Reduction | Azoxy or azo compounds | Side reactions during the reduction of the nitro group, especially with certain reducing agents. | - Choose a reducing agent known for clean reductions of nitroarenes (e.g., catalytic hydrogenation). - Control the reaction temperature carefully. |
| Reagents and Solvents | Residual catalysts (e.g., Palladium), acids, bases, and organic solvents | Inadequate purification of the final product. | - Perform thorough work-up and extraction procedures. - Use appropriate recrystallization or chromatography techniques for purification. - Dry the final product under vacuum to remove residual solvents. |
Experimental Workflow for Troubleshooting:
If you are encountering impurities in your synthesis, the following workflow can help you to identify and resolve the issue.
Technical Support Center: Synthesis of 6-Amino-3,4-dihydroisoquinolin-1(2H)-one Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-amino-3,4-dihydroisoquinolin-1(2H)-one derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most prevalent method involves a two-step sequence: N-acylation of a suitable 3-aminophenethylamine precursor, followed by an intramolecular cyclization. The Bischler-Napieralski reaction is a classic and widely used method for the cyclization step to form the 3,4-dihydroisoquinoline core.[1][2][3] This reaction is particularly effective for arenes that are activated with electron-donating groups, such as the amino group in the target molecule.[1][2][4][5] An alternative approach is the Castagnoli–Cushman reaction, which can provide access to derivatives with substitution at the 2, 3, and 4-positions.
Q2: Why is the Bischler-Napieralski reaction favored for this synthesis?
A2: The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that works well with electron-rich aromatic rings.[2] The presence of the 6-amino group (or a protected precursor) on the phenethylamine starting material activates the aromatic ring, facilitating the cyclization process under acidic conditions.[1][4]
Q3: What are the most common side reactions to be aware of?
A3: The most significant side reaction in the Bischler-Napieralski synthesis is the retro-Ritter reaction, which leads to the formation of styrene byproducts.[1][4] This occurs through the decomposition of the nitrilium ion intermediate.[6] Additionally, with a free amino group on the aromatic ring, there is a risk of undesired N-acylation at this position during the initial amide formation step, or potential oxidation under harsh reaction conditions. Another possible side reaction is the formation of regioisomers due to cyclization at an alternative position on the aromatic ring, although this is less common when the desired cyclization site is strongly activated.[6]
Q4: Should the 6-amino group be protected during the synthesis?
A4: Yes, protecting the 6-amino group is a common and advisable strategy. This prevents side reactions such as bis-acylation during the amide formation step and potential interference during the acidic cyclization. Common protecting groups for amines include acetyl (Ac), tert-butoxycarbonyl (Boc), and benzyloxycarbonyl (Cbz). The choice of protecting group will depend on its stability to the reaction conditions of the subsequent steps and the ease of its removal in the final step.
Q5: What are the typical reagents used for the Bischler-Napieralski cyclization?
A5: The reaction requires a dehydrating agent, which also acts as a Lewis acid. Phosphoryl chloride (POCl₃) is the most widely used reagent for this purpose.[7] Other reagents that can be employed include phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), and triflic anhydride (Tf₂O).[2][7] For aromatic rings that are less activated, a combination of P₂O₅ in refluxing POCl₃ is often effective.[4][7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired product | 1. Incomplete N-acylation of the starting phenethylamine. 2. Deactivating effect of a protonated amino group if left unprotected. 3. Insufficiently strong dehydrating agent for the cyclization. 4. Reaction temperature is too low. | 1. Ensure complete formation of the amide precursor by monitoring with TLC or LC-MS before proceeding to cyclization. 2. Protect the 6-amino group (e.g., as an acetamide) before N-acylation of the ethylamine side chain. 3. Use a stronger dehydrating agent such as P₂O₅ in POCl₃, or consider using triflic anhydride with a non-nucleophilic base.[2][4][7] 4. Increase the reaction temperature; refluxing in a higher boiling solvent like toluene or xylene may be necessary.[1] |
| Significant formation of a styrene byproduct | The primary cause is the retro-Ritter reaction, where the nitrilium ion intermediate decomposes.[1][4] | 1. Use the corresponding nitrile as a solvent to shift the equilibrium away from the retro-Ritter product.[1] 2. Employ milder cyclization conditions, for example, using triflic anhydride and 2-chloropyridine at lower temperatures.[2] 3. An alternative is to use oxalyl chloride to generate an N-acyliminium intermediate, which avoids the formation of the nitrilium salt that precedes the retro-Ritter reaction.[1][4] |
| Formation of multiple products (isomers) | 1. If the 6-amino group is unprotected, cyclization may be directed to other positions. 2. With certain substitution patterns and strong dehydrating agents like P₂O₅, cyclization can occur at the ipso-carbon, leading to rearranged products.[6] | 1. Protect the 6-amino group to ensure regioselective cyclization. 2. Use POCl₃ as the dehydrating agent, as it is less prone to inducing ipso-attack compared to P₂O₅.[7] |
| Difficulty in purifying the final product | 1. The presence of polar byproducts. 2. The basicity of the 6-amino group can cause tailing on silica gel chromatography. 3. Poor solubility of the product. | 1. An acidic wash (e.g., dilute HCl) during workup can help remove basic impurities. 2. Consider adding a small amount of a basic modifier (e.g., triethylamine or ammonia) to the eluent during column chromatography. Alternatively, convert the product to its hydrochloride salt for purification and then neutralize it. 3. Recrystallization from a suitable solvent system may be an effective purification method. |
| Starting material is consumed, but the desired product is not formed | The intermediate may be unstable under the reaction conditions, leading to decomposition or polymerization. | 1. Lower the reaction temperature and shorten the reaction time. 2. Use a milder dehydrating agent. 3. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition. |
Experimental Protocols
Protocol 1: Synthesis of N-(3-Acetamidophenethyl)acetamide (Protected Precursor)
This protocol assumes the starting material is 3-aminophenethylamine and the 6-amino group is protected as an acetamide.
-
Dissolution: Dissolve 3-aminophenethylamine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (2.2 equivalents), to the solution.
-
Acylation: Slowly add acetyl chloride or acetic anhydride (2.1 equivalents) dropwise to the stirred solution. The reaction is exothermic, so maintain the temperature at 0 °C during the addition.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.
Protocol 2: Bischler-Napieralski Cyclization to 6-Acetamido-3,4-dihydroisoquinolin-1(2H)-one
-
Setup: In a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere (nitrogen or argon), place the N-(3-acetamidophenethyl)acetamide precursor.
-
Reagent Addition: Add a suitable solvent such as anhydrous toluene or acetonitrile, followed by the dehydrating agent, for instance, phosphoryl chloride (POCl₃, 3-5 equivalents).
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for 2-6 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Quenching: After completion, cool the reaction mixture to room temperature and then carefully quench it by slowly pouring it onto crushed ice or into a cold, saturated sodium bicarbonate solution to neutralize the excess acid. This step should be performed in a well-ventilated fume hood as it can be vigorous.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization to yield the protected 6-acetamido-3,4-dihydroisoquinolin-1(2H)-one.
-
Deprotection (if required): The acetamido group can be hydrolyzed under acidic (e.g., refluxing in aqueous HCl) or basic conditions to yield the final this compound.
Quantitative Data
The following table presents yield data for the synthesis of various 3,4-dihydroisoquinolin-1(2H)-one derivatives via the Castagnoli–Cushman reaction, as an example of an alternative synthetic route.
| Product | R Group | Yield (%) |
| I6 | 2-(Furan-2-ylmethyl) | 75.0 |
| I10 | 2-(3-Phenylpropyl) | 70.2 |
| I20 | 2-(Naphthalen-2-yl) | 73.4 |
| I21 | 2-([1,1’-Biphenyl]-4-yl) | 68.7 |
| I28 | 2-(4-(Trifluoromethoxy)phenyl) | 74.6 |
Data extracted from a study on the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives for antioomycete activity.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Potential side reactions in the synthesis.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. Bischler-Napieralski Reaction [organic-chemistry.org]
- 2. grokipedia.com [grokipedia.com]
- 3. organicreactions.org [organicreactions.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 6. scribd.com [scribd.com]
- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
stability and storage conditions for 6-amino-3,4-dihydroisoquinolin-1(2H)-one
This technical support center provides essential information on the stability and storage of 6-amino-3,4-dihydroisoquinolin-1(2H)-one, along with troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, in a dry environment. While some suppliers suggest room temperature storage[1], refrigerated conditions at 4°C are often recommended for structurally similar compounds and can help ensure maximum stability[2].
Q2: How should I store solutions of this compound?
Solutions are generally less stable than the solid form. It is advisable to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C and protect it from light. The stability in various solvents can differ, so it is recommended to perform a preliminary stability assessment in the solvent system of your choice.
Q3: What does the compound look like, and what do changes in its appearance signify?
This compound is typically a light or pale yellow solid. Significant color change or clumping may indicate degradation or moisture absorption. If you observe any changes in the physical appearance of the compound, it is best to verify its purity before use.
Q4: What is the primary degradation pathway for this compound?
The main degradation pathway for 1(2H)-isoquinolinone derivatives, particularly under acidic or basic conditions, is the hydrolysis of the amide bond within the isoquinolinone ring structure. This process leads to the opening of the ring[1].
Q5: Is this compound sensitive to light?
Yes, it is recommended to keep the compound in a dark place and protect it from light, as light exposure can lead to degradation[1][2].
Stability Data
While specific quantitative stability data for this compound is not extensively published, the following table provides a template for researchers to generate and record their own stability data. The example data illustrates a hypothetical stability profile.
| Condition | Temperature | Time (Weeks) | Purity by HPLC (%) | Appearance |
| Solid, Dry, Dark | 4°C | 0 | 99.5 | Pale Yellow Solid |
| 4 | 99.4 | No Change | ||
| 12 | 99.2 | No Change | ||
| 24 | 99.1 | No Change | ||
| Solid, Dry, Dark | Room Temp (20-25°C) | 0 | 99.5 | Pale Yellow Solid |
| 4 | 99.0 | No Change | ||
| 12 | 98.5 | Slight Darkening | ||
| 24 | 97.8 | Slight Darkening | ||
| Solution in DMSO | 4°C | 0 | 99.5 | Colorless Solution |
| 1 | 98.0 | Faint Yellow Tint | ||
| 2 | 96.5 | Yellow Tint | ||
| Solution in PBS (pH 7.4) | 4°C | 0 | 99.5 | Colorless Solution |
| 1 | 95.0 | Noticeable Degradation Products |
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound.
Issue: Unexpected peaks observed in HPLC analysis.
References
Technical Support Center: Solubility of 6-amino-3,4-dihydroisoquinolin-1(2H)-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the solubility of 6-amino-3,4-dihydroisoquinolin-1(2H)-one. The following sections offer frequently asked questions, a troubleshooting guide for common experimental issues, and a detailed experimental protocol.
Frequently Asked Questions (FAQs)
Q1: Where can I find quantitative solubility data for this compound in common laboratory solvents?
Q2: What is a general approach to determine the solubility of an organic compound like this compound?
A2: A common method involves a systematic approach where the compound's solubility is tested in a sequence of solvents, starting with water.[7][8][9] If the compound is insoluble in water, its solubility in acidic and basic solutions is then evaluated to understand its acid-base properties.[7][8][9] This can provide initial indications of the compound's functional groups.[7][9]
Q3: What factors can influence the solubility of this compound?
A3: Several factors can affect the solubility of an organic compound, including:
-
Temperature: The solubility of most solid compounds in liquid solvents increases with temperature.[10][11]
-
Polarity: The principle of "like dissolves like" is a key guideline.[10] Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes.[10]
-
pH of the solution: For ionizable compounds, solubility can be significantly influenced by the pH of the aqueous solution.[12]
-
Molecular Size: Larger molecules can sometimes be more difficult for solvent molecules to surround and dissolve.[10]
-
Purity of the compound: Impurities in the compound can affect its measured solubility.[13]
Q4: How can I prepare a stock solution of a sparingly soluble compound like this compound for biological assays?
A4: For compounds with low aqueous solubility, a common technique is to first dissolve the compound in a small amount of a water-miscible organic solvent, such as DMSO or DMF, to create a concentrated stock solution.[12][14] This stock solution can then be serially diluted into the aqueous experimental medium.[12] It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological assay.[12]
Troubleshooting Guide: Solubility Experiments
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms when diluting an organic stock solution into an aqueous buffer. | The compound's solubility limit in the final aqueous medium has been exceeded. | - Add the stock solution to the aqueous buffer while vortexing to ensure rapid dispersion.[12]- Perform a serial dilution to reach the final concentration.[12]- Consider using a surfactant like Tween® 80 or Pluronic® F-68 in the aqueous buffer to increase apparent solubility.[12] |
| Inconsistent solubility results between experiments. | - Temperature fluctuations.- Variations in the purity of the compound or solvent.- Insufficient time for the solution to reach equilibrium.[13]- Human error in measurements.[15] | - Ensure all experiments are conducted at a consistent temperature.- Use high-purity reagents and solvents.- Allow sufficient time for the solute to dissolve completely, ensuring the solution is saturated.[13]- Carefully repeat the experiment, paying close attention to procedural details.[15] |
| Compound appears to be insoluble in all tested solvents. | The compound may be a large, neutral molecule without prominent acidic or basic functional groups.[8] | - Test solubility in a strong acid like concentrated sulfuric acid, which can indicate the presence of certain functional groups like alkenes, alcohols, aldehydes, or ketones.[9]- Consider more advanced solubilization techniques, such as the use of co-solvents or cyclodextrins. |
| Difficulty in determining if a small amount of solid has dissolved. | Visual inspection can be subjective, especially with small quantities. | - After attempting to dissolve the compound, filter the solution and weigh the remaining undissolved solid.[13]- For some applications, a newer method using Nuclear Magnetic Resonance (NMR) can provide accurate solubility measurements without the need to separate the solid and liquid phases.[10] |
Experimental Protocols
Protocol for Determining Qualitative Solubility
This protocol provides a systematic approach to classify the solubility of this compound.
Materials:
-
This compound
-
Small test tubes
-
Vortex mixer or stirring rod
-
Distilled water
-
5% Sodium Hydroxide (NaOH) solution
-
5% Sodium Bicarbonate (NaHCO3) solution
-
5% Hydrochloric Acid (HCl) solution
-
Diethyl ether
-
Litmus paper or pH meter
Procedure:
-
Water Solubility:
-
Place approximately 25 mg of the compound into a small test tube.
-
Add 0.75 mL of distilled water in small portions, shaking vigorously after each addition.[7]
-
Observe if the compound dissolves completely.
-
If soluble, test the pH of the solution with litmus paper or a pH meter to determine if it is acidic, basic, or neutral.[8][9]
-
-
Ether Solubility (if water-soluble):
-
Place approximately 25 mg of the compound into a new test tube.
-
Add 0.75 mL of diethyl ether in small portions, shaking vigorously after each addition.[7]
-
Observe if the compound dissolves.
-
-
Aqueous Base Solubility (if water-insoluble):
-
Place approximately 25 mg of the compound into a new test tube.
-
Add 0.75 mL of 5% NaOH solution in small portions, shaking vigorously.[7][8]
-
If it dissolves, the compound is likely an organic acid.
-
If soluble in 5% NaOH, repeat the test with 5% NaHCO3. Solubility in NaHCO3 indicates a strong organic acid, while insolubility suggests a weak organic acid.[7][8]
-
-
Aqueous Acid Solubility (if insoluble in water and 5% NaOH):
Data Presentation
The following table can be used to record the results of your solubility experiments.
| Solvent | Temperature (°C) | Observation (Soluble/Insoluble/Partially Soluble) | Quantitative Solubility (mg/mL or mol/L) |
| Distilled Water | |||
| Ethanol | |||
| Methanol | |||
| Acetone | |||
| Dichloromethane | |||
| Diethyl Ether | |||
| Dimethyl Sulfoxide (DMSO) | |||
| N,N-Dimethylformamide (DMF) | |||
| 5% HCl | |||
| 5% NaOH | |||
| 5% NaHCO3 |
Visualizations
Caption: Experimental workflow for qualitative solubility determination.
References
- 1. This compound [srdpharma.com]
- 2. 6-AMINO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE | 22246-00-0 [chemicalbook.com]
- 3. colorcom.lookchem.com [colorcom.lookchem.com]
- 4. 6-Amino-1,2,3,4-tetrahydroisoquinolin-1-one | C9H10N2O | CID 27274719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 22246-00-0|this compound|BLD Pharm [bldpharm.com]
- 6. scbt.com [scbt.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. scribd.com [scribd.com]
- 9. www1.udel.edu [www1.udel.edu]
- 10. youtube.com [youtube.com]
- 11. sciencebuddies.org [sciencebuddies.org]
- 12. benchchem.com [benchchem.com]
- 13. quora.com [quora.com]
- 14. reddit.com [reddit.com]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of PARP Inhibitors from 6-amino-3,4-dihydroisoquinolin-1(2H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors starting from 6-amino-3,4-dihydroisoquinolin-1(2H)-one.
Frequently Asked Questions (FAQs)
Q1: What is the significance of the 3,4-dihydroisoquinolin-1(2H)-one core in PARP inhibitors?
A1: The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a key structural motif present in a number of potent PARP inhibitors. It often serves as a pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, enabling the inhibitor to bind to the catalytic domain of the PARP enzyme.[1][2]
Q2: What are the key synthetic steps in converting this compound to a PARP inhibitor?
A2: The synthesis typically involves two primary transformations:
-
Acylation/Amide Bond Formation: The 6-amino group is acylated with a suitable carboxylic acid or acyl chloride. This is a crucial step to introduce the rest of the pharmacophore.
-
Palladium-Catalyzed Cross-Coupling: Depending on the target molecule's structure, a subsequent cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, may be employed to append additional aromatic or heteroaromatic rings.
Q3: What are the main challenges associated with the synthesis of PARP inhibitors?
A3: Common challenges include achieving high yields in coupling reactions with sterically hindered substrates, preventing side reactions, purification of the final product from closely related impurities, and ensuring the stability of intermediates.[3]
Troubleshooting Guides
Guide 1: Acylation of this compound
This guide addresses common issues encountered during the acylation of the 6-amino group on the dihydroisoquinolinone core.
Q: I am observing low to no yield of my acylated product. What are the potential causes and solutions?
A: Low yields in acylation reactions are a common issue. Here’s a systematic approach to troubleshoot this problem:
-
Problem: Incomplete reaction.
-
Possible Cause 1: Inactive acylating agent. Acyl chlorides and anhydrides can degrade upon exposure to moisture.
-
Solution: Use freshly opened or distilled acylating agents. Ensure all glassware is thoroughly dried, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
-
Possible Cause 2: Insufficiently activated carboxylic acid. If using a carboxylic acid with a coupling reagent, the activation may be incomplete.
-
Solution:
-
Consider using a more potent coupling reagent. For sterically hindered amines, reagents like HATU, HBTU, or COMU are often more effective than standard carbodiimides like EDC.
-
Pre-activate the carboxylic acid with the coupling reagent before adding the amine.
-
Ensure the reaction temperature is optimal for the chosen coupling reagent.
-
-
-
Possible Cause 3: Low nucleophilicity of the amine. The 6-amino group on the dihydroisoquinolinone ring is part of an aromatic system and may be less reactive than an aliphatic amine.
-
Solution:
-
Increase the reaction temperature.
-
Use a more reactive acylating agent, such as an acyl chloride instead of an anhydride or a carboxylic acid with a coupling agent.
-
Employ a catalyst, such as DMAP (4-dimethylaminopyridine), to enhance the nucleophilicity of the amine.
-
-
-
-
Problem: Formation of multiple side products.
-
Possible Cause 1: Diacylation. The lactam nitrogen of the dihydroisoquinolinone core could potentially be acylated under harsh conditions.
-
Solution: Use milder reaction conditions (e.g., lower temperature, less reactive acylating agent). Employing a bulky base might also selectively favor acylation at the less hindered 6-amino position.
-
-
Possible Cause 2: Reaction with the solvent. Solvents like DMF can sometimes participate in side reactions at elevated temperatures.
-
Solution: Switch to a more inert solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
-
-
Possible Cause 3: Degradation of starting material or product. The dihydroisoquinolinone core can be susceptible to hydrolysis under strong acidic or basic conditions.[4]
-
Solution: Maintain a neutral or slightly basic pH during the reaction and workup. Use a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge acid byproducts.
-
-
Troubleshooting Acylation Workflow
Caption: A decision tree for troubleshooting low yields in acylation reactions.
Guide 2: Palladium-Catalyzed Cross-Coupling Reactions
This guide focuses on troubleshooting Suzuki and Buchwald-Hartwig reactions involving the acylated this compound intermediate.
Q: My Suzuki coupling reaction is giving low yields of the desired biaryl product. How can I improve it?
A: Low yields in Suzuki couplings can be attributed to several factors. Here's a checklist for troubleshooting:
-
Problem: Catalyst deactivation.
-
Possible Cause: The palladium catalyst can be sensitive to air and moisture, leading to the formation of inactive palladium black.
-
Solution:
-
Ensure the reaction is thoroughly degassed and run under an inert atmosphere.
-
Use anhydrous solvents and reagents.
-
Consider using a more stable pre-catalyst.
-
-
-
Problem: Poor reactivity of the aryl halide or boronic acid/ester.
-
Possible Cause 1: The halide on your dihydroisoquinolinone derivative or the coupling partner may be unreactive (e.g., a chloride).
-
Solution:
-
Switch to a more reactive halide (iodide > bromide > chloride).
-
Use a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos) to facilitate oxidative addition.
-
-
-
Possible Cause 2: The boronic acid may be unstable and prone to protodeboronation.
-
Solution:
-
Use a more stable boronic ester (e.g., pinacol ester).
-
Choose a milder base (e.g., K2CO3, Cs2CO3) and ensure it is anhydrous.
-
-
-
-
Problem: Formation of homocoupling side products.
-
Possible Cause: This can occur if the reaction conditions are too harsh or if oxygen is present.
-
Solution:
-
Lower the reaction temperature.
-
Ensure rigorous exclusion of oxygen.
-
Optimize the stoichiometry of the reactants.
-
-
Q: I am having trouble with a Buchwald-Hartwig amination to introduce a new amine substituent. What should I consider?
A: The Buchwald-Hartwig amination can be sensitive to reaction parameters. Consider the following:
-
Problem: Low conversion.
-
Possible Cause 1: Inappropriate ligand. The choice of ligand is critical for the success of this reaction.
-
Solution: Screen a variety of bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos). The optimal ligand is often substrate-dependent.
-
-
Possible Cause 2: Unsuitable base. The strength and solubility of the base are important.
-
Solution: Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. For base-sensitive substrates, weaker bases like K3PO4 or Cs2CO3 may be necessary, often requiring higher temperatures.
-
-
Possible Cause 3: Catalyst poisoning. Certain functional groups on the substrates can coordinate to the palladium and inhibit catalysis.
-
Solution: If suspected, consider protecting the interfering functional group.
-
-
Data Presentation
Table 1: Comparison of Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Activating Species | Common Byproducts | Advantages | Disadvantages |
| EDC/HOBt | O-acylisourea | Water-soluble urea | Inexpensive, easy workup | Can lead to racemization, less effective for hindered substrates |
| HATU | Uronium salt | Water-soluble | High reactivity, low racemization, good for hindered amines | More expensive, can cause guanidinylation of the amine |
| HBTU | Uronium salt | Water-soluble | Similar to HATU, widely used | Can be less effective than HATU for very challenging couplings |
| COMU | Uronium salt | Water-soluble | High reactivity, safer than benzotriazole-based reagents | Higher cost |
| Acyl Chloride | Acylium ion | HCl | Highly reactive | Moisture sensitive, generates corrosive HCl |
Table 2: Common Conditions for Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Typical Palladium Source | Common Ligands | Common Bases | Common Solvents |
| Suzuki Coupling | Pd(PPh3)4, Pd(dppf)Cl2, Pd2(dba)3 | PPh3, SPhos, XPhos | K2CO3, Cs2CO3, K3PO4 | Toluene, Dioxane, THF, DMF |
| Buchwald-Hartwig | Pd(OAc)2, Pd2(dba)3 | RuPhos, BrettPhos, Xantphos | NaOtBu, LHMDS, K3PO4 | Toluene, Dioxane |
Experimental Protocols
Protocol 1: General Procedure for Acylation of this compound using HATU
-
To a solution of the carboxylic acid (1.1 equivalents) and HATU (1.1 equivalents) in anhydrous DMF (0.2 M), add DIPEA (2.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki Coupling
-
To a reaction vessel, add the aryl halide (1.0 equivalent), the boronic acid or ester (1.2-1.5 equivalents), the palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents), and the base (e.g., K2CO3, 2.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent (e.g., a mixture of toluene and water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.
Signaling Pathway and Experimental Workflow Diagrams
PARP1 Signaling in DNA Single-Strand Break Repair
Caption: The role of PARP1 in DNA repair and the mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cells.[2][5][6]
General Synthesis Workflow
Caption: A generalized workflow for the synthesis of PARP inhibitors from this compound.
References
- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC [auo.asmepress.com]
- 6. JCI - BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality [jci.org]
optimizing reaction conditions for Castagnoli-Cushman synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Castagnoli-Cushman reaction for the synthesis of substituted lactams.
Frequently Asked Questions (FAQs)
Q1: What is the Castagnoli-Cushman reaction?
A1: The Castagnoli-Cushman reaction is a versatile chemical process that involves the reaction of a cyclic anhydride with an imine to produce a variety of substituted lactams.[1] This reaction is particularly valuable in medicinal chemistry for synthesizing scaffolds found in numerous biologically active compounds. A significant advantage of this reaction is its ability to be performed as a multicomponent reaction, for instance, by combining an amine, an aldehyde, and homophthalic anhydride in a single step to generate dihydroisoquinolones with high diastereoselectivity.[2][3][4][5]
Q2: What are the typical starting materials for the Castagnoli-Cushman reaction?
A2: The conventional reaction involves a cyclic anhydride (e.g., succinic, glutaric, or homophthalic anhydride) and a pre-formed imine (Schiff base).[1] However, multicomponent variations allow for the in situ formation of the imine from an amine and an aldehyde.[2][3][4][5][6][7] The scope of the reaction has been expanded to include a wide variety of substituted anhydrides and imines derived from diverse aldehydes and amines.[1]
Q3: What is the general mechanism of the Castagnoli-Cushman reaction?
A3: While the mechanism has been a subject of debate, the most widely accepted pathway involves a stepwise Mannich-type addition of the enolized anhydride to the imine. This is followed by an intramolecular N-acylation to form the final lactam product.[1][8] Alternative mechanisms, such as an initial acylation of the imine followed by ring closure, have also been considered.[8]
Troubleshooting Guide
Low or No Product Yield
Problem: The reaction is sluggish, resulting in a low yield of the desired lactam, or no product is observed.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Low reactivity of substrates | Certain imines or anhydrides are inherently less reactive. Forcing conditions, such as high temperatures (refluxing in toluene or xylene), may be necessary.[9] However, this can affect diastereoselectivity. |
| Suboptimal solvent choice | The choice of solvent can significantly impact reaction rate and yield. Trifluoroethanol (TFE) has been shown to dramatically accelerate the reaction, often allowing it to proceed to high yield in minutes, even at low temperatures (-40 °C).[9][10] Consider switching to TFE from less effective solvents like dichloromethane or toluene.[10] |
| Decomposition of starting materials or product | Prolonged reaction times at high temperatures can lead to degradation. The use of TFE can enable lower reaction temperatures, minimizing decomposition.[10] |
| Issues with imine formation (for three-component reactions) | If the imine is generated in situ, ensure that the conditions are suitable for its formation. For volatile aldehydes, a two-step protocol where the imine is pre-formed might be necessary.[11][12] |
| Steric hindrance | Highly substituted anhydrides or imines may exhibit lower reactivity due to steric hindrance. While some sterically bulky substrates react smoothly, others may require optimization of reaction time and temperature.[13] |
Poor Diastereoselectivity
Problem: The reaction produces a mixture of diastereomers (e.g., cis and trans isomers) that are difficult to separate.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Thermodynamic vs. Kinetic Control | The diastereomeric outcome can be temperature-dependent. High temperatures (e.g., refluxing in toluene) typically favor the thermodynamically more stable trans isomer.[1] Running the reaction at lower temperatures, for instance in TFE at -40°C, often favors the kinetically formed cis isomer with high diastereoselectivity.[1][10] |
| Solvent Effects | The solvent can influence the diastereoselectivity. While high temperatures in solvents like toluene or xylene tend to give the trans product, using TFE can provide excellent selectivity for the cis isomer.[1][10] |
| Catalyst Influence | For certain variations of the reaction, the use of a catalyst can control the stereochemical outcome. For example, In(OTf)₃ has been used as a catalyst, and the reaction temperature can be adjusted to favor either the cis or trans isomer.[14] |
Formation of Side Products and Purification Challenges
Problem: The reaction mixture contains significant amounts of side products, complicating the purification of the desired lactam.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Reaction of imines from enolizable aldehydes | Imines derived from enolizable aldehydes can form enamines, which can be acylated by the anhydride, preventing the desired cyclization.[1] It is often best to use imines from non-enolizable aldehydes. |
| Formation of unexpected products | In some cases, particularly with certain anhydrides, unexpected products such as four-membered lactams (β-lactams) can be formed.[15] Careful characterization of all products is essential. |
| Purification Difficulties | The product may be difficult to purify by chromatography. In some instances, the product can be obtained in high purity without the need for chromatographic purification by careful control of the reaction conditions.[13][16] If chromatography is necessary, purification can often be achieved using silica gel with solvent systems such as dichloromethane/methanol.[10] Recrystallization can also be an effective purification method. |
Experimental Protocols
General Protocol for Imine Synthesis
A variety of methods can be employed for the synthesis of the imine starting material. Below are two representative examples:
-
Method A (for N-butyl-1-(4-nitrophenyl)methanimine): To a stirred solution of butan-1-amine (1.0 eq.) in dry toluene, add MgSO₄ (1.5 eq) and the corresponding aldehyde (1.0 eq.). The reaction mixture is stirred overnight at 80 °C. After cooling, the mixture is filtered and concentrated under reduced pressure to afford the crude imine, which can often be used in the subsequent Castagnoli-Cushman reaction without further purification.[10]
-
Method B (for 1-(4-methoxyphenyl)-N-(4-(trifluoromethyl) phenyl)methanimine): To a stirred solution of the aniline (1.0 eq.) in dry methanol with 4Å molecular sieves, add the aldehyde (1.0 eq.) and a catalytic amount of glacial acetic acid (0.1 eq.). The reaction mixture is stirred overnight at reflux. After cooling, the mixture is filtered and concentrated under reduced pressure to yield the crude imine.[10]
General Protocol for the Castagnoli-Cushman Reaction in TFE
This protocol is optimized for high yield and diastereoselectivity at low temperatures.
-
Under an argon atmosphere, dissolve the imine (1.0 eq.) in trifluoroethanol (TFE).
-
Cool the solution to -40 °C.
-
Add the homophthalic anhydride (1.5 eq.) to the cooled solution.
-
Stir the reaction mixture at -40 °C and monitor the consumption of the starting material by TLC analysis.
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
Purify the residue by preparative TLC or flash column chromatography (e.g., using a CH₂Cl₂/MeOH gradient) to afford the pure lactam product.[10]
Three-Component Castagnoli-Cushman Reaction Protocol
This protocol allows for the direct synthesis of tetrahydroisoquinolonic acids from an amine, an aldehyde, and homophthalic acid, avoiding the need for a dehydrating agent.
-
Combine homophthalic acid, the amine, and the aldehyde in a suitable solvent.
-
The reaction can be performed without the need for dehydrating agents.
-
This method typically provides good to excellent yields of the trans-configured tetrahydroisoquinolonic acids.[6][7]
Data Presentation
Table 1: Effect of Solvent and Temperature on a Model Castagnoli-Cushman Reaction
| Entry | Solvent | Temperature (°C) | Time | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | CH₂Cl₂ | -40 | 24 h | 37 | >19:1 |
| 2 | Toluene | -40 | 20 h | 56 | >19:1 |
| 3 | ACN | -40 | 20 h | 50 | >19:1 |
| 4 | MTBE | -40 | 48 h | 78 | >19:1 |
| 5 | TFE | -40 | 15 min | 81 | >19:1 |
| 6 | TFE | rt | 2 min | 72 | >19:1 |
Data adapted from a representative study.[10] Conditions: homophthalic anhydride (1.5 eq.) and imine (1.0 eq.).
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic Investigation of Castagnoli-Cushman Multicomponent Reactions Leading to a Three-Component Synthesis of Dihydroisoquinolones [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanistic Investigation of Castagnoli-Cushman Multicomponent Reactions Leading to a Three-Component Synthesis of Dihydroisoquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Castagnoli-Cushman reaction in a three-component format [agris.fao.org]
- 7. The Castagnoli-Cushman reaction in a three-component format [agris.fao.org]
- 8. BJOC - One-step route to tricyclic fused 1,2,3,4-tetrahydroisoquinoline systems via the Castagnoli–Cushman protocol [beilstein-journals.org]
- 9. Trifluoroethanol Promoted Castagnoli–Cushman Cycloadditions of Imines with Homophthalic Anhydride [mdpi.com]
- 10. Trifluoroethanol Promoted Castagnoli–Cushman Cycloadditions of Imines with Homophthalic Anhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Three-component Castagnoli-Cushman reaction with ammonium acetate delivers 2-unsubstituted isoquinol-1-ones as potent inhibitors of poly(ADP-ribose) polymerase (PARP) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-amino-3,4-dihydroisoquinolin-1(2H)-one Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 6-amino-3,4-dihydroisoquinolin-1(2H)-one and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is my purified this compound derivative colored (e.g., yellow or brown)?
A1: The appearance of color in your final product can be attributed to several factors. The primary cause is often the oxidation of the aromatic amino group, which can form colored impurities. Additionally, residual starting materials or byproducts from the synthesis, such as nitro-aromatic precursors, can impart color. The presence of even trace amounts of metallic impurities from catalysts or reaction vessels can also lead to discoloration.
Q2: I am observing poor recovery of my compound after recrystallization. What are the likely causes?
A2: Low recovery during recrystallization is a common issue. This can be due to the selection of a suboptimal solvent system where the compound has high solubility even at low temperatures. Using an excessive volume of the recrystallization solvent will also lead to significant loss of the product in the mother liquor. Premature crystallization during hot filtration is another potential cause of yield loss.
Q3: My compound is showing multiple spots on TLC, even after column chromatography. How can I improve the separation?
A3: The presence of multiple spots on TLC after purification suggests that the chromatographic conditions are not optimal for separating your compound from closely related impurities. The basicity of the 6-amino group can cause tailing on silica gel, leading to poor separation. The solvent system may lack the required selectivity to resolve compounds with similar polarities. It is also possible that the compound is degrading on the silica gel column.
Q4: What are some common synthesis byproducts to be aware of during the purification of this compound?
A4: Common byproducts can originate from incomplete reactions or side reactions. For instance, if the synthesis involves the reduction of a corresponding 6-nitro derivative, incomplete reduction can leave residual nitro-compound as an impurity. Side reactions can lead to the formation of isomers or related heterocyclic structures. In some cases, over-alkylation or acylation at the amino group can occur if it is not appropriately protected during synthesis.
Troubleshooting Guides
Low Yield and Purity
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield after Recrystallization | - Suboptimal solvent choice (compound is too soluble).- Excessive solvent volume used.- Premature crystallization during filtration. | - Solvent Screening: Test a range of solvents and solvent mixtures to find a system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.- Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the compound.- Preheat Funnel: Use a preheated filter funnel to prevent premature crystallization. |
| Colored Impurities in Final Product | - Oxidation of the 6-amino group.- Residual starting materials (e.g., nitro compounds).- Metallic impurities. | - Use of Antioxidants: Consider adding a small amount of an antioxidant like sodium metabisulfite during workup or purification.- Charcoal Treatment: A charcoal treatment of the solution before crystallization can help remove colored impurities.- Chelating Agents: Washing with a dilute solution of a chelating agent like EDTA can remove metallic impurities. |
| Broad or Tailing Peaks in Chromatography | - Interaction of the basic amino group with acidic silica gel. | - Use of Basic Additives: Add a small percentage (0.1-1%) of a basic modifier like triethylamine or ammonia to the mobile phase to suppress the interaction with silica.- Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral or basic alumina, or a reverse-phase column. |
Identification and Removal of Impurities
| Problem | Potential Cause | Troubleshooting Steps |
| Persistent Impurity with Similar Polarity | - Isomeric byproducts.- Structurally related side-products. | - Optimize Chromatography: Use a shallower solvent gradient or switch to an isocratic elution with the optimal solvent mixture to improve resolution.- Alternative Chromatographic Techniques: Consider preparative HPLC or SFC (Supercritical Fluid Chromatography) for difficult separations.- Dervatization: Temporarily derivatizing the amino group can alter the polarity of your target compound, potentially allowing for easier separation from the impurity. |
| Product Degradation During Purification | - Sensitivity to acidic conditions on silica gel.- Instability at elevated temperatures during solvent evaporation. | - Neutralize Silica Gel: Pre-treat the silica gel with the mobile phase containing a basic additive before packing the column.- Low-Temperature Evaporation: Concentrate the purified fractions using a rotary evaporator at a lower temperature. |
Experimental Protocols
Protocol 1: Column Chromatography with Basic Modifier
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., dichloromethane:methanol).
-
Adding the Modifier: Add triethylamine to the slurry to a final concentration of 0.5% (v/v) and mix thoroughly.
-
Column Packing: Pack the column with the prepared slurry.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions and monitoring by TLC.
Protocol 2: Recrystallization
-
Solvent Selection: Based on solubility tests, select an appropriate solvent (e.g., acetonitrile, ethanol, or a mixture).[1]
-
Dissolution: In a flask, add the crude product and the minimum amount of hot solvent required for complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a preheated funnel to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: Recrystallization Workflow for Purification.
Caption: Troubleshooting Logic for Purification Issues.
References
Technical Support Center: Overcoming Reactivity Challenges with 6-Amino-3,4-dihydroisoquinolin-1(2H)-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the low reactivity of 6-amino-3,4-dihydroisoquinolin-1(2H)-one in various chemical transformations.
Understanding the Challenge: The Low Reactivity of an Electron-Rich Amino Group
The primary challenge in functionalizing this compound stems from the electronic nature of its aromatic amino group. The lone pair of electrons on the nitrogen atom is delocalized into the isoquinolinone ring system. This resonance effect reduces the electron density on the nitrogen, thereby decreasing its nucleophilicity and basicity compared to aliphatic amines. Consequently, reactions that rely on the nucleophilic character of the amino group, such as acylations and cross-coupling reactions, can be sluggish and result in low yields.
Frequently Asked Questions (FAQs)
Q1: Why is my acylation of this compound with an acid chloride proceeding with low yield?
A1: The reduced nucleophilicity of the amino group is the most likely cause. Several factors can be addressed to improve the reaction outcome:
-
Choice of Base: A non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to scavenge the HCl byproduct without competing with the amino group for the acylating agent. Stronger bases like pyridine or 4-dimethylaminopyridine (DMAP) can be used catalytically to activate the acylating agent.
-
Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are suitable. Ensure the solvent is anhydrous, as water can hydrolyze the acid chloride.
-
Temperature: While many acylations are run at room temperature, gentle heating (40-60 °C) may be necessary to drive the reaction to completion. However, be cautious of potential side reactions at higher temperatures.
-
Activating Agents: For less reactive acid chlorides, using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with the corresponding carboxylic acid can be a more effective approach.
Q2: I am struggling with a Buchwald-Hartwig amination using this compound. What are the critical parameters to optimize?
A2: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its success with electron-rich anilines like this compound is highly dependent on the catalytic system.[1][2] Key parameters to consider are:
-
Palladium Precatalyst: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are common choices.[3]
-
Ligand: This is often the most critical factor. Bulky, electron-rich phosphine ligands are generally preferred for coupling with electron-rich amines.[4] Ligands like Xantphos, SPhos, or DavePhos have shown success in similar systems. Screening a variety of ligands is often necessary to find the optimal one for your specific substrate combination.[5]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are commonly used.[4] The choice of base can significantly impact the reaction rate and yield.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.
Q3: Should I protect the amino group of this compound before attempting other transformations on the molecule?
A3: Protecting the amino group can be a valuable strategy, especially if the desired reaction is incompatible with a primary amine. The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal.
-
tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (Boc₂O), it is stable to a wide range of non-acidic conditions and is readily removed with a strong acid like trifluoroacetic acid (TFA).[6]
-
Carbobenzyloxy (Cbz): Introduced using benzyl chloroformate, it is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation.[6]
Troubleshooting Guides
Low Yield in Buchwald-Hartwig Amination
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No or low conversion of starting materials | 1. Inactive catalyst. 2. Inappropriate ligand. 3. Insufficiently strong base. 4. Reaction temperature too low. | 1. Use a fresh palladium precatalyst and ensure anhydrous/anaerobic conditions. 2. Screen a panel of bulky, electron-rich phosphine ligands (e.g., Xantphos, SPhos, DavePhos). 3. Switch to a stronger base (e.g., from Cs₂CO₃ to NaOtBu or LHMDS). 4. Increase the reaction temperature, monitoring for decomposition. |
| Formation of dehalogenated arene byproduct | 1. β-hydride elimination from the palladium-amide intermediate.[7] 2. Presence of water or other protic sources. | 1. Use a more sterically hindered ligand to disfavor β-hydride elimination. 2. Ensure all reagents and solvents are strictly anhydrous. |
| Homocoupling of the aryl halide | 1. Catalyst decomposition. 2. Inefficient transmetalation. | 1. Use a more robust ligand to stabilize the palladium catalyst. 2. Optimize the base and solvent to facilitate the transmetalation step. |
Inefficient Acylation
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Reaction stalls at partial conversion | 1. Insufficiently reactive acylating agent. 2. Reversible reaction. | 1. Use the corresponding acid chloride or anhydride instead of the carboxylic acid with a coupling agent. 2. Use a stoichiometric amount of a non-nucleophilic base to drive the equilibrium forward. |
| Multiple products observed | 1. Diacylation (at the amino and lactam nitrogen). 2. Side reactions due to high temperature. | 1. Use milder conditions (lower temperature, shorter reaction time). Consider protecting the lactam nitrogen if it is reactive. 2. Run the reaction at a lower temperature for a longer period. |
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination of an Aryl Halide with this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the aryl halide (1.0 eq.), this compound (1.2 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq.) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) to the reaction vessel.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Procedure for Acylation of this compound
This protocol is a general guideline and may require optimization.
-
Reaction Setup: To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere, add a non-nucleophilic base (e.g., triethylamine, 1.5 eq.).
-
Acylating Agent Addition: Cool the mixture to 0 °C and slowly add the acid chloride (1.1 eq.) or anhydride (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS). Gentle heating may be required for less reactive substrates.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Troubleshooting workflow for low-yielding reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Scale-up Synthesis of 6-amino-3,4-dihydroisoquinolin-1(2H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the scale-up synthesis of 6-amino-3,4-dihydroisoquinolin-1(2H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for the preparation of the 3,4-dihydroisoquinolin-1(2H)-one core structure?
A1: Several classical methods are employed for the synthesis of the isoquinoline and dihydroisoquinolinone core. These include the Pomeranz–Fritsch, Bischler–Napieralski, and Pictet–Gams reactions, which typically involve the cyclization of phenethylamine derivatives.[1][2] For the specific 3,4-dihydroisoquinolin-1(2H)-one scaffold, modern approaches often utilize transition-metal-catalyzed C-H activation and annulation reactions.[3][4]
Q2: What are the key challenges in scaling up the synthesis of aromatic amines like this compound?
A2: Scaling up aromatic amination reactions can present several challenges. These include ensuring efficient heat and mass transfer, managing the handling and safety of potentially hazardous reagents, controlling reaction exotherms, and ensuring consistent product quality and purity. Catalyst selection, loading, and recovery are also critical considerations in transition-metal-catalyzed aminations. Furthermore, purification of the final amine can be complicated by the presence of unreacted starting materials and byproducts.
Q3: Are there any specific safety precautions to consider during the scale-up of this synthesis?
A3: Yes, several safety precautions are crucial. Depending on the chosen synthetic route, you may be working with flammable solvents, strong acids or bases, and potentially toxic or pyrophoric reagents. A thorough risk assessment should be conducted for each step of the scaled-up process. Ensure proper personal protective equipment (PPE) is used, and that the reaction is carried out in a well-ventilated area, such as a fume hood or a dedicated manufacturing facility with appropriate engineering controls.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound, based on a plausible synthetic route involving a key amination step.
Hypothetical Synthetic Pathway:
A plausible synthetic route starts from a commercially available substituted phenethylamine derivative, which is first cyclized to form the dihydroisoquinolinone core, followed by a nitration and subsequent reduction to yield the final amino product. An alternative, more modern approach could involve a late-stage amination of a halogenated dihydroisoquinolinone precursor.
Caption: A potential synthetic pathway to this compound.
Issue 1: Low Yield or Incomplete Conversion during the Reduction of the Nitro Group
-
Question: We are experiencing low yields and incomplete conversion during the catalytic hydrogenation of 6-nitro-3,4-dihydroisoquinolin-1(2H)-one to the desired 6-amino product on a larger scale. What could be the cause and how can we troubleshoot this?
-
Answer:
-
Catalyst Activity: The palladium on carbon (Pd/C) catalyst may be deactivated. Ensure you are using a fresh, high-quality catalyst. On a larger scale, catalyst poisoning by impurities in the starting material or solvent can be more pronounced. Consider pre-treating your starting material with activated carbon to remove potential poisons.
-
Hydrogen Pressure and Agitation: Inadequate hydrogen pressure or inefficient agitation can lead to poor reaction rates. Ensure the reactor is properly sealed and that the agitation is sufficient to maintain a good suspension of the catalyst and ensure efficient gas-liquid mass transfer.
-
Solvent Choice: The choice of solvent can impact the reaction. Protic solvents like ethanol or methanol are commonly used. Ensure the solvent is of appropriate grade and is degassed to remove any dissolved oxygen which can deactivate the catalyst.
-
Reaction Time and Temperature: The reaction may require longer times or a moderate increase in temperature to go to completion on a larger scale. Monitor the reaction progress by a suitable analytical method like HPLC or TLC.
-
Troubleshooting Workflow for Nitro Group Reduction
References
- 1. Isoquinoline synthesis [quimicaorganica.org]
- 2. Synthesis of highly substituted isoquinolines/isoquinolones by ruthenium (ii)-catalyzed reaction of benzyl/α-methyl benzyl/benzoyl isocyanates with diaryl alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Isoquinolone synthesis [organic-chemistry.org]
Validation & Comparative
Unveiling the Action of 6-amino-3,4-dihydroisoquinolin-1(2H)-one Derivatives: A Comparative Guide to PARP Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the mechanism of action of 6-amino-3,4-dihydroisoquinolin-1(2H)-one derivatives. These compounds have emerged as a significant scaffold in the development of inhibitors for poly(ADP-ribose) polymerase (PARP), a key enzyme family in DNA damage repair and a validated target in oncology.
This guide details their primary mechanism as PARP inhibitors, presenting supporting experimental data for specific derivatives and comparing them with the well-established PARP inhibitor, Olaparib. Detailed experimental protocols for key assays are also provided to facilitate reproducible research.
Primary Mechanism of Action: PARP Inhibition
The predominant mechanism of action for this compound and its derivatives is the inhibition of the PARP family of enzymes, particularly PARP1 and PARP2.[1][2] These enzymes play a critical role in the cellular response to DNA single-strand breaks (SSBs).
Derivatives of this scaffold are designed as structural mimics of nicotinamide adenine dinucleotide (NAD+), the co-substrate for PARP enzymes.[1] They competitively bind to the NAD+ binding pocket within the catalytic domain of PARP. This binding event prevents the synthesis of poly(ADP-ribose) (PAR) chains, a post-translational modification that is crucial for the recruitment of DNA repair proteins to the site of damage.
The therapeutic rationale for PARP inhibitors, especially in cancer, is rooted in the concept of synthetic lethality. In cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication. These cells are unable to efficiently repair DSBs, leading to genomic instability and ultimately, cell death.
Caption: Signaling pathway of PARP inhibition by this compound derivatives.
Comparative Performance Data
The following table summarizes the in vitro inhibitory activity of selected 3,4-dihydroisoquinolin-1(2H)-one derivatives against PARP1 and PARP2, with Olaparib included as a benchmark.
| Compound ID | Derivative Structure | PARP1 IC50 (µM) | PARP2 IC50 (µM) | Selectivity (PARP1/PARP2) | Reference |
| Lead Compound | 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one | Data not specified | Data not specified | Data not specified | [1][2] |
| Analog | Benzamido isoquinolone | 13.9 | 1.5 | 9.3 | [1] |
| Olaparib | (Approved Drug) | Benchmark | Benchmark | Benchmark | [1] |
| Compound 3af | Structure not fully specified | Not specified as most potent for PARP1 | Potent and selective | High PARP2 selectivity | [1] |
| Compound 3aj | Structure not fully specified | Data not specified | Data not specified | Highest PARP2 selectivity | [1] |
Note: Specific IC50 values for the lead compound were not publicly available in the cited literature, but it was identified as a candidate for further preclinical development based on its overall profile.
Other Investigated Activities
While PARP inhibition is the most prominent, derivatives of the broader isoquinolin-1(2H)-one scaffold have been explored for other therapeutic applications:
-
Anticancer Activity: Certain 3-aminoisoquinolin-1(2H)-one derivatives have demonstrated broad anticancer activity across various cell lines, suggesting potential mechanisms beyond PARP inhibition.[3][4] For example, 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one was identified as a lead compound that effectively prevents tumor cell growth.[3][5]
-
Antioomycete Activity: Non-amino substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives have shown efficacy against the phytopathogen Pythium recalcitrans, with a proposed mechanism involving the disruption of biological membrane systems.[6][7]
Experimental Protocols
In Vitro PARP1/PARP2 Inhibition Assay
This protocol is based on the general methodology described for testing 1-oxo-3,4-dihydroisoquinoline-4-carboxamides.[1]
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against PARP1 and PARP2.
Materials:
-
Recombinant human PARP1 or PARP2 enzyme
-
Histone H1 (substrate)
-
Biotinylated NAD+
-
Streptavidin-HRP (Horse Radish Peroxidase)
-
Colorimetric HRP substrate (e.g., TMB)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
96-well plates (high-binding)
-
Plate reader
Procedure:
-
Coating: Coat the 96-well plates with Histone H1 overnight at 4°C. Wash the plates with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).
-
Reaction Mixture: In each well, add the PARP enzyme, activated DNA (if required by the specific kit), and the test compound at various concentrations.
-
Initiation: Start the reaction by adding biotinylated NAD+. Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction and wash the plates. Add Streptavidin-HRP and incubate to allow binding to the biotinylated PAR chains on the histone substrate.
-
Signal Generation: Wash the plates again and add the colorimetric HRP substrate. Allow the color to develop.
-
Measurement: Stop the reaction with a stop solution (e.g., 1M H2SO4) and measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: General workflow for an in vitro PARP inhibition assay.
References
- 1. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fujc.pp.ua [fujc.pp.ua]
- 4. fujc.pp.ua [fujc.pp.ua]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide: 6-amino-3,4-dihydroisoquinolin-1(2H)-one Derivatives Versus Olaparib in PARP Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the established Poly (ADP-ribose) polymerase (PARP) inhibitor, Olaparib, against the emerging class of 6-amino-3,4-dihydroisoquinolin-1(2H)-one derivatives. While direct comparative experimental data for this compound derivatives is limited in publicly accessible literature, this document synthesizes available information on the broader isoquinolinone scaffold as PARP inhibitors and presents a framework for their evaluation against the clinical benchmark, Olaparib.
Introduction to PARP Inhibition and the Compounds of Interest
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality.
Olaparib , a potent inhibitor of both PARP1 and PARP2, is a clinically approved therapeutic for various cancers, including those of the ovary, breast, pancreas, and prostate with BRCA mutations. Its mechanism of action involves not only the catalytic inhibition of PARP but also the trapping of PARP-DNA complexes, which further enhances its cytotoxic effect.
The This compound scaffold represents a class of compounds with potential as PARP inhibitors. The isoquinolinone core is a recognized pharmacophore for PARP inhibition, and derivatives are being explored for their anticancer properties. While specific data on the 6-amino substituted variants are not widely available, related isoquinolinone derivatives have shown promising activity.
Quantitative Performance Data
Quantitative data is essential for the objective comparison of therapeutic agents. The following tables summarize the biochemical and cellular potency of Olaparib. Placeholder data for a hypothetical this compound derivative ("Compound X") is included to illustrate how such a comparison would be structured.
Table 1: Biochemical Activity - PARP Enzyme Inhibition
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| Olaparib | 1-5 | 1 |
| Compound X | To Be Determined | To Be Determined |
Table 2: Cellular Activity - Cytotoxicity in Cancer Cell Lines
| Compound | Cell Line | Genotype | IC50 (µM) |
| Olaparib | MDA-MB-436 | BRCA1 mutant | Cell line dependent |
| Olaparib | PEO1 | BRCA2 mutant | ~25 |
| Olaparib | HCC1937 | BRCA1 mutant | ~96 |
| Compound X | MDA-MB-436 | BRCA1 mutant | To Be Determined |
| Compound X | PEO1 | BRCA2 mutant | To Be Determined |
| Compound X | HCC1937 | BRCA1 mutant | To Be Determined |
Experimental Protocols
Detailed methodologies are critical for the reproducible evaluation and comparison of PARP inhibitors.
PARP1 Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the catalytic activity of the PARP1 enzyme.
Materials:
-
Recombinant human PARP1 enzyme
-
Histones (or other protein substrate)
-
Biotinylated NAD+
-
Activated DNA (e.g., calf thymus DNA treated with a DNA-damaging agent)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Streptavidin-coated microplates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated anti-biotin antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Coat streptavidin-coated microplates with biotinylated NAD+.
-
Wash the plates to remove unbound NAD+.
-
Prepare a reaction mixture containing PARP1 enzyme, activated DNA, and histones in the assay buffer.
-
Add serial dilutions of the test compound (e.g., this compound derivative or Olaparib) or vehicle control to the wells.
-
Initiate the enzymatic reaction by adding the reaction mixture to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Wash the plates to remove unreacted components.
-
Add HRP-conjugated anti-biotin antibody and incubate.
-
Wash the plates and add TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the percent inhibition and determine the IC50 value.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., BRCA-mutant and wild-type)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compounds (Olaparib and derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
PARP Signaling Pathway and Inhibition
Caption: Mechanism of PARP inhibition leading to synthetic lethality in BRCA-deficient cells.
Experimental Workflow for Comparative Analysis
Caption: A typical experimental workflow for the evaluation of novel PARP inhibitors.
Structure-Activity Relationship (SAR) Logic
Caption: Logical flow of a structure-activity relationship study for isoquinolinone derivatives.
Comparative Guide to the Structure-Activity Relationship of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives
The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic molecules with a wide array of biological activities.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) for various derivatives of this scaffold, focusing on their performance as antioomycete agents, Poly(ADP-ribose) polymerase (PARP) inhibitors, and Protein Arginine Methyltransferase 5 (PRMT5) inhibitors. The information is intended for researchers, scientists, and drug development professionals.
3,4-Dihydroisoquinolin-1(2H)-one Derivatives as Antioomycete Agents
A series of 3,4-dihydroisoquinolin-1(2H)-one derivatives have been synthesized and evaluated for their antioomycete activity, particularly against the plant pathogen Pythium recalcitrans.[3][4][5] The synthesis of these compounds is often achieved through the Castagnoli–Cushman reaction.[3][4][5]
Structure-Activity Relationship (SAR) Insights:
The key SAR findings for the antioomycete activity of these derivatives are centered around the substituents at the C4 position. A three-dimensional quantitative structure-activity relationship (3D-QSAR) study highlighted the critical role of a C4-carboxyl group for potent activity.[3][4]
One of the most potent compounds identified is I23 , which demonstrated an EC50 value of 14 μM against P. recalcitrans, outperforming the commercial agent hymexazol (EC50 of 37.7 μM).[3][4][5]
Comparative Performance Data:
| Compound | Substituents | Target Organism | EC50 (μM) | Reference Compound | EC50 (μM) |
| I23 | Specific substitutions leading to high potency | Pythium recalcitrans | 14 | Hymexazol | 37.7 |
3,4-Dihydroisoquinolin-1(2H)-one Derivatives as PARP Inhibitors
A novel scaffold based on 1-oxo-3,4-dihydroisoquinoline-4-carboxamide has been designed for the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[6][7][8] These inhibitors are of significant interest in cancer therapy. The synthesis of the core structure often utilizes a modified Castagnoli-Cushman reaction.[6][7][8]
Structure-Activity Relationship (SAR) Insights:
Iterative synthesis and in vitro biological testing have revealed important SAR generalizations. The introduction of a fluorine atom at the 7-position of the dihydroisoquinolinone core and specific amide substitutions at the C4 position significantly influence inhibitory activity. The lead compound, 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one , has emerged as a promising candidate for further development.[6][7]
Comparative Performance Data:
| Compound | R1 (Position 7) | R2 (Amide at C4) | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| Lead Compound | F | [1,4'-bipiperidine]-1'-carbonyl | Potent (specific value not provided) | Potent (specific value not provided) |
| Olaparib (Reference) | N/A | N/A | Potent | Potent |
Note: Specific IC50 values for the lead compound were not publicly available in the reviewed literature, but it was identified as a potent inhibitor warranting preclinical development.
3,4-Dihydroisoquinolin-1(2H)-one Derivatives as PRMT5 Inhibitors
A novel series of 3,4-dihydroisoquinolin-1(2H)-one derivatives have been designed as inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), a promising target for the treatment of non-Hodgkin's lymphoma.[9] A scaffold hopping strategy was employed in the design of these compounds.[9]
Structure-Activity Relationship (SAR) Insights:
Systematic SAR studies led to the identification of compound D3 , which exhibits potent PRMT5 inhibitory activity and excellent antiproliferative activity against the Z-138 cancer cell line.[9] The position of nitrogen atoms introduced into the scaffold was found to be critical for biological activity.[9]
Comparative Performance Data:
| Compound | PRMT5 IC50 (nM) | Z-138 Antiproliferative IC50 (nM) |
| D3 | 20.7 | 2.2 |
| A1 | 37.5 | 14.28 |
| B1 | 18.3 | Not specified |
| D1 | Slightly decreased vs. A1 | Slightly decreased vs. A1 |
| D2 | 32.7 | 3.07 |
Experimental Protocols
General Synthesis via Castagnoli–Cushman Reaction:
The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives is commonly achieved through the Castagnoli–Cushman reaction. This involves the reaction of a homophthalic anhydride with an imine. The reaction is often diastereoselective and provides a facile route to derivatives with a carboxylic acid function at the C4 position.[3][4]
PARP1/PARP2 Inhibition Assay:
A commercially available colorimetric activity assay kit (e.g., from BPS Bioscience) can be used to determine the inhibitory activity of the compounds against PARP1 and PARP2.[10] The assay typically involves the incubation of the enzyme with the test compound and a biotinylated substrate. The amount of product formed is then quantified using a streptavidin-HRP conjugate and a chemiluminescent or colorimetric substrate.[11] Dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50).[10]
PRMT5 Inhibition Assay:
The inhibitory activity against PRMT5 can be determined using a biochemical assay, such as the FlashPlate PRMT5–MEP50 radiolabeled methyltransferase assay.[12] This assay measures the transfer of a tritiated methyl group from S-adenosyl-l-[methyl-3H]methionine to a histone peptide substrate.[12] The IC50 values are determined from dose-response curves.
Cell Proliferation Assay (MTS/MTT):
The antiproliferative activity of the compounds is typically evaluated using a cell viability assay such as the MTS or MTT assay. Cancer cell lines (e.g., Z-138 for PRMT5 inhibitors) are seeded in 96-well plates and incubated with serial dilutions of the test compounds for a specified period (e.g., 72-96 hours).[6] A reagent (MTS or MTT) is then added, which is converted into a colored formazan product by metabolically active cells. The absorbance is measured using a plate reader, and the IC50 values are calculated from the dose-response curves.[6]
Visualizations
Caption: General experimental workflow for SAR studies.
Caption: Simplified PARP1 signaling pathway in DNA repair.
Caption: Overview of PRMT5's role in cancer signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On PAR with PARP: cellular stress signaling through poly(ADP-ribose) and PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. PRMT5 regulates colorectal cancer cell growth and EMT via EGFR/Akt/GSK3β signaling cascades | Aging [aging-us.com]
- 9. PRMT5 function and targeting in cancer [cell-stress.com]
- 10. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative In Vitro Efficacy Analysis of Novel PARP Inhibitors
An Objective Guide for Researchers in Oncology and Drug Development
The landscape of cancer therapeutics is continually evolving, with Poly (ADP-ribose) polymerase (PARP) inhibitors establishing themselves as a cornerstone in the treatment of cancers with deficiencies in DNA damage repair pathways. The first-generation agents, while effective, have paved the way for novel, more selective inhibitors that promise enhanced efficacy and improved safety profiles. This guide provides a comprehensive in vitro comparison of two such novel PARP inhibitors, Saruparib (AZD5305) and AZD9574, against the well-established first-generation inhibitors, Olaparib and Talazoparib.
Executive Summary
Next-generation PARP inhibitors, Saruparib and AZD9574, demonstrate significant advancements in selectivity for PARP1, the primary therapeutic target. This heightened selectivity is hypothesized to translate into a wider therapeutic window by minimizing off-target effects associated with PARP2 inhibition, such as hematological toxicities. In vitro data reveals that while both novel inhibitors are potent, they exhibit distinct profiles in terms of PARP trapping, a key mechanism of action for this drug class. This guide will delve into the quantitative differences in their enzymatic inhibition, cellular potency, and PARP trapping capabilities, supported by detailed experimental protocols and visual pathway diagrams to aid in the critical evaluation of these compounds for research and development purposes.
Data Presentation: A Quantitative Comparison
The in vitro efficacy of PARP inhibitors can be assessed through various metrics, including their ability to inhibit the enzymatic activity of PARP1 and PARP2, their potency in cellular assays, and their efficiency in trapping PARP enzymes on DNA. The following tables summarize key quantitative data for Saruparib, AZD9574, Olaparib, and Talazoparib.
Table 1: PARP Enzymatic Inhibition (IC50, nM)
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | PARP1 vs. PARP2 Selectivity |
| Saruparib (AZD5305) | 3[1] | 1400[1] | ~500-fold[2] |
| AZD9574 | ~1.2[3] | >8000-fold selectivity[3] | >8000-fold[3] |
| Olaparib | 1-19[4] | 1-251[4] | Variable |
| Talazoparib | ~1[4] | ~0.2[4] | Minimal |
Table 2: Cellular Activity and PARP Trapping
| Inhibitor | Cellular PARylation IC50 (A549 WT cells, nM) | PARP1 Trapping Potency | PARP2 Trapping Potency |
| Saruparib (AZD5305) | 2.3[2] | Potent (single-digit nM)[2] | No trapping detected up to 30 µM[2] |
| AZD9574 | Not explicitly found | Potent[5] | Not explicitly found |
| Olaparib | 5.1 (for Talazoparib)[2] | Moderate[6][7] | Moderate[7] |
| Talazoparib | 5.1[2] | Very Potent (~100-fold > Olaparib)[7][8] | Potent[6] |
Table 3: In Vitro Cytotoxicity in Selected Cancer Cell Lines (IC50, µM)
| Cell Line | Genetic Background | Saruparib (AZD5305) IC50 (µM) | AZD9574 IC50 (µM) | Olaparib IC50 (µM) | Talazoparib IC50 (µM) |
| A549 | Wild-type | >10[1] | Not explicitly found | Not explicitly found | Not explicitly found |
| DLD-1 BRCA2-/- | BRCA2 mutant | Sub-nanomolar range[2] | Sub-nanomolar range[9] | Not explicitly found | Not explicitly found |
| MDA-MB-436 | BRCA1 mutant | Not explicitly found | Not explicitly found | ~4.2 - 19.8 (MTT assay)[7] | ~0.13[10] |
| Capan-1 | BRCA2 mutant | Not explicitly found | Not explicitly found | Not explicitly found | 0.003[11] |
| MX-1 | BRCA1 mutant | Not explicitly found | Not explicitly found | Not explicitly found | 0.015[11] |
Mandatory Visualization
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of novel therapeutic agents. The following are methodologies for key in vitro experiments used to characterize PARP inhibitors.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
96-well opaque-walled microplates
-
Complete culture medium
-
PARP inhibitors (Saruparib, AZD9574, Olaparib, Talazoparib)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells into 96-well opaque-walled plates at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of the PARP inhibitors in complete culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include vehicle-treated (DMSO) and untreated controls.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified 5% CO2 incubator.
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[12]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[12]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[12]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the luminescence signal against the logarithm of the drug concentration and fitting the data to a four-parameter logistic curve.
In Vitro PARylation Assay
This assay measures the ability of a PARP inhibitor to block the catalytic activity of PARP enzymes in a cellular context.
Materials:
-
Cancer cell lines (e.g., A549)
-
PARP inhibitors
-
DNA damaging agent (e.g., H2O2)
-
Lysis buffer
-
Anti-PAR antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
ELISA plate reader
Protocol:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Pre-treat cells with various concentrations of PARP inhibitors for 1-2 hours.
-
Induction of DNA Damage: Induce DNA damage by treating the cells with H2O2 (e.g., 500 µM) for 15 minutes to stimulate PARP activity.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and PARG inhibitors.
-
ELISA:
-
Coat a 96-well plate with a capture antibody specific for PAR.
-
Add cell lysates to the wells and incubate to allow binding of PARylated proteins.
-
Wash the wells and add a detection anti-PAR antibody.
-
Add a secondary HRP-conjugated antibody and incubate.
-
After further washing, add a chemiluminescent HRP substrate.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Determine the IC50 values by plotting the signal intensity against the inhibitor concentration.
PARP-DNA Trapping Assay
This assay quantifies the ability of PARP inhibitors to trap PARP enzymes onto DNA, a key mechanism of their cytotoxicity.
Materials:
-
Cancer cell lines
-
PARP inhibitors
-
DNA damaging agent (e.g., methyl methanesulfonate - MMS)
-
Cell fractionation kit
-
Antibodies against PARP1 and Histone H3 (as a chromatin marker)
-
Western blotting reagents and equipment
Protocol:
-
Cell Treatment: Treat cells with PARP inhibitors at various concentrations for a specified time, followed by treatment with a DNA damaging agent like MMS to induce PARP recruitment to DNA.
-
Chromatin Fractionation: Harvest the cells and perform subcellular fractionation to separate the chromatin-bound proteins from the soluble nuclear proteins.
-
Western Blotting:
-
Resolve the proteins from the chromatin fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against PARP1 and a loading control for the chromatin fraction (e.g., Histone H3).
-
Incubate with a secondary HRP-conjugated antibody.
-
-
Data Acquisition and Analysis: Detect the protein bands using a chemiluminescence imaging system. Quantify the band intensities to determine the amount of PARP1 trapped on the chromatin.
DNA Damage Assay (γH2AX Staining)
This immunofluorescence-based assay detects the formation of γH2AX foci, which are markers of DNA double-strand breaks.
Materials:
-
Cells grown on coverslips or in imaging-compatible plates
-
PARP inhibitors
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with PARP inhibitors for the desired duration.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with Triton X-100 for 10 minutes.[13]
-
Blocking and Antibody Incubation: Block non-specific antibody binding with 5% BSA for 1 hour. Incubate with the primary anti-γH2AX antibody overnight at 4°C.[13]
-
Secondary Antibody and Counterstaining: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Mount the coverslips and acquire images using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus using image analysis software.
By employing these standardized in vitro assays, researchers can effectively validate and compare the efficacy of novel PARP inhibitors, facilitating the identification of promising candidates for further preclinical and clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nmsgroup.it [nmsgroup.it]
- 4. benchchem.com [benchchem.com]
- 5. Preclinical Characterization of AZD9574, a Blood-Brain Barrier Penetrant Inhibitor of PARP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. discovery.researcher.life [discovery.researcher.life]
A Comparative Analysis of ADME Properties: 3,4-Dihydroisoquinol-1-one-4-carboxamides versus Olaparib
In the landscape of PARP (Poly(ADP-ribose) polymerase) inhibitors, Olaparib stands as a benchmark therapeutic agent. However, the quest for novel inhibitors with improved pharmacological profiles is ongoing. This guide provides an objective comparison of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a promising new class of PARP inhibitors, 3,4-dihydroisoquinol-1-one-4-carboxamides, against the established drug, Olaparib. This analysis is supported by experimental data to inform researchers and professionals in drug development.
A novel series of 3,4-dihydroisoquinol-1-one-4-carboxamides has been designed and synthesized as potent PARP inhibitors.[1][2][3] Preclinical studies comparing a lead compound from this series, 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one, and its des-fluoro analog with Olaparib have highlighted significant advantages in their ADME profiles, suggesting a potential for improved druglikeness.[2]
Comparative Summary of ADME and Physicochemical Properties
The following table summarizes the key in vitro ADME and physicochemical parameters for the lead 3,4-dihydroisoquinol-1-one-4-carboxamide compounds and Olaparib. The data reveals notable differences in molecular weight, hydrophilicity, metabolic stability, and plasma protein binding.
| Parameter | 3,4-dihydroisoquinol-1-one-4-carboxamides | Olaparib | Significance |
| Molecular Weight ( g/mol ) | 3aa: 411.53ae: 429.5 | 434.5 | The novel compounds possess a lower molecular weight, which can be advantageous for oral bioavailability.[1] |
| Hydrophilicity (LogD at pH 7.4) | 3aa: 1.13ae: 1.3 | 2.1 | Lower LogD values for the novel series indicate greater hydrophilicity, which can lead to better solubility and reduced non-specific binding.[2] |
| Human Liver Microsomal Stability (t½, min) | 3aa: >1203ae: >120 | 50.6 | The novel compounds show significantly higher stability in human liver microsomes, suggesting lower metabolic clearance.[2] |
| Intrinsic Clearance (CLint, µL/min/mg) | 3aa: <11.53ae: <11.5 | 27.4 | Consistent with the longer half-life, the intrinsic clearance is lower for the novel series, indicating slower metabolism.[2] |
| Human Plasma Stability (% remaining after 4h) | 3aa: 1003ae: 100 | 97 | Both the novel compounds and Olaparib are highly stable in human plasma.[2] |
| Human Plasma Protein Binding (%) | 3aa: 89.13ae: 88.5 | 95 | The novel compounds exhibit lower plasma protein binding, which may result in a higher fraction of unbound, pharmacologically active drug in circulation.[2][4] |
| Permeability (Caco-2 Papp A→B, 10⁻⁶ cm/s) | Data not available | 1.8 (efflux ratio > 2) | Olaparib has low to moderate permeability and is a substrate for P-gp mediated efflux.[5] |
Note: Compound 3aa is the des-fluoro analog, and 3ae is the lead fluoro-substituted compound from the 3,4-dihydroisoquinol-1-one-4-carboxamide series.[2]
Experimental Protocols
Detailed methodologies for the key in vitro ADME assays are provided below. These protocols are standard in the industry for evaluating the drug-like properties of new chemical entities.
Metabolic Stability in Human Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s.[6]
-
Materials : Human liver microsomes (HLM), test compounds, NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), potassium phosphate buffer (pH 7.4), and an organic solvent (e.g., acetonitrile) for reaction termination.[6][7][8]
-
Procedure :
-
Preparation : A reaction mixture is prepared containing HLMs (typically 0.5 mg/mL protein concentration) and the test compound (e.g., 1 µM) in phosphate buffer.[8][9] The mixture is pre-warmed to 37°C.[7]
-
Initiation : The metabolic reaction is initiated by adding the NADPH regenerating system.[8] A control incubation without NADPH is run in parallel to assess non-enzymatic degradation.[8]
-
Incubation : The mixture is incubated at 37°C with gentle shaking. Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[8][9]
-
Termination : The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This step also precipitates the microsomal proteins.[7][8]
-
Analysis : Samples are centrifuged to pellet the precipitated protein.[7] The supernatant is collected and the concentration of the remaining parent compound is quantified using LC-MS/MS.[8]
-
-
Data Analysis : The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (CLint).[9]
Cell Permeability (Caco-2 Assay)
The Caco-2 permeability assay is the industry standard for predicting human intestinal absorption of orally administered drugs.[10][11] It uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes.[10]
-
Materials : Caco-2 cells, cell culture medium (e.g., DMEM with FBS), Transwell® inserts, and a transport buffer like Hanks' Balanced Salt Solution (HBSS).[10]
-
Procedure :
-
Cell Culture : Caco-2 cells are seeded onto permeable polycarbonate membrane inserts and cultured for 21-28 days to allow them to differentiate and form a confluent monolayer with tight junctions.[10] The integrity of the monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER).[12]
-
Assay Setup : The cell monolayers are washed with pre-warmed transport buffer. The test compound is added to the donor compartment (either apical for A→B transport or basolateral for B→A transport).[13]
-
Incubation : The plates are incubated at 37°C for a defined period (e.g., 2 hours).[10]
-
Sampling : At the end of the incubation, samples are collected from both the donor and receiver compartments.[10]
-
Analysis : The concentration of the test compound in the samples is quantified by LC-MS/MS.
-
-
Data Analysis : The apparent permeability coefficient (Papp) is calculated using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[10] A bidirectional assay allows for the calculation of the efflux ratio (Papp(B→A) / Papp(A→B)), where a ratio greater than 2 suggests the compound is a substrate for active efflux transporters.[13]
Plasma Protein Binding (Rapid Equilibrium Dialysis - RED)
This assay determines the fraction of a drug that binds to plasma proteins, which influences its distribution and availability to therapeutic targets.[14][15]
-
Materials : Rapid Equilibrium Dialysis (RED) device inserts, plasma from the desired species (e.g., human), phosphate-buffered saline (PBS), and the test compound.[14]
-
Procedure :
-
Preparation : The test compound is spiked into plasma.[14]
-
Dialysis : The plasma containing the drug is added to one chamber of the RED device, and PBS is added to the other chamber. The two chambers are separated by a semipermeable membrane with a molecular weight cutoff (e.g., 12-14 kDa) that allows the passage of unbound drug but not proteins.[16]
-
Incubation : The device is incubated at 37°C for a sufficient time (e.g., 4 hours) to reach equilibrium.[14][15]
-
Sampling : After incubation, samples are taken from both the plasma and the buffer chambers.[14]
-
Analysis : The samples are prepared for analysis (e.g., by protein precipitation with an organic solvent) and the concentration of the drug in each chamber is determined by LC-MS/MS.[14]
-
-
Data Analysis : The percentage of unbound compound is calculated from the ratio of the drug concentration in the buffer chamber to the concentration in the plasma chamber.[14] The percentage bound is then calculated as 100% - % unbound.
Visualizations
Mechanism of Action: PARP Inhibition and Synthetic Lethality
The diagram below illustrates the principle of synthetic lethality, which is the primary mechanism of action for PARP inhibitors like Olaparib and the novel 3,4-dihydroisoquinol-1-one-4-carboxamides.
Caption: Mechanism of synthetic lethality induced by PARP inhibitors in BRCA-mutant cancer cells.
Experimental Workflow: Caco-2 Permeability Assay
This workflow outlines the key steps involved in assessing the intestinal permeability of a drug candidate using the Caco-2 cell model.
Caption: Standard experimental workflow for the in vitro Caco-2 bidirectional permeability assay.
References
- 1. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 3. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 7. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 13. Caco-2 Permeability | Evotec [evotec.com]
- 14. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 15. Plasma Protein Binding Assay [visikol.com]
- 16. enamine.net [enamine.net]
IC50 values of PARP inhibitors derived from 6-amino-3,4-dihydroisoquinolin-1(2H)-one
A Comparative Guide to the Potency of PARP Inhibitors Based on the 3,4-Dihydroisoquinolin-1(2H)-one Scaffold
This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values for various PARP inhibitors derived from the 3,4-dihydroisoquinolin-1(2H)-one core structure. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of the performance of these compounds. This report includes quantitative data in a tabular format, detailed experimental methodologies for IC50 determination, and visualizations of the PARP signaling pathway and a typical experimental workflow.
Comparative Efficacy of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives
The following table summarizes the IC50 values for a selection of PARP inhibitors based on the 3,4-dihydroisoquinolin-1(2H)-one scaffold. These values represent the concentration of the inhibitor required to reduce the enzymatic activity of PARP1 and PARP2 by 50%. The data is compiled from in vitro enzymatic assays.
| Compound ID | Modification on Core Scaffold | PARP1 IC50 (µM) | PARP2 IC50 (µM) | Selectivity Index (PARP1/PARP2) |
| 1a | Benzoate derivative | 13 | 0.8 | 16.3 |
| 1b | Isoquinolone derivative | 9.0 | 0.15 | 60.0 |
| 2 | Benzamido isoquinolone | 13.9 | 1.5 | 9.3 |
Note: The IC50 values can vary between different studies due to variations in experimental conditions, such as enzyme and substrate concentrations, and incubation times.[1]
Experimental Protocols
The determination of IC50 values is a critical step in the evaluation of enzyme inhibitors. Below is a generalized protocol for assessing the IC50 of PARP inhibitors using an in vitro enzymatic assay.
Protocol: In Vitro PARP1/PARP2 Enzymatic Assay
1. Objective: To determine the concentration of a test compound that inhibits 50% of the enzymatic activity of PARP1 or PARP2.
2. Materials:
-
Recombinant human PARP1 or PARP2 enzyme
-
Activated DNA (e.g., histone-induced)
-
NAD+ (Nicotinamide adenine dinucleotide), the substrate for PARP
-
Test compounds (PARP inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)
-
Detection reagent (e.g., a fluorescent NAD+ analog or antibodies for detecting poly(ADP-ribose) chains in an ELISA format)
-
96-well assay plates (e.g., black plates for fluorescence-based assays)
-
Plate reader capable of measuring fluorescence or absorbance
3. Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer. A typical concentration range might be from 100 µM to 0.1 nM. Include a vehicle control (e.g., DMSO) and a positive control inhibitor with a known IC50.
-
Reaction Setup: To each well of the 96-well plate, add the following in order:
-
Assay buffer
-
Activated DNA
-
Recombinant PARP1 or PARP2 enzyme
-
Test compound at various concentrations
-
-
Enzyme Inhibition: Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Enzymatic Reaction Initiation: Add NAD+ to each well to start the poly(ADP-ribosyl)ation reaction.
-
Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the PARP activity using a suitable detection method. For example, in a fluorescence-based assay, the consumption of a fluorescent NAD+ analog is measured.
-
Data Analysis:
-
Subtract the background signal (wells with no enzyme) from all readings.
-
Normalize the data to the vehicle control (considered 100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental procedures is crucial for a clear understanding. The following diagrams, generated using the DOT language, illustrate the PARP signaling pathway and a typical workflow for determining IC50 values.
Caption: PARP1 signaling in DNA repair and the mechanism of PARP inhibitors.
Caption: Experimental workflow for determining PARP inhibitor IC50 values.
References
comparative study of antioomycete activity of dihydroisoquinolinone derivatives
A recent study has unveiled a series of 3,4-dihydroisoquinolin-1(2H)-one derivatives with significant antioomycete activity, outperforming a commercial fungicide in in vitro tests. The research highlights a promising new scaffold for the development of agents to combat destructive oomycete pathogens, such as Pythium recalcitrans.
Researchers have synthesized and evaluated a library of 59 novel 3,4-dihydroisoquinolin-1(2H)-one derivatives, demonstrating their potent and selective activity against the oomycete Pythium recalcitrans. The findings, published in a 2023 study, reveal that these compounds exhibit superior efficacy compared to the commercial fungicide hymexazol, positioning them as strong candidates for further development in crop protection.
The study identified compound I23 as the most potent derivative, with an EC50 value of 14 µM against P. recalcitrans, significantly lower than that of hymexazol (37.7 µM)[1][2]. Furthermore, in vivo experiments showed that I23 provided a preventive efficacy of up to 96.5% at a dose of 5.0 mg per pot[1][2]. The antioomycete activity of these derivatives was found to be more pronounced than their antifungal activity against six other tested phytopathogenic fungi[1][2].
Comparative Antioomycete Activity
The following table summarizes the in vitro antioomycete activity of selected 3,4-dihydroisoquinolin-1(2H)-one derivatives against Pythium recalcitrans, in comparison to the commercial fungicide hymexazol.
| Compound | Structure | EC50 (µM)[1][2] |
| I23 | 2-(4-(4-Chlorophenoxy)phenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 14 |
| I25 | 2-(4-Chlorophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | - |
| I28 | 1-Oxo-3-phenyl-2-(4-(trifluoromethoxy)phenyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | - |
| I30 | 2-(4-Chloro-3-(trifluoromethyl)phenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | - |
| I9 | 1-Oxo-2-phenethyl-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | - |
| Hymexazol | Commercial Fungicide | 37.7 |
EC50 values represent the concentration required to inhibit 50% of the mycelial growth of P. recalcitrans.
Proposed Mechanism of Action
Biochemical and ultrastructural analyses suggest that the primary mode of action for the lead compound, I23, involves the disruption of the biological membrane systems of P. recalcitrans[1][2]. This disruption is believed to be a key factor in its potent antioomycete effects.
Experimental Protocols
Synthesis of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives
The synthesis of the 3,4-dihydroisoquinolin-1(2H)-one derivatives was achieved through the Castagnoli–Cushman reaction[1][2]. This reaction involves the condensation of a homophthalic anhydride, an aldehyde, and a primary amine. The general synthetic route is depicted in the workflow diagram below.
Caption: Synthetic workflow for 3,4-dihydroisoquinolin-1(2H)-one derivatives.
In Vitro Antioomycete Activity Assay
The antioomycete activity of the synthesized compounds was evaluated against Pythium recalcitrans using the mycelial growth rate method.
-
Preparation of Media: Potato dextrose agar (PDA) was prepared and autoclaved.
-
Incorporation of Compounds: The synthesized compounds, dissolved in a suitable solvent, were added to the molten PDA at various concentrations.
-
Inoculation: A mycelial plug of P. recalcitrans was placed at the center of each PDA plate.
-
Incubation: The plates were incubated at a controlled temperature until the mycelial growth in the control plate reached the edge of the plate.
-
Measurement and Calculation: The diameter of the mycelial colony was measured, and the inhibition rate was calculated relative to the control. The EC50 values were then determined from the dose-response curves.
Caption: Experimental workflow for in vitro antioomycete activity assay.
Structure-Activity Relationship (SAR)
The study also provided insights into the structure-activity relationship of these derivatives, suggesting that the presence of a C4-carboxyl group is crucial for their antioomycete activity[1][2]. Further quantitative structure-activity relationship (3D-QSAR) studies, including CoMFA and CoMSIA models, were established to guide the future design and optimization of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives as antioomycete agents[1][2].
Conclusion
The discovery of these 3,4-dihydroisoquinolin-1(2H)-one derivatives represents a significant advancement in the search for novel antioomycete agents. Their potent activity, coupled with a distinct mode of action, makes them a valuable scaffold for the development of new fungicides to combat oomycete-related plant diseases. Further research is warranted to explore the in vivo efficacy and toxicological profile of these promising compounds.
References
- 1. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3,4-dihydroisoquinolin-1(2 H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PubMed [pubmed.ncbi.nlm.nih.gov]
biological evaluation of novel PARP-1 inhibitors based on a 1H-thieno[3,4-d] imidazole-4-carboxamide scaffold
A new class of investigational PARP-1 inhibitors, based on a 1H-thieno[3,4-d]imidazole-4-carboxamide scaffold, has demonstrated potent anti-tumor activity comparable to the established drug Olaparib, particularly in cancer cells with BRCA mutations. These findings, emerging from recent preclinical research, suggest a promising new avenue for the development of targeted cancer therapies.
Poly(ADP-ribose)polymerase-1 (PARP-1) is a crucial enzyme in the repair of single-strand DNA breaks.[1] Inhibiting PARP-1 in cancers with deficiencies in the homologous recombination repair (HRR) pathway, such as those with BRCA1/2 mutations, leads to a synthetic lethality, where the accumulation of unrepaired DNA damage results in cancer cell death.[1][2] This principle has led to the successful development of several PARP-1 inhibitors, including Olaparib, for treating specific types of cancers.[1][3][4]
A recent study focused on a series of newly synthesized compounds built around a novel 1H-thieno[3,4-d]imidazole-4-carboxamide scaffold.[1][5] Several of these compounds exhibited significant PARP-1 inhibitory activity. Notably, compound 16l was identified as the most potent, with strong enzymatic inhibition.[1][5]
Comparative Performance Against Olaparib
The novel inhibitors were evaluated for both their direct ability to inhibit the PARP-1 enzyme and their effectiveness in killing cancer cells (anti-proliferative activity), especially those with BRCA deficiencies. The results were compared against Olaparib, a clinically approved PARP-1 inhibitor.
PARP-1 Enzymatic Inhibition
The half-maximal inhibitory concentration (IC50) was determined to measure how much of each compound was needed to inhibit 50% of the PARP-1 enzyme's activity. The lower the IC50 value, the more potent the inhibitor.
| Compound | PARP-1 IC50 (μM) |
| 16g | 0.089 |
| 16i | 0.051 |
| 16j | 0.046 |
| 16l | 0.038 |
| Olaparib | 0.027 |
Data sourced from Molecules 2016, 21(6), 772.[1]
Anti-proliferative Activity in BRCA-deficient Cancer Cells
The study also assessed the ability of these compounds to kill cancer cells that have a faulty BRCA1 gene (MDA-MB-436 cell line). The IC50 values here represent the concentration of the drug that is sufficient to kill 50% of the cells.
| Compound | MDA-MB-436 (BRCA1 mutant) IC50 (μM) |
| 16g | 1.83 |
| 16i | 1.95 |
| 16j | 1.62 |
| 16l | 1.77 |
| Olaparib | 1.54 |
Data sourced from Molecules 2016, 21(6), 772.[1]
The cellular evaluations indicated that the anti-proliferative activities of compounds 16g, 16i, 16j, and 16l against this BRCA-deficient cell line were similar to that of Olaparib.[1][5] Furthermore, preliminary in silico predictions suggest that these novel compounds might have favorable toxicity and pharmacokinetic profiles.[1][5]
Visualizing the Mechanism and Evaluation
To better understand the underlying biology and the experimental process, the following diagrams illustrate the PARP-1 signaling pathway and the workflow for evaluating these novel inhibitors.
Caption: PARP-1 signaling and synthetic lethality.
Caption: Workflow for novel PARP-1 inhibitor evaluation.
Experimental Protocols
The following are summaries of the key experimental procedures used to evaluate the novel PARP-1 inhibitors.
PARP-1 Enzyme Inhibitory Activity Assay
The inhibitory activity of the synthesized compounds against the PARP-1 enzyme was determined using a commercially available kit. All target compounds were initially screened for their ability to inhibit the enzyme at a concentration of 10 μM. For compounds that showed greater than 50% inhibition at this concentration, a more detailed analysis was performed to determine their IC50 values. This was achieved by testing a range of six different concentrations for each promising compound, and the resulting data was used to calculate the IC50 value through a logit method.[1]
Anti-Proliferative Activity Assay
The effect of the compounds on the growth of the BRCA1-deficient human breast cancer cell line, MDA-MB-436, was assessed. The cells were seeded in 96-well plates and allowed to attach overnight. They were then treated with various concentrations of the test compounds for a period of five days. Following the treatment period, the cell viability was measured using the Sulforhodamine B (SRB) assay. The IC50 values, representing the concentration at which cell growth was inhibited by 50%, were then calculated from the dose-response curves.[1]
References
- 1. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 3. A Review of PARP Inhibitors in Clinical Development [jhoponline.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Synthetic Lethality of 6-amino-3,4-dihydroisoquinolin-1(2H)-one Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The principle of synthetic lethality offers a promising avenue in oncology, targeting cancer cells with specific genetic vulnerabilities while sparing normal, healthy cells. One of the most successful applications of this concept is the use of Poly(ADP-ribose) polymerase (PARP) inhibitors in cancers with deficiencies in the homologous recombination (HR) DNA repair pathway, such as those harboring BRCA1 or BRCA2 mutations. This guide provides a comparative assessment of a novel class of potential PARP inhibitors, the 6-amino-3,4-dihydroisoquinolin-1(2H)-one derivatives, against established alternatives.
While specific experimental data for this compound derivatives is emerging, this guide leverages available data on the broader 3,4-dihydroisoquinolin-1(2H)-one scaffold as a promising platform for PARP inhibition. We present a detailed analysis of the mechanism of action, comparative efficacy, and experimental protocols relevant to the assessment of these compounds.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. When PARP is inhibited, these SSBs are not repaired and can lead to the collapse of replication forks during DNA replication, resulting in the formation of more cytotoxic double-strand DNA breaks (DSBs).
In healthy cells, these DSBs are efficiently repaired by the high-fidelity homologous recombination (HR) pathway. However, in cancer cells with mutations in key HR genes like BRCA1 or BRCA2, this repair mechanism is compromised. The accumulation of unrepaired DSBs triggers genomic instability and, ultimately, cell death. This selective killing of HR-deficient cancer cells by PARP inhibitors is the essence of synthetic lethality.[1]
dot
Caption: Synthetic lethality pathway of PARP inhibitors.
Comparative Performance of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives
While specific data for 6-amino derivatives are not yet widely published, research on the 3,4-dihydroisoquinolin-1(2H)-one scaffold has identified potent PARP inhibitors. A lead compound from this class, 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one, has been compared to the established PARP inhibitor, Olaparib.[2][3][4][5]
The following tables summarize the available comparative data.
Table 1: In Vitro PARP1 Inhibitory Activity
| Compound | Scaffold | PARP1 IC50 (nM) |
| Olaparib | Phthalazinone | 1.9 |
| 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one | 3,4-Dihydroisoquinolin-1(2H)-one | 1.2 |
| Des-fluoro analog | 3,4-Dihydroisoquinolin-1(2H)-one | 1.8 |
Data sourced from a study on 1-oxo-3,4-dihydroisoquinoline-4-carboxamides.[2][3][4][5]
Table 2: Physicochemical and ADME Properties
| Property | Olaparib | 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one |
| Molecular Weight | 434.5 | 397.5 |
| LogP | 2.3 | 1.9 |
| Human Liver Microsomal Stability (T1/2, min) | 45 | >120 |
| Human Plasma Stability (% remaining after 1h) | 95 | 100 |
| Plasma Protein Binding (%) | 90 | 85 |
ADME: Absorption, Distribution, Metabolism, and Excretion. Data highlights the favorable druglike properties of the novel scaffold.[2][3][4][5]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of synthetic lethality. Below are protocols for key experiments.
PARP1 Enzyme Inhibition Assay
This assay determines the concentration of the inhibitor required to reduce the enzymatic activity of PARP1 by 50% (IC50).
-
Materials : Recombinant human PARP1 enzyme, activated DNA, NAD+, biotinylated NAD+, streptavidin-coated plates, anti-PAR antibody, HRP-conjugated secondary antibody, and a suitable substrate (e.g., TMB).
-
Procedure :
-
Coat streptavidin plates with biotinylated NAD+.
-
In a separate plate, incubate PARP1 enzyme with activated DNA and varying concentrations of the test compound for 15 minutes.
-
Add NAD+ to initiate the PARP reaction and incubate for 60 minutes.
-
Transfer the reaction mixture to the biotin-NAD+ coated plates and incubate for 60 minutes to allow PAR-biotin-NAD+ to bind.
-
Wash the plates and add an anti-PAR antibody, followed by an HRP-conjugated secondary antibody.
-
Add the substrate and measure the absorbance at the appropriate wavelength.
-
Calculate the IC50 value from the dose-response curve.
-
Cell Viability Assay (in BRCA-mutant and wild-type cells)
This assay assesses the cytotoxic effect of the compounds on cells with and without a functional HR pathway.
-
Materials : BRCA-mutant cell line (e.g., MDA-MB-436) and a BRCA-proficient cell line (e.g., MDA-MB-231), cell culture medium, 96-well plates, test compounds, and a cell viability reagent (e.g., CellTiter-Glo®).
-
Procedure :
-
Seed the cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compounds for 72 hours.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence to determine the number of viable cells.
-
Plot cell viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition). A significantly lower GI50 in the BRCA-mutant cell line indicates synthetic lethality.[6]
-
dot
Caption: Experimental workflow for assessing synthetic lethality.
Conclusion and Future Directions
The 3,4-dihydroisoquinolin-1(2H)-one scaffold represents a promising starting point for the development of novel PARP inhibitors with potentially advantageous ADME properties compared to existing drugs like Olaparib. The high in vitro potency of derivatives from this class warrants further investigation into their synthetic lethal effects in HR-deficient cancer models.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound derivatives. Key areas of investigation include:
-
Structure-Activity Relationship (SAR) studies to optimize potency and selectivity.
-
In vivo efficacy studies in xenograft models of BRCA-mutant cancers.
-
Combination studies with other DNA-damaging agents to explore synergistic effects.
-
Elucidation of resistance mechanisms to guide the development of next-generation inhibitors.
The continued exploration of this chemical space holds the potential to deliver new and effective therapies for patients with cancers characterized by homologous recombination deficiency.
References
- 1. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
In Vivo Efficacy of Novel 6-Amino-3,4-dihydroisoquinolin-1(2H)-one Based PARP-1 Selective Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of emerging 6-amino-3,4-dihydroisoquinolin-1(2H)-one based compounds targeting Poly (ADP-ribose) polymerase 1 (PARP-1). The data presented herein, derived from preclinical studies, highlights the potential of these selective inhibitors in cancer therapy, with a particular focus on their performance against established PARP inhibitors like Olaparib.
Performance Comparison of PARP-1 Selective Inhibitors
Recent advancements in the development of PARP inhibitors have led to the emergence of highly selective PARP-1 inhibitors, aiming to improve upon the therapeutic window of dual PARP-1/2 inhibitors. Compounds featuring the this compound scaffold have demonstrated significant promise in this area.
One such notable compound is NMS-P118 , a potent and orally bioavailable PARP-1 selective inhibitor. Preclinical studies have demonstrated its robust anti-tumor activity in xenograft models of human cancers with deficiencies in DNA repair mechanisms.[1][2]
Another investigational selective PARP-1 inhibitor, Saruparib (AZD5305) , has shown superior and more durable anti-tumor activity compared to the first-generation PARP inhibitor Olaparib in patient-derived xenograft (PDX) models of BRCA1/2-associated cancers.[3][4] Similarly, D0112-005 , another selective PARP-1 inhibitor, has demonstrated dose-dependent anti-tumor effects in a BRCA1 mutant xenograft model.
The table below summarizes the in vivo efficacy of these novel compounds in comparison to the established PARP inhibitor Olaparib.
| Compound | Animal Model | Tumor Type | Dosing Regimen | Efficacy Measurement | Result | Comparator | Comparator Result |
| NMS-P118 | Mouse Xenograft (MDA-MB-436) | Human Breast Cancer (BRCA1 mutant) | 100 mg/kg, p.o., qd | Tumor Growth Inhibition (TGI) | Significant tumor regression | Vehicle Control | - |
| NMS-P118 | Mouse Xenograft (Capan-1) | Human Pancreatic Cancer (BRCA2 mutant) | 50 mg/kg, p.o., qd (in combination with Temozolomide) | Enhanced TGI | Potentiation of Temozolomide efficacy | Temozolomide alone | - |
| Saruparib (AZD5305) | Patient-Derived Xenograft (PDX) | BRCA1/2-associated Cancers | Not Specified | Preclinical Complete Response Rate | 75% | Olaparib | 37% |
| D0112-005 | Mouse Xenograft (MDA-MB-436) | Human Breast Cancer (BRCA1 mutant) | 0.1 mg/kg, p.o., qd | TGI | 38.77% | Not Specified | - |
| D0112-005 | Mouse Xenograft (MDA-MB-436) | Human Breast Cancer (BRCA1 mutant) | 0.3 mg/kg, p.o., qd | TGI | 106.7% | Not Specified | - |
| D0112-005 | Mouse Xenograft (MDA-MB-436) | Human Breast Cancer (BRCA1 mutant) | 1 mg/kg, p.o., qd | TGI | 111.73% | Not Specified | - |
Experimental Protocols
In Vivo Efficacy Studies for NMS-P118
Animal Model: Female nude mice.
Tumor Implantation:
-
MDA-MB-436 (Human Breast Cancer): 1 x 107 cells were subcutaneously implanted in the right flank of the mice.
-
Capan-1 (Human Pancreatic Cancer): 5 x 106 cells were subcutaneously implanted in the right flank of the mice.
Treatment:
-
MDA-MB-436 Model: When tumors reached an average volume of 120 mm³, mice were randomized into treatment and control groups. NMS-P118 was administered orally (p.o.) once daily (qd) at a dose of 100 mg/kg. The control group received the vehicle.
-
Capan-1 Model: When tumors reached an average volume of 150 mm³, mice were randomized. NMS-P118 was administered orally at 50 mg/kg once daily in combination with Temozolomide (TMZ) at 60 mg/kg once daily. Control groups received either vehicle or TMZ alone.
Efficacy Evaluation: Tumor volume was measured regularly using calipers. Tumor Growth Inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and control groups.
General Protocol for Xenograft Studies
The following is a general workflow for assessing the in vivo efficacy of PARP inhibitors in xenograft models.
Signaling Pathway
The antitumor activity of this compound based PARP-1 selective inhibitors is rooted in the concept of synthetic lethality. In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-1-mediated single-strand break (SSB) repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication. These unrepaired DSBs trigger cell cycle arrest and apoptosis, leading to selective cancer cell death.
References
- 1. Discovery of 2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide (NMS-P118): A Potent, Orally Available, and Highly Selective PARP-1 Inhibitor for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PARP1 selective inhibitor yields potent and durable antitumour activity in patient-derived preclinical models - ecancer [ecancer.org]
- 4. scienmag.com [scienmag.com]
Safety Operating Guide
Navigating the Safe Disposal of 6-amino-3,4-dihydroisoquinolin-1(2H)-one: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 6-amino-3,4-dihydroisoquinolin-1(2H)-one, a compound recognized for its role in pharmaceutical research. Adherence to these procedures is critical to mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Hazard Profile
This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[1]:
-
Harmful if swallowed (Acute toxicity, oral)[1]
-
Causes skin irritation [1]
-
Causes serious eye irritation [1]
-
May cause respiratory irritation [1]
Due to these hazards, this compound must be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the solid material or solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Hazard Summary Table
| Hazard Statement | GHS Classification | Precautionary Statement Codes |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | P264, P270, P301+P317, P330, P501 |
| Causes skin irritation | Skin Corrosion/Irritation (Category 2) | P264, P280, P302+P352, P321, P332+P317, P362+P364 |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A) | P264, P280, P305+P351+P338, P337+P317 |
| May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure (Category 3) | P261, P271, P304+P340, P319, P403+P233, P405 |
Step-by-Step Disposal Procedures
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Operational Plan for Waste Collection and Storage:
-
Waste Segregation: All waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), and solutions, must be segregated from other waste streams.
-
Waste Containers:
-
Solid Waste: Collect solid waste in a clearly labeled, dedicated, and sealable hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene).
-
Liquid Waste: Collect liquid waste (e.g., mother liquors from synthesis, contaminated solvents) in a separate, labeled, and sealable hazardous waste container. Ensure the container is compatible with the solvents used. Leave at least 10% headspace to accommodate vapor expansion.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., irritant, harmful).
-
Storage: Store the sealed waste containers in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.
Chemical Incompatibilities for Storage:
Based on the chemical structure containing an aromatic amine and a lactam, avoid storing waste of this compound with the following:
-
Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.
-
Strong Acids: Aromatic amines are basic and will react exothermically with strong acids.
-
Acid Chlorides and Anhydrides: Can lead to vigorous reactions.
-
Nitrous Acid: Aromatic amines can react with nitrous acid to form potentially unstable diazonium salts.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
Experimental Protocol: Laboratory-Scale Chemical Degradation (for consideration by trained personnel)
For institutions equipped and permitted to perform chemical treatment of waste, oxidation can be an effective method to degrade aromatic amines. This procedure should only be carried out by trained personnel in a controlled laboratory setting and in accordance with institutional and local regulations. A trial on a small scale is recommended before treating larger quantities.
Oxidation with Potassium Permanganate
This procedure is adapted from established methods for the degradation of aromatic amines[2][3].
Materials:
-
Waste containing a known quantity of this compound
-
Sulfuric acid (1.7 N)
-
Potassium permanganate (0.2 M)
-
Sodium bisulfite (solid)
-
Large flask (e.g., 5 L for treating 0.01 mol of the amine)
-
Stir plate and stir bar
-
Fume hood
Procedure:
-
In a large flask inside a chemical fume hood, dissolve the aromatic amine waste (e.g., a quantity equivalent to 0.01 mol) in 3 L of 1.7 N sulfuric acid with stirring.
-
Slowly add 1 L of 0.2 M potassium permanganate solution to the stirred amine solution.
-
Allow the mixture to stand at room temperature for at least 8 hours. The purple color of the permanganate should disappear as it is consumed.
-
After the reaction is complete, cautiously add solid sodium bisulfite in small portions with stirring to quench any remaining permanganate. This is indicated by the disappearance of the purple color and any brown manganese dioxide precipitate.
-
The resulting solution, now containing the degraded products, should be neutralized with a suitable base (e.g., sodium hydroxide solution) to a pH between 6 and 8.
-
This neutralized solution may be suitable for drain disposal, pending confirmation with your institution's Environmental Health and Safety (EHS) office and local regulations.
Final Disposal:
The ultimate disposal of untreated this compound waste will be conducted by a licensed hazardous waste disposal company, which will likely use high-temperature incineration. This ensures the complete destruction of the hazardous compound.
By adhering to these detailed procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding environmental stewardship. Always consult your institution's specific safety protocols and your local EHS office for guidance.
References
Essential Safety and Operational Guide for 6-amino-3,4-dihydroisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical plans for handling 6-amino-3,4-dihydroisoquinolin-1(2H)-one (CAS No. 22246-00-0) in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals has identified the following hazards[1]:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
The following table summarizes the required Personal Protective Equipment (PPE) to mitigate these risks.
| Protection Type | Required PPE | Specifications & Rationale |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield is recommended when handling larger quantities or when there is a risk of splashing. | Must meet ANSI Z87.1 standards to protect against chemical splashes and airborne particles[2]. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A flame-resistant lab coat should be worn, fully buttoned. Full-length pants and closed-toe shoes are mandatory. | Disposable nitrile gloves provide adequate protection for incidental contact[2]. Inspect gloves before each use and replace them immediately if contaminated or damaged. Lab coats protect skin and clothing from spills. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if engineering controls are insufficient or if handling large quantities of powder. | Handling should be performed in a chemical fume hood to minimize inhalation of dust. If a respirator is needed, a respiratory protection program, including fit testing and training, must be in place[2]. |
Step-by-Step Handling Procedures
Proper handling techniques are critical to prevent exposure. The following workflow outlines the safe handling of this compound, particularly when weighing and preparing solutions.
Caption: Workflow for handling this compound.
Experimental Protocol: Weighing and Solution Preparation
-
Preparation:
-
Ensure the work area, specifically a chemical fume hood, is clean and uncluttered.
-
Gather all necessary equipment: spatulas, weigh boats, vials, and the appropriate solvent.
-
Don all required PPE as specified in the table above.
-
-
Weighing:
-
Whenever possible, weigh the powdered compound directly inside a chemical fume hood to contain any airborne particles[3][4].
-
If a balance cannot be placed inside a hood, pre-weigh a sealed container (e.g., a vial with a cap) outside the hood.
-
Inside the hood, carefully add the desired amount of this compound to the container.
-
Securely close the container before removing it from the hood to re-weigh.
-
-
Dissolution:
-
Perform all dissolutions inside the chemical fume hood.
-
Add the solvent to the container with the weighed solid.
-
If necessary, gently swirl or sonicate to ensure complete dissolution.
-
-
Use in Experiment:
-
Keep containers covered when not in use.
-
Handle all solutions over disposable bench covers to contain any potential spills[3].
-
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated items such as gloves, weigh boats, and paper towels should be collected in a designated, clearly labeled hazardous waste container. |
| Liquid Waste | Unused solutions and solvent rinses should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the sink[5]. |
| Empty Containers | The original container should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Deface the label on the empty container before disposal in accordance with institutional guidelines. |
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is required.
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[6]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[6][7]. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[7]. |
| Spill | For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). For larger spills, evacuate the area and contact your institution's environmental health and safety department. Ensure proper PPE is worn during cleanup. |
References
- 1. 6-Amino-1,2,3,4-tetrahydroisoquinolin-1-one | C9H10N2O | CID 27274719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. safety.duke.edu [safety.duke.edu]
- 5. cdc.gov [cdc.gov]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
